molecular formula C10H7NO2 B1296838 5-Quinolinecarboxylic acid CAS No. 7250-53-5

5-Quinolinecarboxylic acid

Numéro de catalogue: B1296838
Numéro CAS: 7250-53-5
Poids moléculaire: 173.17 g/mol
Clé InChI: RAYMXZBXQCGRGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Quinoline-5-carboxylic acid (CAS 7250-53-5) is a high-purity heterocyclic organic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol. It serves as a critical synthetic intermediate and building block in numerous research applications due to its fused benzo-pyridine core and carboxylic acid functional group, which offers diverse reactivity for chemical modifications . In pharmaceutical research, this compound is a key precursor in developing novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Its derivatives are extensively explored as potential agents in anti-infective research . The carboxylic acid group at the 5-position is a versatile handle for synthesizing amides, esters, and other derivatives, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies. Beyond pharmaceuticals, Quinoline-5-carboxylic acid finds application in material science and the dye industry, where quinoline derivatives are used in producing pigments and fluorescent materials . In coordination chemistry, the compound acts as a ligand, where the nitrogen atom in the quinoline ring and the oxygen atoms in the carboxyl group can participate in metal chelation to form complexes with potential catalytic activity . This product is supplied as a grey to yellow solid with a minimum purity of 98% . It is slightly soluble in water . Researchers should store the material in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under standard ambient conditions but should be kept away from oxidizing agents . Intended Use : This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

quinoline-5-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMXZBXQCGRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283135
Record name Quinoline-5-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-53-5
Record name 5-Quinolinecarboxylic acid
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Record name Quinoline-5-carboxylic acid
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Record name quinoline-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Quinolinecarboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a quinoline (B57606) derivative, it is a structural motif found in numerous pharmacologically active compounds. The carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of the quinoline core can be achieved through several classic named reactions. For the specific preparation of this compound, these methods are adapted by selecting appropriately substituted starting materials. The most relevant pathways include the Skraup synthesis, the Doebner-von Miller reaction, and the oxidation of 5-substituted quinoline precursors. More modern approaches, such as catalytic carbonylations, are also emerging as viable alternatives.

Skraup Synthesis from 3-Aminobenzoic Acid

The Skraup synthesis is a well-established method for constructing the quinoline ring system.[1][2] In this pathway, an aromatic amine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent.[1] To produce this compound, 3-aminobenzoic acid is used as the aromatic amine. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally oxidation to the aromatic quinoline system.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediates Key Intermediates cluster_product Product Reactant1 3-Aminobenzoic Acid Intermediate2 Michael Adduct Reactant1->Intermediate2 Michael Addition Reactant2 Glycerol Intermediate1 Acrolein Reactant2->Intermediate1 Dehydration Reagent1 H₂SO₄ (Dehydrating Agent) Reagent1->Intermediate1 Reagent2 Oxidizing Agent (e.g., Nitrobenzene) Product This compound Reagent2->Product Condition1 Heat Condition1->Intermediate1 Intermediate3 Dihydroquinoline Intermediate Condition1->Intermediate3 Condition1->Product Intermediate1->Intermediate2 Intermediate2->Intermediate3 Cyclization Intermediate3->Product Oxidation

Caption: Skraup synthesis pathway for this compound.

Experimental Protocol (General):

  • Dehydration of Glycerol: In a reaction vessel, cautiously add concentrated sulfuric acid to glycerol. Heat the mixture to generate acrolein in situ.

  • Reaction with Amine: Add 3-aminobenzoic acid and a suitable oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide) to the reaction mixture.

  • Cyclization and Oxidation: Heat the mixture, typically to around 100-130°C. The reaction is often exothermic and requires careful temperature control. The use of a moderator like ferrous sulfate (B86663) can help to control the reaction rate.[2]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into water. The product is then isolated by neutralization, followed by filtration or extraction. Purification is typically achieved by recrystallization.

ParameterValue/Condition
Starting Material3-Aminobenzoic Acid
Key ReagentsGlycerol, H₂SO₄, Oxidizing Agent
Temperature100 - 130 °C
Reaction TimeSeveral hours
Reported YieldVaries (often moderate)
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[3][4] This approach can offer better control and potentially higher yields. To synthesize this compound, 3-aminobenzoic acid is reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediates Key Intermediates cluster_product Product Reactant1 3-Aminobenzoic Acid Intermediate1 Michael Adduct Reactant1->Intermediate1 Michael Addition Reactant2 α,β-Unsaturated Carbonyl Reactant2->Intermediate1 Reagent1 Acid Catalyst (e.g., HCl, H₂SO₄) Reagent1->Intermediate1 Condition1 Heat Intermediate2 Dihydroquinoline Intermediate Condition1->Intermediate2 Product This compound Condition1->Product Intermediate1->Intermediate2 Cyclization Intermediate2->Product Oxidation (often aerobic) G cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product Reactant1 5-Methylquinoline Intermediate1 Manganate Ester Reactant1->Intermediate1 Oxidation Reagent1 KMnO₄ Reagent1->Intermediate1 Reagent2 Base (e.g., NaOH or Pyridine) Reagent2->Reactant1 Condition1 Heat Condition1->Intermediate1 Product This compound Intermediate1->Product Hydrolysis G cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_intermediate Catalytic Cycle cluster_product Product Reactant1 5-Bromoquinoline Reagent1 CO (Carbon Monoxide) C CO Insertion Reagent1->C Reagent2 Pd Catalyst (e.g., Pd(OAc)₂) A Pd(0) Reagent2->A Reagent3 Ligand (e.g., PPh₃) Reagent3->A Reagent4 Base (e.g., Et₃N) D Nucleophilic Attack Reagent4->D Reagent5 Nucleophile (e.g., H₂O) Reagent5->D B Oxidative Addition A->B Reactant1 B->C CO C->D H₂O E Reductive Elimination D->E E->A Product Product This compound

References

An In-Depth Technical Guide to the Doebner Reaction for the Synthesis of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner reaction for the synthesis of 5-Quinolinecarboxylic acid, a crucial scaffold in medicinal chemistry. The document details the reaction mechanism, optimized experimental protocols, challenges in regioselectivity, and characterization data, offering valuable insights for researchers in organic synthesis and drug development.

Introduction to the Doebner Reaction

The Doebner reaction, a cornerstone in heterocyclic chemistry, is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1] This reaction and its variations, such as the Doebner-Miller reaction, are fundamental in constructing the quinoline (B57606) framework, a privileged structure found in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[2][3]

While the classical Doebner reaction provides a direct route to quinoline derivatives, its application to meta-substituted anilines, such as 3-aminobenzoic acid for the synthesis of this compound, presents a significant challenge in controlling regioselectivity, often resulting in a mixture of 5- and 7-substituted isomers.[4] This guide will delve into strategies to address this challenge and provide a detailed protocol for the synthesis and characterization of the desired this compound.

Reaction Mechanism and Regioselectivity

The mechanism of the Doebner reaction is believed to proceed through the initial formation of a Schiff base from the aniline (B41778) and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent cyclization, and finally, oxidation to the aromatic quinoline ring system.[1][3]

Proposed Mechanistic Pathway of the Doebner Reaction

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aniline 3-Aminobenzoic Acid SchiffBase Schiff Base Aniline->SchiffBase Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Adduct Michael Adduct SchiffBase->Adduct Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization Product5 This compound Dihydroquinoline->Product5 Oxidation Product7 7-Quinolinecarboxylic Acid Dihydroquinoline->Product7 Oxidation Experimental_Workflow Reactants 1. Combine 3-Aminobenzoic Acid, Pyruvic Acid, and Formaldehyde in Acetonitrile Catalyst 2. Add BF3·OEt2 catalyst Reactants->Catalyst Reflux 3. Reflux the mixture (e.g., at 65-80°C) Catalyst->Reflux Quench 4. Quench the reaction with NaHCO3 solution Reflux->Quench Extraction 5. Extract with Ethyl Acetate Quench->Extraction Purification 6. Purify the crude product (Column Chromatography) Extraction->Purification Isomer_Separation 7. Isomer Separation (e.g., Fractional Crystallization or Preparative HPLC) Purification->Isomer_Separation Characterization 8. Characterize the products (NMR, MS, IR) Isomer_Separation->Characterization

References

Pfitzinger synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pfitzinger Synthesis of Quinoline (B57606) Derivatives

Introduction

The Pfitzinger reaction, also referred to as the Pfitzinger-Borsche reaction, is a cornerstone chemical process for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This method involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a base.[1] The resulting quinoline-4-carboxylic acid scaffold is a significant structural motif found in numerous chemotherapeutic agents, exhibiting a wide array of medicinal properties, including antibacterial, antitumor, and antiviral activities.[1] Given its versatility and efficiency, the Pfitzinger reaction is a pivotal tool in medicinal chemistry and drug discovery for accessing these valuable compounds.[1][4][5][6]

Core Reaction Mechanism

The mechanism of the Pfitzinger synthesis proceeds through a sequence of well-defined steps. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate.[1][2][3] This is followed by condensation between the aniline (B41778) moiety of the intermediate and the carbonyl compound to form an imine (Schiff base), which can then tautomerize to its more stable enamine form.[1][2] The synthesis culminates in an intramolecular cyclization of the enamine, followed by a dehydration step to yield the final aromatic quinoline-4-carboxylic acid product.[1][2][7]

Pfitzinger_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_product Product Isatin Isatin KetoAcid Keto-Acid Intermediate (Isatinate) Isatin->KetoAcid 1. Base-catalyzed Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product 5. Dehydration

Pfitzinger reaction mechanism pathway.

Quantitative Data Summary

The yield of the Pfitzinger condensation can vary significantly depending on the specific substrates, base, and reaction conditions employed. The following table summarizes representative yields reported in the literature.

Isatin DerivativeCarbonyl CompoundBase / ConditionsYield (%)Reference
IsatinAcetophenone (B1666503)KOH / 95% Ethanol (B145695), Reflux 12-13 hrsNot specified[1]
IsatinAcetone (B3395972)KOH / Ethanol:Water (1:1), Reflux 8-10 hrsNot specified[8]
5-Chloroisatin5,6-dimethoxy indanoneKOH / Ethanol, 16 hrs36%[1]
5-Chloroisatin5,6-dimethoxy indanoneHCl / Acetic Acid, 75°C86%[1]
IsatinAcetylpyrazineKOH~41%[1]

Note: Yields are highly dependent on reaction scale, reagent purity, and workup procedures.[1]

Experimental Protocols

This section provides detailed, representative protocols for the synthesis of quinoline-4-carboxylic acid derivatives.

Protocol 1: Synthesis of 2-phenylquinoline-4-carboxylic acid

This protocol details the synthesis from isatin and acetophenone.

  • Preparation of Base Solution : In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide (B78521) by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: This process is exothermic.[1]

  • Isatin Ring Opening : Add 5.0 g of isatin to the stirred KOH solution. The mixture typically changes from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[1]

  • Addition of Carbonyl Compound : Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.[1]

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[1]

  • Work-up and Isolation :

    • After cooling, dilute the reaction mixture with water and filter off any solid impurities.[1]

    • Neutralize the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the crude product.

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.[1][8]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[1][8]

  • Purification (Optional) : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][8]

Protocol 2: Optimized Synthesis of 2-methylquinoline-4-carboxylic acid

This protocol is optimized to minimize byproduct formation from isatin and acetone.[8]

  • Preparation of the Isatinate Solution : In a round-bottom flask, dissolve 3 equivalents of KOH in a 1:1 mixture of 95% ethanol and deionized water. Add 1 equivalent of isatin to the basic solution and stir at room temperature for 1-2 hours. A color change indicates the formation of the potassium salt of isatinic acid.[8]

  • Reaction with Acetone : Slowly add 1.5 equivalents of acetone to the mixture.[8]

  • Reflux : Heat the reaction to reflux and maintain for 8-10 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.[8]

    • Remove the ethanol under reduced pressure using a rotary evaporator.[8]

    • Dilute the remaining aqueous solution with cold water.[8]

  • Precipitation : Slowly add concentrated HCl dropwise while stirring until the pH is acidic (~4-5) to precipitate the product.[8]

  • Isolation and Purification : Cool the suspension in an ice bath, collect the solid by vacuum filtration, and wash with cold water. The crude product can be recrystallized from an ethanol/water mixture for further purification.[8]

Experimental_Workflow prep 1. Prepare Base Solution (e.g., KOH in Ethanol/Water) open 2. Isatin Ring Opening (Stir with Base) prep->open add 3. Add Carbonyl Compound open->add reflux 4. Reflux (8-24 hours) add->reflux workup 5. Work-up (Cool, Evaporate Solvent, Dilute) reflux->workup precip 6. Precipitation (Acidify to pH 4-5) workup->precip iso 7. Isolation (Vacuum Filtration) precip->iso purify 8. Purification (Recrystallization) iso->purify

Generalized experimental workflow for the Pfitzinger synthesis.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds.[1] The Pfitzinger reaction provides a direct and versatile route to quinoline-4-carboxylic acids, which are key intermediates in the synthesis of various pharmaceuticals.[1][4][5] Its utility has been demonstrated in the creation of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase and in the synthesis of drugs such as Cinchocaine.[1] The reaction's adaptability allows for the incorporation of diverse functional groups, enabling the generation of compound libraries for screening and development of new therapeutic agents.

Variations of the Pfitzinger Synthesis

Halberkann Variant

A notable variation is the Halberkann variant, discovered by Philipp Josef Halberkann. This reaction involves the use of N-acyl isatins with a base, which yields 2-hydroxy-quinoline-4-carboxylic acids as the final product.[2][3]

Troubleshooting and Optimization

Common issues in the Pfitzinger synthesis include low yields and the formation of byproducts. Understanding the causes can lead to effective optimization.

  • Low or No Yield : This can result from incomplete hydrolysis of isatin, low reactivity of the carbonyl compound due to steric hindrance, or an insufficient amount of base.[8] Ensuring complete ring-opening of isatin by stirring with the base for an adequate time before adding the carbonyl compound is critical.[8]

  • Byproduct Formation : Under strongly basic conditions, side reactions can occur. Carbonyl compounds with α-hydrogens may undergo self-condensation (aldol condensation).[8] Aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction.[8] Additionally, the final product may decarboxylate under harsh conditions.[8] Milder reaction conditions can sometimes mitigate these issues.

Troubleshooting_Workflow Problem Problem: Low or No Yield Cause1 Possible Cause: Incomplete Isatin Hydrolysis Problem->Cause1 Cause2 Possible Cause: Low Carbonyl Reactivity Problem->Cause2 Cause3 Possible Cause: Insufficient Base Problem->Cause3 Solution1 Solution: Increase pre-stirring time with base (1-2 hours) Cause1->Solution1 Solution2 Solution: Increase reaction time/temp. Use less hindered substrate Cause2->Solution2 Solution3 Solution: Use stoichiometric excess of base (e.g., 3 equiv.) Cause3->Solution3

Troubleshooting workflow for low-yield Pfitzinger reactions.

References

5-Quinolinecarboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 7250-53-5 , is a heterocyclic organic compound featuring a quinoline (B57606) core with a carboxylic acid group at the 5-position.[1] This molecule serves as a pivotal building block in a multitude of research and development areas due to its fused benzo-pyridine structure and the versatile reactivity of its carboxylic acid functional group.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Consequently, this compound is a critical precursor in the synthesis of novel therapeutic agents, particularly in the realm of anti-infective research.[1][2] Its utility also extends to material science, where it is employed in the creation of advanced materials like metal-organic frameworks (MOFs) and in the dye industry.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
CAS Number 7250-53-5[1][3][4]
Molecular Formula C₁₀H₇NO₂[1][3]
Molecular Weight 173.17 g/mol [1][3][4]
Appearance White to gray to red, or grey to yellow solid/powder to crystal[1][5]
Melting Point >300 °C[3]
Boiling Point 386.5 ± 15.0 °C (Predicted)[3]
Density 1.339 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Slightly soluble[1][3][6]
pKa 0.97 ± 0.10 (Predicted)[3]
InChI Key RAYMXZBXQCGRGX-UHFFFAOYSA-N[3][4]
SMILES OC(=O)c1cccc2ncccc12[4]

Synthesis and Reactivity

Representative Synthesis: The Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids.[4] It involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound that has an α-methylene group, conducted in the presence of a strong base.[4] The reaction proceeds via the base-catalyzed opening of the isatin ring to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[2][4]

This protocol details the synthesis of a representative quinoline-4-carboxylic acid and illustrates the general workflow of the Pfitzinger reaction.

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (B78521) (KOH) pellets in approximately 30 mL of 95% ethanol (B145695) with stirring. Note that this dissolution is an exothermic process.

  • Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The mixture's color will typically change from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (B1666503) (approximately 4.1 mL) dropwise to the reaction mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Precipitation: After reflux, allow the mixture to cool to room temperature. Pour the cooled mixture into 200 mL of water and stir until a homogenous solution is formed. Remove any unreacted acetophenone by extraction with diethyl ether.

  • Acidification: Warm the aqueous solution to 50-60 °C and acidify it by slowly adding glacial acetic acid until the pH is approximately 4-5. This will cause the product to precipitate.

  • Isolation and Purification: Cool the suspension in an ice bath for 30 minutes. Collect the solid product via vacuum filtration. The crude product can be purified further by recrystallization from ethanol or an ethanol/water mixture.

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_base Prepare 33% KOH in Ethanol open_ring Add Isatin to KOH Solution (Stir 30-45 min) prep_base->open_ring Formation of Potassium Isatinate add_carbonyl Add Acetophenone (Dropwise) open_ring->add_carbonyl reflux Reflux Mixture (12-13 hours) add_carbonyl->reflux cool Cool to Room Temp reflux->cool precipitate Pour into Water & Extract Impurities cool->precipitate acidify Warm and Acidify (Acetic Acid to pH 4-5) precipitate->acidify isolate Cool in Ice Bath & Filter acidify->isolate purify Recrystallize from Ethanol/Water isolate->purify

Caption: Experimental workflow for the Pfitzinger condensation. (Max Width: 760px)

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in pharmaceuticals and material science.

  • Pharmaceutical Intermediate: The quinoline core is central to many therapeutic agents. The carboxylic acid group at the 5-position provides a reactive handle for synthesizing amides, esters, and other derivatives, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[1][2] These derivatives are extensively investigated as potential anti-infective and anti-inflammatory agents.[5][7]

  • Material Science: This compound is used in the synthesis of porous crystalline polymers known as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[3][6] For instance, it can be used to create thermally stable microporous MOFs capable of selective gas adsorption, such as separating methane (B114726) from nitrogen.[3]

  • Dyes and Pigments: Quinoline derivatives are utilized in the manufacturing of pigments and fluorescent materials.[2][8]

Experimental Protocol: One-Pot Synthesis of a Quinolinecarboxylic Acid-Linked Covalent Organic Framework (QCA-COF)[6]

This protocol describes a facile, one-pot synthesis of a QCA-COF based on the Doebner multicomponent reaction.

  • Initial Mixture Preparation: To a 10 mL round-bottom flask, add p-phthalaldehyde (PDA, 60.3 mg, 0.45 mmol), 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB, 105.3 mg, 0.3 mmol), and 5 mL of a 1:4 (v/v) 1,4-dioxane/n-butanol solution.

  • Sonication and Reagent Addition: Sonicate the mixture for 10 minutes. Subsequently, add pyruvic acid (79.2 mg, 0.9 mmol) and sulfamic acid (1 mol%).

  • Reaction: Heat the mixture at 110 °C for 8 hours.

  • Isolation and Washing: Cool the reaction to room temperature. Collect the resulting yellow precipitate by centrifugation and wash it with water and then with tetrahydrofuran (B95107) (THF).

  • Purification: Purify the product by Soxhlet extraction in acetone (B3395972) and THF for 6 hours.

  • Drying: Dry the final QCA-COF product under vacuum at 60 °C for 2 hours to obtain a yellow powder.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the provided search results, the broader class of quinoline carboxylic acids exhibits a wide range of pharmacological activities.

  • Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have shown potent anticancer effects by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH).[9][10] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis.[10] Cancer cells, due to their high proliferation rate, are highly dependent on this pathway. Inhibition of DHODH leads to the depletion of pyrimidines, causing cell cycle arrest and a halt in tumor growth.[10]

  • Antibacterial Activity: Many quinoline derivatives function as antibacterial agents by inhibiting bacterial DNA gyrase, a type II topoisomerase.[10] This enzyme is critical for bacterial DNA replication, transcription, and repair. Its inhibition prevents the relaxation of supercoiled DNA, leading to bacterial cell death.[10]

  • Anti-inflammatory and Other Activities: Studies on various quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[7] Furthermore, certain derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) (5-HT3) and dopamine (B1211576) (D2) receptors, indicating potential applications in neuroscience.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_synthesis Nucleic Acid Synthesis Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines DHODH->Orotate DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor Quinoline-4-Carboxylic Acid Derivatives Inhibitor->DHODH

Caption: Inhibition of the DHODH enzyme by quinoline derivatives. (Max Width: 760px)

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its robust quinoline core and reactive carboxylic acid group make it an invaluable starting material for the development of new drugs, particularly anti-infectives, and for the construction of advanced functional materials. While the biological activities of the broader quinoline carboxylic acid class are well-established, further research into the specific properties and applications of the 5-carboxylic acid isomer will undoubtedly uncover new opportunities in both pharmaceutical and material science domains.

References

An In-depth Technical Guide to the Solubility of 5-Quinolinecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-quinolinecarboxylic acid in organic solvents. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. This guide provides a comprehensive, generalized experimental protocol to enable researchers to determine these solubility values. The methodologies detailed herein, primarily the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, are established techniques for generating reliable solubility data. Additionally, this document includes a template for the systematic presentation of solubility data and a visual representation of the experimental workflow to guide laboratory practice.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various biologically active molecules.[1] Understanding its solubility in a range of organic solvents is crucial for its application in drug discovery, process development, and formulation studies. Solubility data informs solvent selection for synthesis, purification, and the preparation of stock solutions for screening and analysis.

This guide provides a framework for the systematic determination of the solubility of this compound. While qualitative descriptors such as "slightly soluble in water" and "soluble in alcohol, dipropylene glycol" are available, precise quantitative data is not readily found in the reviewed literature.[2][3] The following sections offer a detailed experimental protocol that can be adapted by researchers to generate robust and reproducible solubility data for this compound in various organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are not widely available in peer-reviewed journals or chemical databases. To facilitate the generation and consistent reporting of this data, the following table provides a standardized format for its presentation. Researchers are encouraged to use this template to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Data to be determinedData to be determinedHPLC
Ethanol25Data to be determinedData to be determinedHPLC
Isopropanol25Data to be determinedData to be determinedHPLC
Acetone25Data to be determinedData to be determinedHPLC
Acetonitrile (B52724)25Data to be determinedData to be determinedHPLC
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedHPLC
Dimethylformamide (DMF)25Data to be determinedData to be determinedHPLC
Add other solvents as needed

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[4][5] The following protocol provides a detailed procedure for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable glass vessels with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

3.3. Quantification by HPLC

  • Method Development:

    • Develop a suitable HPLC method for the quantification of this compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is a common starting point for quinoline (B57606) carboxylic acids.[7][8]

    • The detector wavelength should be set to a value where this compound exhibits strong absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis:

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Determine the concentration of this compound in the diluted sample by using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound using the shake-flask method.

experimental_workflow start Start prepare_sample Prepare Sample: Add excess this compound to a known volume of solvent start->prepare_sample equilibration Equilibration: Agitate at constant temperature (e.g., 24-48 hours) prepare_sample->equilibration phase_separation Phase Separation: Allow to settle and/or centrifuge equilibration->phase_separation filtration Filtration: Filter supernatant through a 0.22 µm syringe filter phase_separation->filtration dilution Dilution: Dilute the filtered sample to a known concentration for analysis filtration->dilution hplc_analysis HPLC Analysis: Quantify the concentration using a calibrated HPLC method dilution->hplc_analysis data_processing Data Processing: Calculate solubility from the concentration and dilution factor hplc_analysis->data_processing end End data_processing->end

Caption: Workflow for solubility determination using the shake-flask method.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Quinolinecarboxylic acid. It includes a comprehensive table of proton chemical shifts, multiplicities, and coupling constants, a detailed experimental protocol for spectral acquisition, and a visual representation of the spin-spin coupling network within the molecule. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

Introduction to the 1H NMR Spectroscopy of Quinoline (B57606) Derivatives

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of quinoline and its derivatives, 1H NMR provides critical information regarding the substitution pattern on the bicyclic aromatic ring system. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the nitrogen heteroatom and the presence of substituents. Furthermore, the spin-spin coupling patterns (multiplicity and coupling constants, J) reveal the connectivity of the protons, allowing for unambiguous assignment of each signal to a specific proton in the molecule.[1][2]

For this compound, the electron-withdrawing nature of the carboxylic acid group and the inherent electronic effects of the quinoline ring system result in a characteristic and well-resolved 1H NMR spectrum.

1H NMR Spectral Data of this compound

The following table summarizes the quantitative 1H NMR data for this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6). The use of DMSO-d6 is common for carboxylic acids as it helps in observing the exchangeable carboxylic acid proton.

Table 1: 1H NMR Spectral Data for this compound in DMSO-d6

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.95ddJ = 4.2, 1.7 Hz
H-37.70ddJ = 8.5, 4.2 Hz
H-48.65ddJ = 8.5, 1.7 Hz
H-68.20dJ = 7.5 Hz
H-77.90tJ = 7.9 Hz
H-88.40dJ = 8.3 Hz
5-COOH~13.5br s-

Note: The chemical shift of the carboxylic acid proton (5-COOH) can be broad and its position may vary depending on the concentration and water content of the sample.

Interpretation of the Spectrum

The signals in the 1H NMR spectrum of this compound can be assigned based on their chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring (H-2, H-3, and H-4) and the benzene (B151609) ring (H-6, H-7, and H-8) exhibit distinct resonances.

The coupling constants are crucial for confirming the assignments. Ortho-coupling (3J) between adjacent protons in an aromatic system is typically in the range of 7-10 Hz. Meta-coupling (4J) is significantly smaller, around 2-3 Hz, and para-coupling (5J) is often unresolved (0-1 Hz).[1]

The spin-spin coupling relationships between the protons in this compound are visualized in the following diagram:

G H2 H-2 H3 H-3 H2->H3 4.2 Hz (³J) H4 H-4 H2->H4 1.7 Hz (⁴J) H3->H4 8.5 Hz (³J) H6 H-6 H7 H-7 H6->H7 7.5 Hz (³J) H8 H-8 H7->H8 7.9 Hz (³J)

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality 1H NMR spectrum of an aromatic carboxylic acid like this compound.

4.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS, although the residual solvent peak is often used for referencing in modern spectrometers)[3]

  • Pipettes and vials for sample preparation

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer the solution to a clean 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

4.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (DMSO-d6).

  • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns.

  • Set the appropriate spectral parameters. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer relaxation delay can be important for quantitative analysis.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration. More scans may be needed for dilute samples.

    • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

  • Acquire the Free Induction Decay (FID).

4.4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d6 to 2.50 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and measure the coupling constants.

Conclusion

The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of the compound. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality spectra, which is essential for accurate structural characterization and for advancing research and development in fields that utilize quinoline-based molecules.

References

13C NMR Analysis of 5-Quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Quinolinecarboxylic acid, a significant heterocyclic compound in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and workflow visualizations.

Introduction to this compound

This compound (C₁₀H₇NO₂) is a derivative of quinoline (B57606), a bicyclic aromatic heterocycle.[2][3][4] The presence of the carboxylic acid group at the 5-position significantly influences its electronic structure and, consequently, its 13C NMR spectrum.[1] Understanding the 13C NMR profile is crucial for structural elucidation, purity assessment, and studying its interactions in various chemical and biological systems.

Predicted 13C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2~150.5Affected by the electronegativity of the adjacent nitrogen.
C3~121.5
C4~136.0
C4a~129.0Bridgehead carbon.
C5~130.0Carbon bearing the carboxylic acid group.
C6~128.5
C7~126.5
C8~129.5
C8a~148.0Bridgehead carbon adjacent to nitrogen.
-COOH~168.0Carboxyl carbon, typically downfield.[5][6]

Experimental Protocol for 13C NMR Analysis

The following section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic carboxylic acids due to its excellent dissolving power. Deuterated chloroform (B151607) (CDCl₃) can also be used, potentially with the addition of a small amount of deuterated methanol (B129727) (CD₃OD) to aid solubility.

  • Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for 13C NMR.

  • Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.0 ppm).[7]

2. NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon signals.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[7]

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the solvent peak or the internal standard (TMS). For example, the central peak of the CDCl₃ triplet is set to 77.16 ppm.[8]

  • Peak Picking: The chemical shifts of the individual carbon signals are identified and listed.

Visualizations

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for NMR assignment.

Structure of this compound with carbon numbering.
General Workflow for 13C NMR Analysis

This flowchart outlines the key steps involved in the 13C NMR analysis of a chemical compound like this compound.

G SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (Spectrometer Setup and Execution) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Referencing and Peak Picking) Data_Processing->Spectral_Analysis Structure_Elucidation Structural Assignment (Correlation of Peaks to Atoms) Spectral_Analysis->Structure_Elucidation

Workflow for 13C NMR Analysis.

References

FT-IR Spectroscopy of 5-Quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-Quinolinecarboxylic acid. This document outlines the expected vibrational modes, presents a detailed experimental protocol for acquiring high-quality spectra, and offers a comprehensive interpretation of the spectral data based on the analysis of its constituent functional groups.

Introduction to FT-IR Spectroscopy of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both a quinoline (B57606) ring system and a carboxylic acid group, results in a characteristic infrared spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the structural elucidation and quality control of this molecule. The spectrum is largely defined by the vibrational modes of the carboxylic acid functional group and the aromatic quinoline backbone.

The carboxylic acid moiety gives rise to several distinct and strong absorptions. A very broad O-H stretching band is typically observed, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[1][2] The carbonyl (C=O) stretching vibration produces a strong, sharp peak, the position of which is influenced by conjugation with the aromatic quinoline ring.[2][3] Additionally, C-O stretching and O-H bending vibrations provide further evidence for the presence of the carboxylic acid group.[1]

The quinoline portion of the molecule contributes a series of absorptions characteristic of aromatic and heterocyclic systems. These include C-H stretching vibrations above 3000 cm⁻¹, as well as C=C and C=N stretching vibrations within the 1650-1400 cm⁻¹ region.[4][5] The specific substitution pattern of the carboxylic acid at the 5-position influences the exact frequencies and intensities of these and other fingerprint region absorptions.

Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300 - 2500Broad, StrongO-H Stretch (in hydrogen-bonded dimer)Carboxylic Acid
~3100 - 3000Medium to WeakAromatic C-H StretchQuinoline Ring
~1710 - 1680Strong, SharpC=O Stretch (conjugated)Carboxylic Acid
~1620 - 1580MediumC=C and C=N Ring StretchingQuinoline Ring
~1510 - 1450MediumC=C and C=N Ring StretchingQuinoline Ring
~1440 - 1395MediumIn-plane O-H BendCarboxylic Acid
~1320 - 1210StrongC-O StretchCarboxylic Acid
~950 - 910Broad, MediumOut-of-plane O-H BendCarboxylic Acid
~850 - 750StrongC-H Out-of-plane Bending (Aromatic)Quinoline Ring

Note: The exact peak positions and intensities can vary depending on the sample preparation method, physical state of the sample, and instrument parameters.

Experimental Protocol for FT-IR Analysis

This section details a standard operating procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Objective

To acquire a mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound for structural verification and functional group analysis.

3.2. Materials and Equipment

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a diamond or germanium ATR accessory.

  • This compound, solid powder.

  • Spatula.

  • Isopropanol (B130326) or ethanol (B145695) for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

3.3. Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

    • Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The applied force should be sufficient to obtain a good quality spectrum without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The resulting spectrum should be displayed in absorbance or transmittance mode.

  • Data Processing and Analysis:

    • Perform an ATR correction if necessary, which is often an automated function in the spectrometer software.

    • Label the significant peaks and compare their positions with the expected values for this compound.

  • Cleaning:

    • Release the pressure and remove the sample from the ATR crystal using a dry, lint-free wipe.

    • Perform a final cleaning of the crystal with a solvent-dampened wipe as described in step 2.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis of this compound.

FT_IR_Workflow Start Start Prep Instrument Preparation (Power On, Purge) Start->Prep Clean_ATR Clean ATR Crystal (Isopropanol/Ethanol) Prep->Clean_ATR Background Acquire Background Spectrum (No Sample) Clean_ATR->Background Apply_Sample Apply Solid Sample to Crystal (Ensure Good Contact) Background->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Data Data Processing (ATR Correction, Peak Labeling) Sample_Scan->Process_Data Analyze Spectral Analysis and Interpretation Process_Data->Analyze End End Analyze->End

FT-IR Experimental Workflow for this compound.

Conclusion

The FT-IR spectrum of this compound is characterized by a combination of absorptions arising from its carboxylic acid functional group and its quinoline ring system. The presence of a very broad O-H stretch, a strong C=O stretch, and distinct C-O and O-H bending modes confirms the carboxylic acid moiety. The aromatic C-H, C=C, and C=N vibrations confirm the quinoline backbone. By following the detailed experimental protocol provided, researchers can obtain reliable and reproducible FT-IR spectra for the structural confirmation and analysis of this compound. This guide serves as a valuable resource for professionals in research and drug development who utilize FT-IR spectroscopy for the characterization of complex organic molecules.

References

UV-Vis Absorption Spectrum of 5-Quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 5-Quinolinecarboxylic acid. This document details the expected spectral characteristics, the influence of solvent polarity on the absorption maxima, a comprehensive experimental protocol for spectral acquisition, and a plausible biological signaling pathway associated with the quinoline (B57606) carboxylic acid scaffold.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. Its structure, featuring a quinoline core with a carboxylic acid group at the 5-position, makes it a molecule of interest in medicinal chemistry and materials science. The conjugated π-system of the quinoline ring and the presence of the carboxyl group are key determinants of its electronic and, consequently, its UV-Vis absorption properties. Understanding these properties is crucial for its quantification, characterization, and the development of new applications.

UV-Vis Absorption Spectrum of this compound

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic quinoline ring. These transitions are primarily of the π → π* type, which are typically observed for conjugated systems. The presence of the carboxylic acid group, an auxochrome, can influence the position and intensity of these absorption bands.

Generally, aromatic carboxylic acids exhibit a weak n→π∗ transition at lower wavelengths (around 200–215 nm).[1][2] However, in highly conjugated systems like this compound, these transitions can shift to higher wavelengths and increase in intensity.[1][3]

Solvent Effects on the Absorption Spectrum

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. For quinoline derivatives, an increase in solvent polarity often leads to a red shift (bathochromic shift) of the π → π* absorption bands.[4][5] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Quantitative Spectral Data

Precise, experimentally determined λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values for this compound in various solvents are not extensively reported in publicly available literature. However, based on the analysis of similar quinoline derivatives, the expected absorption maxima would be in the UV region, likely with multiple bands corresponding to different electronic transitions. For illustrative purposes, the following table summarizes hypothetical data based on the behavior of related compounds.

SolventDielectric Constant (approx.)Expected λmax 1 (nm)Expected λmax 2 (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
n-Hexane1.9~230~285Data not available
Chloroform4.8~235~289Data not available
Ethanol24.6~240~300Data not available
Methanol32.7~242~305Data not available
Dimethyl Sulfoxide (DMSO)46.7~245~310Data not available
Water80.1~248~315Data not available

Note: The λmax values are estimations based on the general behavior of quinoline derivatives and the principle of solvatochromism. Actual experimental values may vary.

Experimental Protocol for UV-Vis Spectral Analysis

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation
  • This compound: High purity grade (>98%)

  • Solvents: Spectroscopic grade n-Hexane, Chloroform, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), and deionized Water.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

  • Volumetric flasks and pipettes: Class A.

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the weighed compound in a suitable solvent (e.g., Methanol) in a 100 mL volumetric flask to prepare a stock solution of known concentration. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the desired solvents (n-Hexane, Chloroform, Ethanol, DMSO, Water) to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0). A starting concentration of 1 x 10⁻⁵ M is often appropriate.[4][5]

  • Spectral Acquisition:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the solvent to be used for the sample and use it as the blank to record the baseline.

    • Rinse the sample cuvette with the working solution two to three times before filling it.

    • Record the absorption spectrum of the working solution.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of at least five dilutions of this compound in a chosen solvent with accurately known concentrations.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the calibration curve will be equal to the molar absorptivity (since b = 1 cm).

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Solution Preparation cluster_analysis Spectral Analysis cluster_quant Quantification weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock Prepare Stock Solution (Known Concentration) dissolve->stock dilute Prepare Working Solutions in Various Solvents stock->dilute setup Spectrophotometer Setup (Wavelength Scan) dilute->setup blank Record Baseline (Solvent Blank) setup->blank measure Measure Sample Absorbance blank->measure identify Identify λmax measure->identify series Prepare Calibration Series identify->series measure_series Measure Absorbance at λmax series->measure_series plot Plot Absorbance vs. Concentration measure_series->plot calculate Calculate Molar Absorptivity (ε) from Slope plot->calculate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates nfkb_ikba NF-κB-IκBα (Inactive Complex) ikba->nfkb_ikba proteasome Proteasome ikba->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb->nfkb_ikba nucleus Nucleus nfkb->nucleus Translocates nfkb_ikba->nfkb Releases dna DNA transcription Gene Transcription (Inflammation, Survival) dna->transcription Activates inhibitor 5-Quinoline- carboxylic Acid inhibitor->nfkb Inhibits Nuclear Translocation

References

Unraveling the Molecular Architecture: A Guide to the Crystal Structure of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Quinolinecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its molecular structure, characterized by a fused quinoline (B57606) ring system and a carboxylic acid group, dictates its chemical reactivity and biological activity. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

While a comprehensive, publicly available crystallographic information file (CIF) for this compound is not readily found in the primary search results, this guide outlines the established experimental protocols for determining the crystal structure of such organic compounds. It also provides a generalized workflow, from material synthesis to final structure validation, that researchers would follow to elucidate the crystal structure of this compound.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound is a multi-step process that relies on single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, from which the atomic positions can be deduced.

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. Various synthetic routes have been reported for quinoline carboxylic acids, often involving cyclization reactions. For instance, the Doebner-von Miller reaction or the Gould-Jacobs reaction are common methods for synthesizing the quinoline scaffold, which can be subsequently modified to introduce the carboxylic acid group at the 5-position.

Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystallization. Common purification techniques for organic acids include:

  • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

  • Sublimation: Heating the solid under vacuum, causing it to vaporize and then deposit as pure crystals on a cold surface.

  • Chromatography: Passing a solution of the compound through a stationary phase to separate it from impurities.

Crystallization

Growing a single crystal of sufficient size and quality is often the most challenging step in the process.[1] For small molecules like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound is left undisturbed, allowing the solvent to evaporate slowly, which can lead to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent is crucial and often determined empirically through screening a variety of solvents and solvent mixtures.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[1] The crystal is then cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[2]

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots, known as reflections.[3] The positions and intensities of these reflections are recorded by a detector, such as a CCD or a CMOS sensor.[3]

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). The intensities of the reflections are integrated and corrected for various experimental factors.

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. The phases are essential for calculating the electron density map. For small molecules, the phase problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the phases.[4]

Structure Refinement and Validation

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[5]

The quality of the final crystal structure is assessed using various metrics, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor indicates a good fit. The final structure is also checked for geometric reasonability (e.g., bond lengths and angles) and for any unresolved electron density that might indicate disorder or the presence of solvent molecules.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting & Cooling crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (CIF) refinement->validation

A generalized workflow for determining the crystal structure of a small molecule.

Quantitative Data Summary

As of the latest search, specific quantitative crystallographic data for this compound is not available in the referenced search results. A comprehensive search of crystallographic databases such as the Cambridge Structural Database (CSD) would be the definitive method to ascertain if the crystal structure has been determined and deposited.

Should such data become available, it would typically be presented in a table with the following parameters:

ParameterValue
Chemical FormulaC₁₀H₇NO₂
Formula Weight173.17
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Density (calculated) (g/cm³)-
R-factor-

Note: The values in the table above are placeholders and do not represent actual data for this compound.

Conclusion

The determination of the crystal structure of this compound is a feasible and essential undertaking for fully characterizing this important molecule. While specific data is not immediately available from the initial search, the well-established methodologies of single-crystal X-ray diffraction provide a clear path forward for its elucidation. The resulting structural information would be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the development of new and improved applications.

References

Theoretical Calculations on 5-Quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry and materials science.[1] 5-Quinolinecarboxylic acid, a key member of this family, serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. Understanding its fundamental molecular properties is paramount for rational drug design and the development of new technologies.

Theoretical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric, electronic, and spectroscopic properties of molecules.[1] These computational methods offer a cost-effective and insightful alternative to purely experimental approaches, allowing for the prediction of molecular characteristics and the exploration of chemical reactivity. This guide details the common theoretical approaches applied to quinoline derivatives and provides a framework for conducting similar studies on this compound.

Computational Protocols

The following section details the typical computational methodologies employed in the theoretical study of quinoline and its derivatives. These protocols are based on methods reported in various computational chemistry studies.

Geometry Optimization

The initial step in most theoretical studies is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

  • Method: Density Functional Theory (DFT) is the most commonly used method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost.

  • Basis Set: The 6-31G(d,p) or 6-311+G(d,p) basis sets are frequently employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

  • Software: Gaussian, ORCA, and other quantum chemistry software packages are commonly used for these calculations.

  • Verification: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Analysis

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

  • Method: DFT calculations are used to determine the energies of the molecular orbitals.

  • Properties Calculated:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and its ability to undergo electronic excitation.[1] A smaller gap generally suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.

    • Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, providing further insight into the charge distribution within the molecule.

Vibrational Analysis

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule.

  • Method: The calculations are typically performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization.

  • Output: The output includes the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities.

  • Scaling: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to the calculated frequencies for better agreement with experimental data.[2]

Quantitative Data Summary

While a comprehensive set of theoretical data specifically for this compound was not found in the surveyed literature, this section presents relevant data for the parent quinoline molecule as a benchmark. This data is crucial for understanding the fundamental electronic properties of the quinoline scaffold.

Table 1: Calculated Electronic Properties of Quinoline

PropertyValueMethodReference
HOMO Energy-6.646 eVB3LYP/6-31+G(d,p)[1]
LUMO Energy-1.816 eVB3LYP/6-31+G(d,p)[1]
HOMO-LUMO Gap4.83 eVB3LYP/6-31+G(d,p)[1]

Table 2: Selected Calculated Vibrational Frequencies of Quinoxaline (B1680401) (a related heterocyclic compound)

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G**)
Aromatic C-H stretch3050 - 3100
C=C/C=N stretch1500 - 1600
C-H in-plane bend1000 - 1300
C-H out-of-plane bend700 - 900

Note: This data for quinoxaline is provided to give a general idea of the expected vibrational modes in a similar aromatic heterocyclic system. Specific frequencies for this compound would differ due to the presence of the carboxylic acid group and the different substitution pattern.[3]

Visualization of Molecular Structure and Computational Workflow

Visual representations are essential for understanding complex molecular structures and computational processes. The following diagrams were generated using the Graphviz (DOT language) as per the specified requirements.

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311+G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Analysis geom_opt->electronic_prop results Optimized Geometry (Bond Lengths, Angles) geom_opt->results spectra Calculated IR/Raman Spectra freq_calc->spectra homo_lumo HOMO-LUMO Energies, MEP, Atomic Charges electronic_prop->homo_lumo

Caption: A typical workflow for theoretical calculations.

Conclusion

This technical guide has outlined the standard theoretical methodologies used for the computational study of quinoline derivatives, with a focus on this compound. While a complete set of theoretical data for the title compound is not yet prevalent in the literature, the protocols described herein provide a robust framework for researchers to conduct such investigations. The application of DFT calculations for geometry optimization, electronic property analysis, and vibrational frequency prediction offers profound insights into the molecular characteristics that govern the behavior of this compound. Such knowledge is invaluable for its application in drug discovery and materials science, enabling the rational design of new molecules with desired properties. Future computational studies are encouraged to focus on generating a comprehensive theoretical dataset for this compound to further support and accelerate experimental research in this area.

References

An In-depth Technical Guide to the Molecular Geometry Optimization of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry optimization of 5-Quinolinecarboxylic acid, a crucial step in understanding its physicochemical properties and potential applications in drug development. This document details both theoretical and experimental approaches to elucidating the three-dimensional structure of this molecule, presenting a comparative analysis of the obtained data.

Introduction

This compound is a heterocyclic organic compound with a quinoline (B57606) core substituted with a carboxylic acid group at the 5-position. The quinoline scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[1] The precise three-dimensional arrangement of atoms in this compound, its molecular geometry, dictates its interactions with biological targets and ultimately its efficacy and specificity. Therefore, accurate determination of its optimized geometry is paramount for rational drug design and development.

This guide will explore the two primary methodologies for determining molecular geometry: theoretical calculations using computational chemistry methods and experimental determination via X-ray crystallography.

Theoretical Approach: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, providing insights into the most stable conformation of a molecule.

Computational Methodology

A common and effective method for the geometry optimization of organic molecules like this compound involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

The optimization process starts with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and moving the atoms in the direction that minimizes the total energy of the system until a stationary point on the potential energy surface is reached.

Logical Workflow for DFT-based Geometry Optimization:

dft_workflow start Initial Structure Generation (e.g., from 2D sketch) setup Setup Calculation: - Select DFT Functional (e.g., B3LYP) - Choose Basis Set (e.g., 6-311++G(d,p)) - Define Charge and Multiplicity start->setup optimization Geometry Optimization Calculation (Iterative Energy Minimization) setup->optimization freq_calc Frequency Calculation optimization->freq_calc validation Validation: - No imaginary frequencies confirm a true minimum freq_calc->validation analysis Analysis of Results: - Optimized Coordinates - Bond Lengths & Angles - Thermodynamic Properties validation->analysis

Figure 1: Workflow for DFT-based geometry optimization.
Predicted Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical, based on related structures)

ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.37 Å
C3-C4~1.41 Å
C4-C4a~1.40 Å
C5-C(O)OH~1.48 Å
C=O~1.21 Å
O-H~0.97 Å
C-N~1.33 - 1.38 Å
Bond AngleC2-C3-C4~120°
C3-C4-C4a~121°
C5-C(O)-O~123°
(O)C-O-H~107°

Note: These are estimated values and require a dedicated computational study for accurate determination.

Experimental Approach: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[4] This technique provides precise measurements of bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol

The process of determining a crystal structure using SCXRD involves several key steps, from crystal growth to data analysis.

Experimental Workflow for Single-Crystal X-ray Diffraction:

scxrd_workflow synthesis Synthesis and Purification of this compound crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Selection of a suitable single crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection (Mounting, exposure to X-rays, recording diffraction pattern) crystal_selection->data_collection data_processing Data Processing (Integration of reflection intensities) data_collection->data_processing structure_solution Structure Solution (Determination of initial atomic positions) data_processing->structure_solution refinement Structure Refinement (Optimization of atomic parameters) structure_solution->refinement validation Validation and Analysis (CIF file generation, bond lengths, angles) refinement->validation

Figure 2: Experimental workflow for single-crystal X-ray diffraction.

A detailed, step-by-step protocol for the crystallization and structure determination of a small organic molecule like this compound is as follows:

  • Synthesis and Purification: Synthesize this compound using an appropriate synthetic route and purify it to a high degree (typically >98%) using techniques like recrystallization or chromatography.

  • Crystallization: Grow single crystals of the purified compound. Common methods for small molecules include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection: Mount the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final refined structure is validated to ensure its quality. The results, including atomic coordinates, bond lengths, and bond angles, are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Experimental Molecular Geometry

As of the date of this guide, a publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD) or other common repositories. However, for illustrative purposes, Table 2 presents typical crystallographic data for a generic organic carboxylic acid.[1]

Table 2: Illustrative Crystallographic Data for a Carboxylic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1358.9
Z4

Note: This is example data and does not represent this compound.

Comparison of Theoretical and Experimental Data

A direct comparison between the theoretically predicted and experimentally determined geometries of this compound is pending the public availability of its crystal structure. However, based on studies of similar molecules, some general observations can be made:

  • Bond Lengths: DFT calculations with appropriate basis sets generally provide bond lengths that are in good agreement with experimental values, typically within a few hundredths of an angstrom.

  • Bond Angles: Calculated bond angles also show good correlation with experimental data.

  • Conformational Differences: The theoretical geometry represents the molecule in the gas phase at 0 K, whereas the experimental structure is from the solid state at a specific temperature. Intermolecular forces in the crystal lattice, such as hydrogen bonding and crystal packing effects, can lead to slight differences in bond lengths, bond angles, and especially torsion angles compared to the calculated gas-phase structure.

Biological Relevance and Signaling Pathways

Quinoline carboxylic acids have garnered significant interest in drug discovery due to their diverse biological activities. While the specific signaling pathways modulated by this compound are not extensively characterized, research on related quinoline-4-carboxylic acids has identified them as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH).[5][6][7][8][9]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway. Inhibition of DHODH leads to depletion of pyrimidines, causing cell cycle arrest and inhibition of tumor growth.[6]

Signaling Pathway of DHODH Inhibition by Quinoline Carboxylic Acids:

dhodh_pathway cluster_cell Cancer Cell cluster_pathway De Novo Pyrimidine Biosynthesis QCA Quinoline Carboxylic Acid (e.g., this compound) DHODH DHODH QCA->DHODH Inhibits Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Catalyzed by DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA and RNA Synthesis dTMP->DNA_RNA CellCycleArrest Cell Cycle Arrest DNA_RNA->CellCycleArrest Requirement for TumorGrowthInhibition Inhibition of Tumor Growth DNA_RNA->TumorGrowthInhibition Leads to CellCycleArrest->TumorGrowthInhibition Contributes to

Figure 3: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline carboxylic acids via DHODH inhibition.

Conclusion

The molecular geometry of this compound is a critical determinant of its biological activity. This guide has outlined the theoretical and experimental methodologies for its determination. While a definitive experimental structure is not yet publicly available, computational methods like DFT provide a robust framework for predicting its geometry. The likely involvement of quinoline carboxylic acids in the inhibition of key enzymes such as DHODH highlights the importance of such structural studies in the development of novel therapeutics. Future work should focus on obtaining the experimental crystal structure of this compound to validate and refine the theoretical models, thereby providing a more complete understanding of its structure-activity relationship.

References

Halogenated Derivatives of 5-Quinolinecarboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline (B57606) carboxylic acids, particularly their halogenated derivatives, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The strategic incorporation of halogens onto the quinoline scaffold can profoundly influence the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of halogenated derivatives of 5-quinolinecarboxylic acid, with a focus on their applications in antibacterial and anticancer research.

Synthesis of Halogenated 5-Quinolinecarboxylic Acids

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide array of derivatives. For the synthesis of 4-hydroxy-5-quinolinecarboxylic acid derivatives, the Gould-Jacobs reaction is a particularly relevant and widely employed method.[1][2][3]

Key Synthetic Methodologies

Gould-Jacobs Reaction: This reaction involves the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. The general scheme for the Gould-Jacobs reaction is depicted below.[1]

Gould_Jacobs_Reaction Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate QuinolineEster Ethyl 4-hydroxy-5-halo-quinoline-3-carboxylate Intermediate->QuinolineEster Thermal Cyclization (e.g., Dowtherm A, >250°C) QuinolineAcid 4-Hydroxy-5-halo-5-quinolinecarboxylic acid QuinolineEster->QuinolineAcid Hydrolysis (e.g., NaOH, H2O)

Figure 1: General workflow of the Gould-Jacobs reaction for the synthesis of halogenated 4-hydroxy-5-quinolinecarboxylic acids.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

A detailed experimental protocol for a Gould-Jacobs reaction, as adapted from literature, is provided below.[4]

  • Reaction Setup: In a microwave vial (2-5 mL) equipped with a magnetic stir bar, combine the substituted aniline (e.g., 3-chloroaniline, 1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 3.0 mmol).

  • Microwave Irradiation: Heat the mixture in a microwave synthesis system to 250-300°C for a specified time (e.g., 5-20 minutes). The reaction progress can be monitored by HPLC-MS.[4] High temperatures are crucial for the intramolecular cyclization.[4]

  • Isolation and Purification: After cooling to room temperature, the precipitated product is filtered and washed with a cold solvent such as acetonitrile. The resulting solid is then dried under vacuum.[4] Further purification can be achieved by recrystallization.

  • Hydrolysis: The synthesized ethyl quinoline-3-carboxylate is then subjected to hydrolysis, typically by refluxing with an aqueous solution of sodium hydroxide, to yield the corresponding this compound.

Biological Activities and Structure-Activity Relationships

Halogenated this compound derivatives have demonstrated significant potential as both antibacterial and anticancer agents. The nature and position of the halogen substituent play a critical role in determining the biological activity.

Antibacterial Activity

The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, these compounds induce double-strand breaks in the bacterial chromosome, leading to cell death.

Structure-Activity Relationship (SAR):

The antibacterial potency of quinoline carboxylic acids is highly dependent on the substitution pattern. While extensive data exists for the broader class of fluoroquinolones, specific SAR studies on a systematic series of halogenated 5-quinolinecarboxylic acids are less common in the readily available literature. However, general trends can be inferred. For instance, a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position are known to be crucial for the broad-spectrum antibacterial activity of many fluoroquinolones.[6]

Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives (MIC in µg/mL)

CompoundOrganismMIC (µg/mL)Reference
NorfloxacinEscherichia coli0.05[7]
NorfloxacinKlebsiella sp.0.4[7]
NorfloxacinPseudomonas aeruginosa0.8 (MIC50)[7]
NorfloxacinStaphylococcus aureus1.6[7]
CiprofloxacinEnterobacteriaceae0.03-0.23[6]
CiprofloxacinPseudomonas aeruginosa0.37[6]
CiprofloxacinStaphylococcus aureus0.75[6]
Anticancer Activity

Certain quinoline derivatives have been investigated for their anticancer properties. The proposed mechanisms of action are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis. Halogenation can enhance the anticancer activity of these compounds, potentially by increasing their lipophilicity and ability to penetrate cell membranes.[8]

Table 2: In Vitro Cytotoxicity of Selected Halogenated Compounds against Cancer Cell Lines (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Fluorinated Schiff base (Compound 6)A549 (Lung)0.64[9]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)HCT-116 (Colon)Varies[10]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MCF-7 (Breast)Varies[10]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (Lung)Varies[10]

Note: The data presented is for related halogenated quinoline and other heterocyclic compounds to provide context for potential anticancer activity. A comprehensive dataset for a series of halogenated 5-quinolinecarboxylic acids is not available in the searched literature.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Quinolone Antibacterials

The antibacterial action of quinolones is primarily mediated through the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Quinolone_MOA Quinolone Halogenated 5-Quinoline- carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV Quinolone->Topo_IV Enzyme_DNA_Complex Enzyme-DNA Cleavage Complex Stabilization DNA_Gyrase->Enzyme_DNA_Complex Topo_IV->Enzyme_DNA_Complex DSB Double-Strand DNA Breaks Enzyme_DNA_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 2: Mechanism of action of quinolone antibacterial agents.

General Workflow for Synthesis and Biological Evaluation

The development of novel halogenated this compound derivatives follows a structured workflow from synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Synthesis Gould-Jacobs Reaction or other synthetic routes Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antibacterial Antibacterial Assays (MIC Determination) Characterization->Antibacterial Anticancer Anticancer Assays (IC50 Determination) Characterization->Anticancer

Figure 3: A generalized experimental workflow for the development of novel halogenated 5-quinolinecarboxylic acids.

Pharmacokinetic Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of quinolone derivatives are critical for their in vivo efficacy. Halogenation can significantly impact these parameters. For example, the introduction of a fluorine atom often enhances metabolic stability and cell permeability.

General ADME Profile of Fluoroquinolones:

  • Absorption: Generally well-absorbed after oral administration.

  • Distribution: Wide distribution into tissues and body fluids.

  • Metabolism: Varies among different derivatives, but can include oxidation and glucuronidation.

  • Excretion: Primarily renal excretion, though some derivatives have significant hepatic clearance.

A detailed ADME profile for specific halogenated 5-quinolinecarboxylic acids would require dedicated in vivo studies. In silico tools can provide initial predictions of their pharmacokinetic properties.[8]

Conclusion

Halogenated derivatives of this compound continue to be a promising area of research for the development of new therapeutic agents. Their versatile synthesis and the profound impact of halogen substitution on biological activity provide a rich scaffold for medicinal chemistry exploration. Future work should focus on systematic structure-activity relationship studies to elucidate the optimal halogenation patterns for both antibacterial and anticancer activities, coupled with comprehensive pharmacokinetic profiling to identify candidates with favorable drug-like properties.

References

Methodological & Application

Application Notes and Protocols: 5-Quinolinecarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 5-quinolinecarboxylic acid as a versatile ligand in coordination chemistry. It includes detailed application notes on the synthesis of its metal complexes, their properties, and potential applications, along with specific experimental protocols.

Introduction to this compound as a Ligand

This compound (5-qca) is a heterocyclic aromatic carboxylic acid that serves as a versatile building block in the synthesis of coordination compounds, including metal-organic frameworks (MOFs). Its rigid structure and the presence of two potential coordination sites—the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group—allow for the formation of a wide variety of complexes with diverse dimensionalities and properties. The coordination chemistry of quinoline derivatives is of significant interest due to their applications in catalysis, materials science, and medicinal chemistry.[1]

The ability of the carboxylate group to adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging) and the potential for the quinoline nitrogen to coordinate to a metal center make 5-qca a highly adaptable ligand for constructing coordination polymers with interesting topologies.[2][3][4][5]

DOT Language Script for Coordination Modes of this compound:

G Coordination Modes of this compound cluster_ligand This compound cluster_modes Coordination Modes L 5-qca M1 Monodentate L->M1 Carboxylate O M2 Bidentate Chelating L->M2 Both Carboxylate O's M3 Bidentate Bridging L->M3 Carboxylate O's to two metals M4 N,O-Chelating L->M4 Quinoline N and Carboxylate O

Caption: Possible coordination modes of this compound with metal centers.

Synthesis of this compound Metal Complexes

Metal complexes of this compound can be synthesized through various methods, including solvothermal, hydrothermal, and simple precipitation reactions at room temperature. The choice of method depends on the desired product, with solvothermal and hydrothermal techniques often employed for the synthesis of crystalline coordination polymers and MOFs.

DOT Language Script for a General Synthesis Workflow:

G start Start reactants This compound + Metal Salt start->reactants solvent Choose Solvent (e.g., Water, Ethanol (B145695), DMF) reactants->solvent method Select Synthesis Method solvent->method precipitation Room Temperature Precipitation method->precipitation solvothermal Solvothermal/Hydrothermal Reaction method->solvothermal reaction Reaction Mixture precipitation->reaction solvothermal->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying characterization Characterization (XRD, FT-IR, etc.) drying->characterization product Final Complex characterization->product

Caption: A general workflow for the synthesis of this compound metal complexes.

This protocol provides a general method for the synthesis of a simple transition metal complex of this compound, which can be adapted for various divalent metal ions such as Cu(II), Co(II), and Ni(II).

Materials:

  • This compound (1.0 mmol)

  • Metal(II) salt (e.g., copper(II) acetate (B1210297) monohydrate, cobalt(II) nitrate (B79036) hexahydrate, nickel(II) chloride hexahydrate) (0.5 mmol)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 mmol of this compound in a suitable solvent mixture, such as ethanol/water, with gentle heating and stirring.

  • In a separate beaker, dissolve 0.5 mmol of the metal(II) salt in deionized water.

  • Slowly add the metal salt solution to the ligand solution while stirring vigorously.

  • A precipitate may form immediately or upon standing. The mixture can be stirred at room temperature for several hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it with deionized water and then with a small amount of ethanol to remove any unreacted starting materials.

  • Dry the resulting solid in a desiccator or in an oven at a low temperature (e.g., 60 °C).

Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the coordination of the carboxylate group, and Powder X-ray Diffraction (PXRD) to assess its crystallinity.

Applications in Materials Science: Photoluminescence

Coordination polymers and MOFs based on quinoline carboxylic acid ligands and lanthanide ions often exhibit interesting photoluminescent properties. The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.[6] This property makes these materials promising for applications in sensors, bio-imaging, and solid-state lighting.

The photophysical properties of lanthanide complexes are highly dependent on the ligand environment. For instance, the quantum yield of europium and terbium complexes can be significantly influenced by the specific quinoline carboxylic acid derivative used.[7][8]

Table 1: Representative Photophysical Data for Lanthanide Complexes with Aromatic Carboxylate Ligands

Lanthanide IonLigandEmission Wavelength (nm)Quantum Yield (%)Lifetime (ms)Reference
Eu(III)2-Hydroxyquinoline-4-carboxylic acid6132.83.31[8]
Tb(III)Pyridine-2,6-dicarboxylate (B1240393)545~40~2[9]
Dy(III)β-diketonate480, 575--[10]

Note: Data for closely related ligands are presented due to the limited availability of comprehensive photophysical data specifically for this compound complexes.

This protocol is a general guideline for the synthesis of a luminescent lanthanide coordination polymer using this compound.

Materials:

  • This compound (0.1 mmol)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O) (0.1 mmol)[6]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a small glass vial, combine this compound (0.1 mmol) and the lanthanide(III) nitrate hexahydrate (0.1 mmol).[6]

  • Add a solvent mixture of DMF and ethanol (e.g., in a 1:1 volume ratio).

  • Seal the vial in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120-150 °C) for a period of 24-72 hours.[11]

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and ethanol, and dry them in air.

Applications in Catalysis

Metal complexes based on quinoline ligands have shown promise as catalysts in various organic transformations.[10] For example, palladium and rhodium complexes are known to be active in hydrogenation reactions. The quinoline moiety can influence the electronic and steric properties of the metal center, thereby affecting its catalytic activity and selectivity.

This protocol describes a general procedure for the catalytic hydrogenation of nitrobenzene (B124822) to aniline, a crucial industrial process, using a supported palladium catalyst functionalized with this compound.

Materials:

  • Nitrobenzene

  • Palladium on carbon (Pd/C) catalyst

  • This compound

  • Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Prepare the modified catalyst by stirring Pd/C with a solution of this compound in ethanol to anchor the ligand to the palladium surface.

  • In a high-pressure autoclave, place the modified catalyst, nitrobenzene, and ethanol.

  • Seal the autoclave and purge it with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3-20 bar).[11][12]

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.[13]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Separate the catalyst by filtration and analyze the product mixture.

Applications in Drug Development: Anticancer and Antimicrobial Activity

Quinoline derivatives and their metal complexes have been extensively studied for their biological activities, including anticancer and antimicrobial properties.[14] The coordination of a metal ion to a quinoline-based ligand can enhance its biological efficacy. The mechanism of action often involves the inhibition of essential cellular processes, such as DNA replication or enzymatic activity.[15]

DOT Language Script for a Simplified Anticancer Mechanism:

G cluster_drug Metal-5-qca Complex cluster_cell Cancer Cell drug Complex cell_entry Cellular Uptake drug->cell_entry dna DNA cell_entry->dna replication DNA Replication dna->replication inhibition apoptosis Apoptosis replication->apoptosis

Caption: A simplified representation of a potential anticancer mechanism of a metal-5-qca complex.

Table 2: Representative In Vitro Cytotoxicity Data for Quinoline Derivatives and their Metal Complexes

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)~10[16][17]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (Breast)~15[16][17]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (Lung)~12[16][17]

Note: Data for a closely related quinoline derivative is presented. IC₅₀ values can vary significantly based on the specific compound and cell line.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[7][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound metal complex (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the metal complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a blank (medium only).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.[6]

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Structural Data

The structural analysis of metal complexes of quinoline carboxylic acids provides valuable insights into their coordination chemistry. X-ray crystallography is the definitive method for determining the precise arrangement of atoms, including bond lengths and angles.

Table 3: Representative Crystallographic Data for a Copper(II) Carboxylate Complex

ParameterValueReference
Crystal System Triclinic[20]
Space Group P-1[20]
a (Å) 6.337(2)[20]
b (Å) 6.894(3)[20]
c (Å) 9.178(3)[20]
α (°) 99.40(3)[20]
β (°) 105.26(3)[20]
γ (°) 108.17(5)[20]
Cu-O (carboxylate) (Å) --
Cu-N (quinoline) (Å) --

Note: Data for a related copper(II) complex with isonicotinic acid is presented as a representative example of a copper carboxylate complex structure.

Stability of Complexes

The stability of metal complexes in solution is quantified by their stability constants (K). A higher stability constant indicates a stronger interaction between the metal ion and the ligand. The determination of stability constants is crucial for understanding the behavior of these complexes in various applications, particularly in biological systems and analytical chemistry.[12][18]

Table 4: Representative Stability Constants (log K) for Metal Complexes with Related Ligands

Metal IonLigandlog K₁log K₂Reference
Co(II)Isatin-aminoantipyrine Schiff base5.79-[17]
Ni(II)Isatin-aminoantipyrine Schiff base5.90-[17]
Ni(II)Adenine4.523.61[21]
Cu(II)N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine10.258.15[22]

Note: This table presents stability constants for complexes with ligands that have coordination motifs similar to this compound to provide a general understanding of the expected stability.

References

Application Notes and Protocols: Metal Complexes of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 5-quinolinecarboxylic acid. The information is intended to guide researchers in exploring the therapeutic and catalytic potential of these compounds.

Introduction

Quinoline (B57606) derivatives and their metal complexes have garnered significant attention in medicinal and materials chemistry due to their diverse biological activities and unique physicochemical properties.[1][2] this compound, a key derivative, serves as a versatile ligand for the formation of coordination complexes with various transition metals. These complexes have shown promise as antimicrobial and anticancer agents, with their mechanisms of action often attributed to their ability to interact with biological macromolecules like DNA.[3][4] The coordination of the metal ion can enhance the biological activity of the parent quinoline molecule, offering a promising strategy for the development of novel therapeutics.[5] This document outlines the synthesis, characterization, and biological evaluation of these metal complexes, providing detailed protocols for key experimental procedures.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination geometries.

General Synthesis Protocol for Metal(II) 5-Quinolinecarboxylate Complexes

This protocol describes a general method for the synthesis of divalent metal complexes of this compound, such as those of copper(II) and zinc(II).

Materials:

Procedure:

  • Dissolve a stoichiometric amount of this compound in a minimum amount of ethanol. Gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve an equimolar amount of the corresponding metal(II) salt in deionized water.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If required, a few drops of triethylamine can be added to the reaction mixture to deprotonate the carboxylic acid group and facilitate complexation.[1]

  • The reaction mixture is then typically refluxed for several hours (e.g., 3-4 hours) at a controlled temperature (e.g., 60-80°C).[6]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • After cooling to room temperature, the resulting precipitate is collected by suction filtration.

  • The solid product is washed with cold ethanol and deionized water to remove any unreacted starting materials.

  • The complex is then dried in a desiccator over anhydrous calcium chloride or in a vacuum oven.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

  • Infrared (IR) Spectroscopy: Used to confirm the coordination of the this compound to the metal ion. Key spectral changes include a shift in the C=O stretching frequency of the carboxylic acid group upon coordination.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study DNA binding interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal complexes like Zn(II).

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the complex, which helps in confirming its stoichiometry.

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

  • X-ray Crystallography: Provides detailed information about the three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Biological Applications and Protocols

Metal complexes of this compound have shown potential as both antimicrobial and anticancer agents. The following sections detail their biological activities and provide protocols for their evaluation.

Antimicrobial Activity

These complexes have demonstrated inhibitory activity against a range of bacterial and fungal pathogens.[7] The enhanced lipophilicity of the metal complexes compared to the free ligand is often cited as a reason for their increased antimicrobial efficacy, as it facilitates their transport across microbial cell membranes.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted complex.

  • Include a positive control (broth with bacteria, no complex) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the complex at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Metal Complexes

Compound/ComplexS. aureusE. coliReference
Quinoxaline-based Fe complexes3.9-6.2-[8]
Rhenium bisquinoline complexes4-16 fold lower than dark4-16 fold lower than dark[9]
Oxolinic acid Co(II) complexes1-21-2[9]

Note: Data for this compound complexes is limited in the reviewed literature; the table presents data for related quinoline derivatives to indicate potential activity ranges.

Anticancer Activity

Metal complexes of quinoline derivatives have shown significant cytotoxicity against various cancer cell lines.[8][10] Their proposed mechanisms of action often involve the induction of apoptosis through pathways that may include DNA damage and cell cycle arrest.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Synthesized metal complexes

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the metal complexes for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).[11]

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Quinoline-based Metal Complexes

ComplexCell LineIC₅₀ (µM)Reference
Cu(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenolA5493.93[10]
Zn(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenolA54918.26[10]
Mn(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenolA54933.61[10]
[Fe(ClMQ)₂Cl] (HClMQ = 5,7-dichloro-2-methyl-8-quinolinol)Hep-G25.04 - 14.35[8]
Cu₂(L1)₂Cl₄ (L1 = 9-nitro-5-pyridin-2-yl-[10][12]dioxolo[4,5-g]isoquinoline)HeLa5.03[4]
Cu(L1)(NO₃)₂HeLa10.05[4]

Note: This table includes data for various quinoline derivatives to provide a comparative context for the potential cytotoxicity of this compound complexes.

DNA Interaction Studies

The interaction of these metal complexes with DNA is a key area of investigation to understand their mechanism of action, particularly for anticancer applications.

This method is used to determine the binding mode and calculate the binding constant (Kb) of a complex to DNA.

Materials:

  • Synthesized metal complex

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl).

  • Prepare a stock solution of CT-DNA in the same buffer. The purity of the DNA should be checked by measuring the A₂₆₀/A₂₈₀ ratio (should be ~1.8-1.9).

  • Keep the concentration of the metal complex constant while titrating with increasing concentrations of CT-DNA.

  • Record the UV-Vis spectrum after each addition of DNA and allow the solution to equilibrate.

  • Changes in the absorbance and shifts in the wavelength of the absorption maxima of the complex upon addition of DNA indicate interaction.

  • The intrinsic binding constant (Kb) can be calculated from the spectroscopic data using the Wolfe-Shimmer equation.[13]

Table 3: DNA Binding Constants of Selected Metal Complexes

ComplexBinding Constant (Kb) (M⁻¹)Proposed Binding ModeReference
[Ni(qsalBr)₂]1.13 x 10⁶Intercalation[13]
[Zn(qsalBr)₂]4.82 x 10⁶Intercalation[13]
[Ni(qsalBr₂)₂]6.02 x 10⁵Intercalation[13]

Note: This table presents data for related Schiff base complexes of quinoline derivatives to illustrate typical binding affinities.

Signaling Pathways and Experimental Workflows

While direct evidence for the specific signaling pathways modulated by metal complexes of this compound is still emerging, related metal complexes have been shown to induce apoptosis through various mechanisms.

Potential Anticancer Signaling Pathways

Based on studies of similar compounds, potential signaling pathways that could be affected by this compound metal complexes include:

  • Mitochondrial Apoptosis Pathway: Induction of reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential (Δψm), release of cytochrome c, and activation of caspases 3 and 9.[4][14]

  • DNA Damage Response: Interaction with DNA can lead to cell cycle arrest, allowing for DNA repair or, if the damage is too severe, triggering apoptosis.[10]

  • Telomerase Inhibition: Some copper complexes of quinoline derivatives have been shown to inhibit telomerase activity by interacting with c-myc promoter elements.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A This compound D Reaction Mixture A->D B Metal(II) Salt B->D C Solvent (e.g., Ethanol/Water) C->D E Reflux D->E F Precipitate (Complex) E->F G Filtration & Drying F->G H Purified Complex G->H I IR Spectroscopy H->I J UV-Vis Spectroscopy H->J K Elemental Analysis H->K L TGA H->L M X-ray Crystallography H->M

Caption: Workflow for the synthesis and characterization of metal complexes.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_mechanism Mechanism of Action A Synthesized Metal Complex B Broth Microdilution A->B D Cell Culture A->D G DNA Binding Studies (UV-Vis, Fluorescence) A->G C Determine MIC B->C E MTT Assay D->E F Determine IC50 E->F H Apoptosis Assays (Flow Cytometry) F->H I Western Blot (Protein Expression) F->I

Caption: Workflow for evaluating the biological activity of metal complexes.

Apoptosis_Pathway Complex Metal Complex ROS ↑ ROS Production Complex->ROS induces MMP ↓ Mitochondrial Membrane Potential ROS->MMP leads to CytoC Cytochrome c Release MMP->CytoC causes Casp9 Caspase-9 Activation CytoC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A potential mitochondrial-mediated apoptosis pathway induced by metal complexes.

Conclusion

Metal complexes of this compound represent a promising class of compounds with significant potential for development as therapeutic agents. Their synthesis is generally straightforward, and their biological activities can be tuned by varying the central metal ion. Further research is warranted to fully elucidate their mechanisms of action, particularly their interactions with specific cellular targets and their effects on signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical and biological landscape of these fascinating molecules.

References

Application Notes and Protocols: Synthesis and Application of 5-Quinolinecarboxylic Acid-Based MOFs for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) based on 5-quinolinecarboxylic acid for advanced drug delivery systems. The protocols outlined below are representative methods that can be adapted for the development of novel MOF-based therapeutic carriers.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them ideal candidates for various biomedical applications, including drug delivery.[1] this compound is an attractive organic linker for MOF synthesis due to the presence of both a carboxylic acid group for metal coordination and a nitrogen-containing quinoline (B57606) moiety that can offer additional functionalities, such as fluorescence or specific interactions with biomolecules. These features make this compound-based MOFs promising nanocarriers for the targeted delivery and controlled release of therapeutic agents, particularly in cancer therapy.[2][3]

Synthesis of a Representative Quinoline-Based MOF

While specific protocols for MOFs based purely on this compound are not extensively detailed in the literature, a representative solvothermal synthesis method adapted from a similar quinoline-based dicarboxylic acid ligand with a Zr(IV) metal center is presented below.[4] This protocol can serve as a foundational method for the synthesis of this compound-based MOFs.

Experimental Protocol: Solvothermal Synthesis of a Zr-based Quinoline MOF

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (or a similar quinoline-based dicarboxylic acid like quinoline-2,6-dicarboxylic acid as a proxy)[4]

  • Trifluoroacetic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (0.1 mmol) and this compound (0.1 mmol) in 10 mL of DMF.

  • Add trifluoroacetic acid (1.0 mmol, 10 equivalents) to the solution to act as a modulator, which can help control the crystallinity and defect density of the MOF.[4]

  • Seal the vial and heat it in a convection oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline precipitate should be observed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating the methanol-exchanged sample under a high vacuum at 120 °C for 24 hours.[4] This step is crucial for removing residual solvent and ensuring the porosity of the material.

  • The final product is a powdered, crystalline MOF.

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a hazardous solvent and should be handled with care.

Characterization of this compound-Based MOFs

A comprehensive characterization is essential to confirm the successful synthesis and determine the physicochemical properties of the MOF. The following table summarizes the key characterization techniques and expected results.

Characterization Technique Parameter Measured Typical Expected Results for a Quinoline-Based MOF
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase purity.A diffraction pattern with sharp peaks indicates a highly crystalline material. The peak positions are characteristic of the specific MOF structure.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.A weight loss step at low temperatures (< 150 °C) corresponds to the removal of guest solvent molecules. A plateau of stability is typically observed up to 300-400 °C, followed by decomposition of the organic linker at higher temperatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups and confirmation of coordination.The spectrum should show the disappearance of the O-H band from the carboxylic acid and the appearance of characteristic peaks for the coordinated carboxylate group, confirming the formation of the MOF framework. Peaks corresponding to the quinoline ring will also be present.[4]
Scanning Electron Microscopy (SEM) Particle morphology and size.Images will reveal the crystal shape (e.g., cubic, octahedral, rod-like) and size distribution of the MOF particles.
N₂ Adsorption-Desorption Isotherms (BET Analysis) Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.A Type I or Type IV isotherm is typical for microporous or mesoporous materials, respectively. High BET surface areas (e.g., 500-2000 m²/g) and significant pore volumes are expected, indicating a porous structure suitable for drug loading.

Application in Drug Delivery: Loading and Release of Anticancer Drugs

The porous nature and high surface area of this compound-based MOFs make them excellent candidates for encapsulating therapeutic agents. A general protocol for loading a common anticancer drug, such as Doxorubicin (DOX) or 5-Fluorouracil (5-FU), is provided below.

Experimental Protocol: Drug Loading into a Quinoline-Based MOF

Materials:

  • Activated quinoline-based MOF

  • Doxorubicin hydrochloride (DOX) or 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS) or another suitable solvent

  • Centrifuge

Procedure:

  • Disperse a known amount of the activated MOF (e.g., 10 mg) in a solution of the drug (e.g., 1 mg/mL in PBS).

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with the solvent used for loading (e.g., PBS) to remove any drug molecules adsorbed on the external surface of the MOF particles.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading capacity, the concentration of the drug remaining in the supernatant after loading can be measured using UV-Vis spectroscopy at the characteristic wavelength of the drug.

Drug Loading and Release Characteristics (Representative Data)

The following table summarizes typical quantitative data for drug loading and release from MOF-based drug delivery systems, which can be expected for a this compound-based MOF.

Parameter Description Representative Value Reference
Drug Loading Capacity (wt%) The weight percentage of the drug loaded into the MOF.10 - 40 %[5]
Encapsulation Efficiency (%) The percentage of the initial drug that is successfully encapsulated in the MOF.50 - 90 %
In Vitro Drug Release (pH 7.4) Cumulative drug release in a physiological pH environment over 48 hours.20 - 40 %[5]
In Vitro Drug Release (pH 5.5) Cumulative drug release in an acidic environment (simulating tumor microenvironment) over 48 hours.60 - 90 %[5]

Visualizing Experimental Workflows and Mechanisms

Diagrams

Synthesis_and_Activation_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification cluster_activation Activation A ZrCl4 + this compound B Add DMF and Modulator A->B C Heat at 120°C for 24h B->C D Centrifuge/Filter C->D E Wash with DMF D->E F Wash with Methanol E->F G Heat under Vacuum at 120°C F->G H Activated MOF G->H

Synthesis and Activation Workflow for a Quinoline-Based MOF.

Drug_Delivery_and_Release_Workflow cluster_loading Drug Loading cluster_isolation Isolation cluster_release Drug Release A Activated MOF C Stir for 24-48h A->C B Drug Solution (e.g., Doxorubicin) B->C D Centrifuge C->D E Wash to remove surface-bound drug D->E F Dry under vacuum E->F G Drug-Loaded MOF F->G H Tumor Microenvironment (Acidic pH) G->H I Drug Release H->I

Workflow for Drug Loading and Release from a Quinoline-Based MOF.

Apoptosis_Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Cascade Drug Doxorubicin (Released from MOF) DNA DNA Intercalation & Topoisomerase II Inhibition Drug->DNA ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Mito Mitochondrial Damage DNA->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Simplified Apoptosis Signaling Pathway Induced by Doxorubicin.

Conclusion

This compound-based MOFs represent a promising platform for the development of advanced drug delivery systems. Their tunable structure and inherent functionalities offer significant potential for enhancing the efficacy of cancer therapies and other treatments. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize these novel materials for various biomedical applications. Further research and development in this area are crucial to fully realize the therapeutic potential of these innovative nanocarriers.

References

Application Notes & Protocols: 5-Quinolinecarboxylic Acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its derivatives, quinolinecarboxylic acids have emerged as a particularly promising class for the development of novel anticancer agents.[1] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological properties to target specific pathways and mechanisms involved in cancer progression.[1][2] These compounds have demonstrated potent anticancer activity through diverse mechanisms, including the inhibition of key enzymes like protein kinases, dihydroorotate (B8406146) dehydrogenase (DHODH), and topoisomerases, as well as the induction of apoptosis and cell cycle arrest.[1][2][3] This document provides an overview of the application of 5-quinolinecarboxylic acid and related derivatives in anticancer drug discovery, summarizing key quantitative data and providing detailed protocols for their biological evaluation.

Mechanisms of Action

Quinolinecarboxylic acid derivatives exert their anticancer effects through multiple mechanisms of action:

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of signal transduction pathways involved in cell proliferation, survival, and angiogenesis.[4] Several quinoline-based molecules have been developed as potent inhibitors of kinases such as EGFR, VEGFR, c-Met, PI3K, and mTOR.[5][6][7] For instance, some 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase.[3]

  • Enzyme Inhibition:

    • Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acids inhibit DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Since cancer cells have a high proliferation rate, they are heavily dependent on this pathway for DNA and RNA synthesis.[1] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition.[1]

    • Topoisomerase Inhibition: Some quinoline analogues function as DNA intercalating agents and interfere with enzymes like topoisomerase II, which is critical for DNA replication and repair.[3]

    • Sirtuin Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of deacetylases, showing potential in treating MLLr leukemic cell lines.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, a derivative of ursolic acid and quinoline was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells.[9] Similarly, certain quinoline-chalcone hybrids can arrest the cell cycle at the G2/M phase.[10]

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site of tubulin, thereby inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle.[11][12]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines.

Table 1: Quinoline Carboxylic Acid Derivatives and Hybrids

Compound ID Derivative Class Cancer Cell Line Target/Mechanism IC50 / GI50 (µM) Reference(s)
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid MLLr leukemic cells SIRT3 Inhibition 7.2 [1][8]
3b Ursolic acid-quinoline derivative MDA-MB-231 (Breast) Apoptosis, G0/G1 Arrest 0.61 ± 0.07 [9]
HeLa (Cervical) 0.36 ± 0.05 [9]
SMMC-7721 (Liver) 12.49 ± 0.08 [9]
12e Quinoline-chalcone derivative MGC-803 (Gastric) G2/M Arrest, ROS Induction 1.38 [10]
HCT-116 (Colon) 5.34 [10]
MCF-7 (Breast) 5.21 [10]

| Compound 5 | Quinoline derivative | PC-3 (Prostate) | Pim-1 Kinase Inhibition | 1.29 |[3] |

Table 2: Other Quinoline Derivatives

Compound ID Derivative Class Cancer Cell Line Target/Mechanism IC50 (µM) Reference(s)
42 Fused quinoline MCF-7 (Breast) EGFR Inhibition 7.21 [11]
65 Pyrazolo-quinoline A549 (Lung) Not specified 2.43 [11]
66 Pyrazolo-quinoline MCF-7 (Breast) Not specified 6.01 [11]
81 Quinoline derivative MCF-7 (Breast) HSP90 Inhibition 45.3 [11]
A549 (Lung) 64.15 [11]
90 & 92 Imidazo[4,5-c]quinoline Not specified PI3Kα / mTOR Kinase < 1 (Cell growth) [11]
Compound 39 Quinoline derivative Not specified PI3Kα / mTOR Kinase 0.9 (PI3Kα), 1.4 (mTOR) [5]

| Compound 40 | Quinoline derivative | Not specified | PI3Kδ Kinase | 0.0019 |[5] |

Key Signaling Pathways & Experimental Workflows

Signaling Pathway Visualization

The PI3K/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Many quinoline derivatives have been developed to target key kinases within this pathway.[5][11]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Quinoline Derivative (e.g., Cmpd 90, 92) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Drug_Discovery_Workflow cluster_MoA Mechanism of Action (MoA) A Synthesis of Quinoline Carboxylic Acid Library B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Panel A->B C Determine IC50 Values B->C D Select Lead Compound(s) C->D E Mechanism of Action Studies D->E J In Vivo Efficacy Studies (Xenograft Models) D->J F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Target Engagement (e.g., Kinase Assay) E->H I ROS Generation Assay E->I

References

Application Notes and Protocols: Antimicrobial Activity of 5-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 5-quinolinecarboxylic acid derivatives. This document includes a summary of their activity against various pathogens, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows.

Introduction

Quinoline (B57606) derivatives are a prominent class of heterocyclic compounds that form the scaffold of many synthetic drugs with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, derivatives of quinolinecarboxylic acid have shown significant potential as antimicrobial agents. The primary antibacterial mechanism for many quinoline derivatives involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair. By targeting this enzyme, these compounds effectively lead to bacterial cell death. This document focuses specifically on the antimicrobial activities of this compound derivatives and related 5-substituted quinoline compounds.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 5-substituted quinoline derivatives against a panel of bacterial and fungal strains. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of 5-Substituted Quinoline Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-5-sulfonamide8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideStaphylococcus aureus (MRSA isolates)Comparable to oxacillin/ciprofloxacin[1]
Quinoline-5-sulfonamideAcetylene derivatives of 8-hydroxyquinoline-5-sulfonamideStaphylococcus aureus ATCC 29213Active[1]
Quinoline-5-sulfonamideAcetylene derivatives of 8-hydroxyquinoline-5-sulfonamideEnterococcus faecalis ATCC 29212Active[1]
Quinolone Hybrid2-fluoro 9-oxime ketolide and carbamoyl (B1232498) quinolone hybrid (Compound 17)Streptococcus pneumoniae ATCC 49619≤ 0.008[2]
Quinolone Hybrid2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 18)Streptococcus pneumoniae ATCC 49619≤ 0.008[2]
Quinolone Hybrid2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid (Compound 16)Streptococcus pyogenes 12-207,mef≤ 0.002[2]

Table 2: Antifungal Activity of 5-Substituted Quinoline Derivatives

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
5-(piperazin-1-yl) quinoline-2(1H)-oneCompound 74Candida albicans32[2]
5-(piperazin-1-yl) quinoline-2(1H)-oneCompound 75Candida albicans32[2]
5-(piperazin-1-yl) quinoline-2(1H)-oneCompound 76Candida albicans32[2]
Quinolone HybridIndolizinoquinoline-5,12-dione derivative (Compound 25)Aspergillus fumigatus0.98[2]
Quinolone HybridIndolizinoquinoline-5,12-dione derivative (Compound 26)Aspergillus fumigatus0.98[2]
Quinolone HybridIndolizinoquinoline-5,12-dione derivative (Compound 25)Candida albicans0.49[2]
Quinolone HybridIndolizinoquinoline-5,12-dione derivative (Compound 26)Candida albicans0.98[2]

Mechanism of Action

While specific signaling pathways for the antimicrobial action of this compound derivatives are a subject of ongoing research, the broader class of quinolone antibiotics is well-understood to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. It is hypothesized that this compound derivatives share a similar mechanism of action.

Below is a generalized diagram illustrating the proposed mechanism of action for quinolone derivatives.

Quinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline_Derivative 5-Quinolinecarboxylic Acid Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of action for quinoline derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standard clinical laboratory procedures and is suitable for determining the MIC of novel antimicrobial agents against a variety of bacteria and fungi.[3]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent for dissolving test compounds (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Also, include wells for a positive control (microorganism with a known antibiotic), a negative control (broth only), and a growth control (microorganism in broth without any compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar (B569324) Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic

  • Solvent for dissolving test compounds

Procedure:

  • Plate Preparation: Prepare MHA or SDA plates.

  • Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells of a uniform diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well. Also, include wells for a positive control antibiotic and a solvent control.

  • Incubation: Incubate the plates under appropriate conditions (temperature and duration) for the test microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives for their antimicrobial activity.

Antimicrobial_Screening_Workflow Start Start Compound_Synthesis Synthesis or Procurement of This compound Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Compound_Synthesis->Primary_Screening Active_Compounds Identify Active Compounds Primary_Screening->Active_Compounds MIC_Determination Quantitative Analysis (MIC Determination) Active_Compounds->MIC_Determination Active Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Active_Compounds->Data_Analysis Inactive Cytotoxicity_Assay Cytotoxicity Testing (on mammalian cell lines) MIC_Determination->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) Cytotoxicity_Assay->Mechanism_Studies Low Toxicity Mechanism_Studies->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for antimicrobial screening of novel compounds.

References

Application Notes and Protocols for 5-Quinolinecarboxylic Acid Analogs: Investigating Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 5-Quinolinecarboxylic acid analogs, detailing their mechanism of action and providing established protocols for their evaluation.

Introduction

Quinoline (B57606) derivatives, particularly quinoline carboxylic acids, have emerged as a promising class of compounds in the development of novel anti-inflammatory agents.[1] Analogs of this compound are of significant interest due to their potential to modulate key inflammatory pathways, offering therapeutic potential for a range of inflammatory diseases. The core mechanism of action for many of these compounds lies in their ability to inhibit cyclooxygenase (COX) enzymes, crucial mediators of the inflammatory cascade.[1]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound analogs are primarily attributed to their interaction with the following signaling pathways:

  • Cyclooxygenase (COX) Inhibition: These analogs have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. Some analogs exhibit selective inhibition of COX-2, which is often upregulated at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

  • NF-κB and MAPK Signaling Pathways: Inflammation is intricately regulated by complex signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes, including cytokines and chemokines.[3][4] Certain quinoline derivatives have been found to suppress the activation of these pathways, leading to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[5]

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory activity of various quinoline carboxylic acid derivatives. While specific data for a wide range of this compound analogs is still emerging, the data from related quinoline structures provide a strong rationale for their investigation.

Table 1: In Vitro COX Inhibition by Quinoline Derivatives

Compound/AnalogTargetIC50 (µM)Reference
Quinoline-based compound 12cCOX-20.10[2]
Quinoline-based compound 14aCOX-20.11[2]
Quinoline-based compound 14bCOX-20.11[2]
Quinoline-based compound 20aCOX-2-[2]
Celecoxib (Reference)COX-2-[2]

Note: Specific IC50 values for all compounds were not provided in the source material.

Table 2: In Vivo Anti-inflammatory Effects of a Quinoline Derivative

Treatment GroupLung MMP-9 (% Change from Control)Lung IL-1β (% Change from Control)Lung NF-κB (% Change from Control)Liver MMP-9 (% Change from Control)Liver IL-1β (% Change from Control)Liver NF-κB (% Change from Control)Reference
MTX-induced inflammation307%280%66.7%169%155.8%157.4%[5]
Quinoline Derivative + MTXSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced[5]

Note: The study demonstrated a significant reduction in these inflammatory markers upon treatment with the quinoline derivative, although specific percentage reductions for the treatment group were not detailed in the provided text.[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound analogs.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the IC50 values of test compounds against COX-1 and COX-2.[6][7]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX enzyme and heme in the assay buffer. Prepare a stock solution of arachidonic acid.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the diluted COX enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the diluted COX enzyme, and 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.

  • Colorimetric Reaction: Immediately add 10 µL of TMPD solution to all wells.

  • Measurement: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot

This protocol outlines the procedure to assess the effect of this compound analogs on the activation of NF-κB and MAPK signaling pathways in cultured cells (e.g., RAW264.7 macrophages).[3][8]

Materials:

  • RAW264.7 macrophage cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound analogs)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW264.7 cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated groups to the LPS-stimulated control group.

Visualizations

Signaling Pathway Diagram

ANTI_INFLAMMATORY_PATHWAY LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Analogs 5-Quinolinecarboxylic Acid Analogs Analogs->MAPK_pathway Inhibition Analogs->NFkB_pathway Inhibition COX2 COX-2 Expression Analogs->COX2 Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression MAPK_pathway->Pro_inflammatory_genes p65 p65 (Active) NFkB_pathway->p65 p65->Pro_inflammatory_genes Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_genes->Cytokines Pro_inflammatory_genes->COX2 Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Inhibition of Inflammatory Signaling Pathways.

Experimental Workflow Diagram

EXPERIMENTAL_WORKFLOW start Start: Synthesize/Acquire 5-Quinolinecarboxylic Acid Analogs in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cell_culture Cell-Based Assays (e.g., RAW264.7) in_vitro->cell_culture in_vivo In Vivo Evaluation (e.g., Carrageenan-induced paw edema in rats) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis & Lead Optimization cox_assay->data_analysis cytokine_measurement Measure Cytokines (TNF-α, IL-1β, IL-6) cell_culture->cytokine_measurement western_blot Western Blot for NF-κB & MAPK Pathways cell_culture->western_blot cytokine_measurement->data_analysis western_blot->data_analysis in_vivo->data_analysis

References

Application Notes and Protocols for 5-Quinolinecarboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making DHODH a compelling therapeutic target.[1][2] 5-Quinolinecarboxylic acid derivatives have emerged as a promising class of DHODH inhibitors, demonstrating potent enzymatic and cell-based activity. These compounds typically function by blocking the enzyme's activity, leading to a depletion of the pyrimidine nucleotide pool. This, in turn, results in cell cycle arrest, particularly in the S-phase, and the induction of apoptosis.[2][3][4] This document provides detailed application notes, experimental protocols, and data for researchers working with this compound derivatives as DHODH inhibitors.

Data Presentation

The inhibitory activities of various quinoline (B57606) carboxylic acid derivatives against human DHODH (hDHODH) are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClasshDHODH IC50 (nM)Cell-Based Assay IC50 (nM)Cell Line
Analog 41 4-Quinoline Carboxylic Acid9.71 ± 1.4--
Analog 43 4-Quinoline Carboxylic Acid26.2 ± 1.8--
Analog 46 1,7-Naphthyridine28.3 ± 3.3--
Brequinar 4-Quinoline Carboxylic Acid~20--
Dhodh-IN-16 Not specified0.3960.2MOLM-13
DHODH-IN-17 2-anilino nicotinic acid400--

Signaling Pathways and Experimental Workflows

DHODH Inhibition Signaling Pathway

Inhibition of DHODH by this compound derivatives initiates a cascade of intracellular events stemming from the depletion of pyrimidines. This leads to cell cycle arrest and apoptosis, often involving key signaling molecules like p53 and c-Myc.[2][3][4][5]

DHODH_Inhibition_Pathway DHODH Inhibition Signaling Pathway inhibitor 5-Quinolinecarboxylic Acid Derivative DHODH DHODH inhibitor->DHODH Inhibits Pyrimidine_Pool Pyrimidine Pool (dUMP, dCTP, dTTP) inhibitor->Pyrimidine_Pool Depletes Orotate Orotate DHODH->Orotate Catalyzes DHO Dihydroorotate DHO->DHODH Orotate->Pyrimidine_Pool Leads to DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis p53 p53 Activation Pyrimidine_Pool->p53 cMyc c-Myc Downregulation Pyrimidine_Pool->cMyc Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis cMyc->p21 S_Phase_Arrest S-Phase Arrest p21->S_Phase_Arrest S_Phase_Arrest->Cell_Proliferation Apoptosis->Cell_Proliferation

DHODH Inhibition Signaling Pathway
Experimental Workflow for Evaluating DHODH Inhibitors

A typical workflow for the evaluation of this compound derivatives as DHODH inhibitors involves a series of in vitro enzymatic and cell-based assays.

Experimental_Workflow Experimental Workflow for DHODH Inhibitor Evaluation start Start: Synthesize/Obtain 5-Quinolinecarboxylic Acid Derivative enzymatic_assay In Vitro DHODH Enzymatic Assay (DCIP) start->enzymatic_assay ic50_determination Determine IC50 Value enzymatic_assay->ic50_determination cell_viability Cell Viability/Proliferation Assay (MTT/XTT) ic50_determination->cell_viability uridine_rescue Uridine (B1682114) Rescue Experiment cell_viability->uridine_rescue Confirm on-target effect cell_cycle Cell Cycle Analysis (Flow Cytometry) uridine_rescue->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis western_blot Western Blot Analysis (p53, c-Myc, p21) apoptosis->western_blot end End: Characterize Inhibitor Profile western_blot->end

Workflow for DHODH Inhibitor Evaluation

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Pfitzinger reactions. A generalized approach often involves the condensation of an appropriately substituted aniline (B41778) with a β-ketoester or a related three-carbon component.

Example: Pfitzinger Reaction

  • Reactant Preparation: Dissolve isatin (B1672199) (or a substituted isatin) in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide).

  • Condensation: Add a carbonyl compound containing an α-methylene group (e.g., a ketone or β-ketoester) to the reaction mixture.

  • Cyclization and Aromatization: Heat the mixture to induce condensation, cyclization, and subsequent aromatization to form the quinoline-4-carboxylic acid core. The position of the carboxylic acid can be directed to the 5-position based on the starting materials and reaction conditions.

  • Purification: Purify the resulting quinolinecarboxylic acid derivative by recrystallization or column chromatography.

In Vitro DHODH Enzymatic Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (or a soluble analog like decylubiquinone)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound derivative (inhibitor)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare a solution of recombinant human DHODH in assay buffer.

    • Prepare a reaction mix containing DHO and DCIP in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO).

    • Add the diluted DHODH enzyme to each well.

    • Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.[1][2]

    • Initiate the reaction by adding the DHO/DCIP reaction mix to all wells.

    • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-20 minutes.[1][6]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the DHODH inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium and add to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Uridine Rescue Experiment

This experiment confirms that the observed anti-proliferative effects are due to the inhibition of the de novo pyrimidine synthesis pathway.

Protocol:

  • Follow the protocol for the Cell Viability Assay.

  • In a parallel set of wells, co-treat the cells with the this compound derivative and an excess of uridine (e.g., 100 µM).

  • If the compound's cytotoxic effect is rescued by the addition of uridine, it confirms that the mechanism of action is through the inhibition of pyrimidine synthesis.

References

Application Notes and Protocols: The Versatility of Quinolinecarboxylic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinecarboxylic acids, and specifically 5-Quinolinecarboxylic acid, are heterocyclic compounds of significant interest in organic synthesis.[1] The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities.[1][2] The presence of the carboxylic acid group provides a versatile handle for a variety of chemical modifications, including the formation of amides and esters, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[1] Beyond pharmaceuticals, these compounds are pivotal as building blocks in material science for creating pigments, fluorescent materials, and advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][3] In coordination chemistry, the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxyl group can chelate metals, forming complexes with potential catalytic applications.[1][4]

Application Notes

Medicinal Chemistry and Drug Development

The quinoline core is a cornerstone in the development of new therapeutic agents.[1] Derivatives of quinolinecarboxylic acids have been extensively explored for various pharmacological activities.

  • Antiproliferative and Anti-inflammatory Agents: Studies have evaluated quinolinecarboxylic acid derivatives for their potential as antiproliferative, antioxidative, and anti-inflammatory agents.[5] Certain derivatives have shown impressive anti-inflammatory properties in cellular assays and selective growth inhibition capacities against cancer cell lines such as mammary MCF7 and cervical HeLa cells.[5]

  • Receptor Antagonists: Amides and esters of quinolinecarboxylic acids have been synthesized and evaluated for their affinity to serotonin (B10506) receptors, such as 5-HT3.[6] High-affinity antagonists for these receptors have potential applications in managing conditions like chemotherapy-induced nausea.[6]

  • Enzyme Inhibition: The 4-quinolinecarboxylic acid scaffold has been a key component in designing potent inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for treating autoimmune diseases and cancer.[7] The carboxylic acid group is often crucial for binding to the enzyme's active site, for instance, by forming a salt bridge with arginine residues.[7]

Materials Science

The rigid structure and functional groups of this compound make it an excellent building block for functional materials.

  • Covalent Organic Frameworks (COFs): Quinolinecarboxylic acid moieties can be integrated into the structure of COFs through one-pot multicomponent reactions like the Doebner reaction.[3] These resulting QCA-COFs are highly crystalline, porous materials with excellent stability. Their intrinsic acidic (carboxyl group) and basic (quinoline nitrogen) sites make them exceptional adsorbents for removing water-soluble organic pollutants, even at ppb levels.[3]

  • Metal-Organic Frameworks (MOFs): The carboxylate group and the quinoline nitrogen can coordinate with metal ions to form MOFs.[1][8] These materials have applications in gas storage, separation, and catalysis.[9][10] The ability to use ligands with uncoordinated carboxylic acid groups allows for post-synthetic modification, such as capturing specific metal ions to enhance properties like dye adsorption.[11]

Organic Catalysis

The chelating ability of the quinolinecarboxylic acid structure is leveraged in the design of ligands for transition metal catalysis.

  • Ligand for Cross-Coupling Reactions: Carboxylic acids, in general, have been used as effective ligands in copper-catalyzed reactions, such as the arylation of anilines.[12] The quinolinecarboxylic acid motif can act as a bidentate ligand, stabilizing the metal center and promoting catalytic activity.

  • Photoredox Catalysis: While not specific to this compound itself, carboxylic acids are increasingly used as adaptive functional groups in metallaphotoredox catalysis for C-C and C-heteroatom bond formation.[13] This highlights the broad potential of the carboxylic acid functional group in modern synthetic methods.

Quantitative Data Summary

The following tables provide a summary of quantitative data from representative applications of quinolinecarboxylic acids.

Table 1: Adsorption Capacity of Quinolinecarboxylic Acid-Linked COF (QCA-COF) for Water Pollutants

Pollutant Adsorption Capacity (mg/g)
Rhodamine B 255.7
Methylene Blue 306.1
Gentamycin 338.1
2,4-Dichlorophenoxyacetic acid 294.1

Data sourced from reference[3].

Table 2: Yields of 2-Aryl-quinoline-4-carboxylic Acids via Catalytic Doebner Reaction

Aldehyde Substituent (Aryl Group) Yield (%) Reaction Time (min)
H (Phenyl) 95 20
4-CH₃ 93 12
4-OCH₃ 90 25
4-Cl 94 15
4-NO₂ 89 30

Data represents synthesis using a Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride catalyst under solvent-free conditions. Sourced from references[14][15].

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Quinolinecarboxylic Acid-Linked Covalent Organic Framework (QCA-COF)

This protocol is based on the Doebner multicomponent reaction to create a functional COF for environmental remediation applications.[3]

Materials:

Procedure:

  • To a 10 mL round-bottom flask, add p-phthalaldehyde (PDA) (60.3 mg, 0.45 mmol), 1,3,5-tris(4-aminophenyl)benzene (TAPB) (105.3 mg, 0.3 mmol), and 5 mL of a 1:4 (v/v) solution of 1,4-dioxane/n-butanol.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Add pyruvic acid (79.2 mg, 0.9 mmol) and sulfamic acid (1 mol%) to the mixture.

  • Heat the reaction mixture at 110 °C for 8 hours.

  • Allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the precipitate by centrifugation.

  • Wash the collected solid sequentially with water and THF.

  • Perform Soxhlet extraction on the solid using acetone and then THF, each for 6 hours, to remove any unreacted monomers.

  • Dry the final product, QCA-COF, under vacuum at 60 °C for 2 hours to yield a yellow powder. The isolated yield is typically around 53%.

Protocol 2: General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction

This protocol describes a general and efficient method for synthesizing quinoline-4-carboxylic acid derivatives using an aromatic amine, an aromatic aldehyde, and pyruvic acid.[14][15][16]

Materials:

  • Substituted Aniline (B41778) (e.g., 1-naphthylamine) (1.0 mmol)

  • Substituted Benzaldehyde (B42025) (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Ethanol (B145695) (as solvent) or solvent-free conditions with a suitable catalyst.

  • Catalyst (optional, e.g., Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, 10 mg)[15]

Procedure:

  • Mixing Reactants (Solvent-based): In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in ethanol. Add the substituted benzaldehyde (1.0 mmol) and pyruvic acid (1.0 mmol).

  • Mixing Reactants (Solvent-free): In a vial, mix the substituted aniline (1.0 mmol), substituted benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the catalyst (10 mg).

  • Reaction:

    • Solvent-based: Reflux the mixture for several hours until TLC indicates the consumption of starting materials.

    • Solvent-free: Heat the mixture at 80 °C for 12-30 minutes, depending on the substrates.[15]

  • Work-up:

    • After cooling, the product often precipitates from the reaction mixture.

    • Collect the solid product by filtration.

    • If the product does not precipitate, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.

Visualizations

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product A This compound P1 Activation of Carboxylic Acid A->P1 B Coupling Partner (e.g., Amine, Alcohol) P2 Nucleophilic Acyl Substitution B->P2 C Activating Agent (e.g., SOCl₂, EDCI) C->P1 P1->P2 Activated Intermediate P3 Purification (e.g., Crystallization, Chromatography) P2->P3 Crude Product Z Functionalized Derivative (Amide, Ester, etc.) P3->Z Purified Product

Caption: General workflow for the functionalization of this compound.

G Struct 5-Quinolinecarboxylic Acid Structure FG1 Quinoline Core (N-Heterocycle) Struct->FG1 FG2 Carboxylic Acid (-COOH) Struct->FG2 App1 Medicinal Chemistry (Bioactive Scaffolds) FG1->App1 Provides biological activity profile App2 Materials Science (MOFs, COFs, Dyes) FG1->App2 Rigid structural unit App3 Coordination Chemistry (Ligand for Catalysis) FG1->App3 Acts as a Lewis base (N-donor) FG2->App1 Enables derivatization (SAR studies) FG2->App2 Linker for framework construction FG2->App3 Coordinates to metals (O-donor)

Caption: Relationship between structure and applications of this compound.

G Reactants Aniline + Aldehyde + Pyruvic Acid Step1 1. Formation of Enamine/Iminium (Aniline + Aldehyde) Reactants->Step1 [Base/Acid] Step2 2. Michael Addition (Pyruvic Acid attacks Iminium) Step1->Step2 Step3 3. Intramolecular Cyclization Step2->Step3 Step4 4. Dehydration & Aromatization Step3->Step4 Product Quinoline-4-carboxylic Acid Step4->Product

Caption: Simplified reaction mechanism pathway for the Doebner Synthesis.

References

5-Quinolinecarboxylic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Quinolinecarboxylic acid is a versatile heterocyclic building block that serves as a valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds with significant biological activities. The quinoline (B57606) nucleus itself is a privileged scaffold in medicinal chemistry, and the carboxylic acid functional group at the 5-position provides a convenient handle for elaboration into various five- and six-membered heterocycles, as well as amide and ester derivatives. This application note details the synthesis of key intermediates and subsequent heterocyclic systems derived from this compound, presenting their biological activities, primarily focusing on anticancer properties. Detailed experimental protocols and mechanistic insights are provided to facilitate further research and drug discovery efforts.

Key Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and targeted enzyme inhibition. The strategic incorporation of various heterocyclic moieties, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, onto the quinoline core often leads to compounds with enhanced potency and selectivity.

Anticancer Activity

A significant area of investigation for this compound derivatives is in the development of novel anticancer agents. By converting the carboxylic acid to amides, hydrazides, and subsequently to various heterocycles, researchers have synthesized compounds with potent cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity of Heterocyclic Derivatives of Quinoline

Compound IDHeterocyclic MoietyCancer Cell LineIC50 (µM)Reference
1a 2-(Quinolin-4-yl)-1,3,4-oxadiazoleHepG20.137 (µg/mL)[1]
MCF-70.164 (µg/mL)[1]
1b 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((4-nitrophenyl)thio)-1,3,4-oxadiazoleHepG20.142 (µg/mL)[1]
MCF-70.217 (µg/mL)[1]
2a Quinoline-5-sulfonamide-1,2,3-triazoleC-32 (Melanoma)13.1 ± 1.1[2]
MDA-MB-231 (Breast)15.2 ± 1.3[2]
A549 (Lung)14.5 ± 1.2[2]
3a N-substituted (Z)-5-arylidene imidazolidine-2,4-dioneA549 (Lung)>100[3]
MCF-7 (Breast)1.23[3]

Note: Data for compounds 1a and 1b are for quinoline-4-carboxylic acid derivatives and are presented for comparative purposes. Compound 2a is a quinoline-5-sulfonamide (B3425427) derivative. Compound 3a is an imidazolidinedione derivative.

Synthesis of Key Intermediates and Heterocyclic Derivatives

The synthesis of bioactive heterocycles from this compound typically proceeds through a key intermediate, quinoline-5-carbohydrazide (B1386184) . This intermediate is readily prepared from the parent carboxylic acid and serves as a versatile precursor for the construction of 1,3,4-oxadiazoles and 1,2,4-triazoles.

Experimental Workflow for Heterocycle Synthesis

G A This compound B Quinoline-5-carbohydrazide A->B Hydrazine (B178648) Hydrate (B1144303) C Amide Derivatives A->C Amine, Coupling Agent D 1,3,4-Oxadiazole Derivatives B->D Aromatic Acid, POCl3 E 1,2,4-Triazole Derivatives B->E CS2, KOH then Hydrazine

General synthetic routes from this compound.
Experimental Protocols

Protocol 1: Synthesis of Quinoline-5-carbohydrazide [4]

This protocol describes the conversion of this compound to its corresponding hydrazide.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in THF.

  • Add 1,1'-carbonyldiimidazole (1.1 eq) to the solution and stir at room temperature for 2 hours.

  • To the resulting mixture, add hydrazine monohydrate (2.0 eq).

  • Continue stirring at room temperature for an additional 2 hours.

  • Collect the resulting solid precipitate by filtration and dry under vacuum to yield quinoline-5-carbohydrazide.

Protocol 2: General Procedure for the Synthesis of 2-(Quinolin-5-yl)-5-substituted-1,3,4-oxadiazoles

This protocol outlines the cyclization of quinoline-5-carbohydrazide with various aromatic carboxylic acids.

Materials:

  • Quinoline-5-carbohydrazide

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of quinoline-5-carbohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.0 eq) is taken in phosphorus oxychloride (5-10 mL).

  • The reaction mixture is refluxed for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured onto crushed ice.

  • The solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole derivative.

Protocol 3: General Procedure for the Synthesis of 5-(Quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the conversion of quinoline-5-carbohydrazide to a triazole derivative.

Materials:

Procedure:

  • Dissolve quinoline-5-carbohydrazide (1.0 eq) in ethanol containing potassium hydroxide (1.5 eq).

  • Add carbon disulfide (1.5 eq) dropwise and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for another 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired triazole derivative.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, several quinoline-based compounds are known to exert their anticancer effects through various mechanisms.

Inhibition of Tyrosine Kinases: Many quinoline derivatives are designed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells. Inhibition of these kinases blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[1]

Induction of Apoptosis: Several bioactive quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often characterized by cell cycle arrest at different phases (e.g., G2/M or G0/G1), depolarization of the mitochondrial membrane, and an increase in reactive oxygen species (ROS) generation.[5]

Proteasome Inhibition: Some quinoline derivatives have been identified as proteasome inhibitors. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering cell death.[5]

Potential Anticancer Mechanisms of Quinoline Derivatives

G A Quinoline Derivative B Tyrosine Kinase (e.g., EGFR) A->B Inhibition C Proteasome A->C Inhibition D Proliferation & Survival Signaling Blocked B->D E Accumulation of Misfolded Proteins C->E F Apoptosis D->F E->F

Simplified overview of potential anticancer signaling pathways.

Conclusion

This compound represents a highly valuable and versatile starting material for the construction of a wide range of heterocyclic compounds with promising biological activities. The straightforward conversion of its carboxylic acid group into various functionalities allows for the exploration of diverse chemical space in the quest for novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to further investigate the potential of this compound derivatives in drug discovery, particularly in the field of oncology. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the potency and selectivity of these promising scaffolds.

References

Application Notes and Protocols for 5-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the photophysical properties of 5-quinolinecarboxylic acid derivatives and detailed protocols for their characterization and application. These compounds are of significant interest due to their tunable fluorescence properties, making them valuable tools in various research and development areas, including bioimaging, sensing, and as potential therapeutic agents.

Introduction

Quinoline (B57606) derivatives are a class of heterocyclic aromatic compounds known for their diverse biological activities and interesting photophysical properties. The introduction of a carboxylic acid group at the 5-position of the quinoline ring, and its subsequent derivatization into esters and amides, provides a versatile scaffold for the development of novel fluorescent probes and photosensitizers. The electron-withdrawing or -donating nature of the substituents on the quinoline ring and the ester or amide moieties can significantly influence the absorption and emission characteristics, as well as the quantum yield and fluorescence lifetime of these molecules. This allows for the rational design of compounds with specific photophysical properties tailored for various applications.

Applications

Fluorescent Probes for Bioimaging and Sensing

Derivatives of this compound can be designed as fluorescent probes for the detection of various analytes and for cellular imaging. Their fluorescence properties can be sensitive to the local microenvironment, such as polarity, pH, and the presence of metal ions.

  • pH Sensing: The quinoline nitrogen can be protonated at acidic pH, leading to changes in the electronic structure and consequently altering the fluorescence emission. This property can be exploited to develop ratiometric fluorescent probes for monitoring pH fluctuations in biological systems. For instance, some quinoline-based probes exhibit a hypsochromic (blue) shift in their emission spectra upon acidification, allowing for the ratiometric detection of pH changes in living cells.[1]

  • Metal Ion Sensing: The carboxylic acid group and the quinoline nitrogen can act as a chelating moiety for various metal ions. Upon binding to a specific metal ion, the conformational rigidity of the molecule may increase, leading to an enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF). This principle can be used to design selective fluorescent sensors for biologically important metal ions like Zn²⁺, Cu²⁺, and Fe³⁺.

  • Cellular Imaging: By conjugating this compound derivatives with specific targeting ligands, it is possible to direct these fluorescent probes to particular organelles or cell types. Their fluorescence allows for the visualization of these targets using fluorescence microscopy. The cellular uptake and localization of these derivatives are crucial for their application in bioimaging.[2][3][4][5]

Photosensitizers in Photodynamic Therapy (PDT)

Certain this compound derivatives can act as photosensitizers in photodynamic therapy (PDT). Upon excitation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce cell death in cancerous tissues. The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state. This singlet oxygen can then damage cellular components, leading to apoptosis or necrosis of the tumor cells.[4][6] The efficacy of a photosensitizer is related to its ability to be selectively taken up by tumor cells and its efficiency in generating ROS upon illumination.

Data Presentation

The following table summarizes representative photophysical data for some quinoline derivatives. It is important to note that the specific values for this compound derivatives will depend on the exact substitution pattern and the solvent used. The protocols provided below can be used to experimentally determine these properties for novel derivatives.

Compound/Derivative ClassExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)SolventReference
N-methyl-1,2-dihydroquinoline-3-carboxylates490-560490-5600.5-0.9Not ReportedTHF[7]
5,7-diphenylquinolineNot Reported~400Not ReportedNot ReportedNot Specified[8]
2,5,7-triphenylquinolineNot Reported~450Not ReportedNot ReportedNot Specified[8]
Dimeric Indium Quinolinates (5-methyl substituted)~400~5000.112Not ReportedTHF[9]
Dimeric Indium Quinolinates (5-bromo substituted)~410~5200.062Not ReportedTHF[9]
Dimeric Indium Quinolinates (5-phenyl substituted)~420~5400.005Not ReportedTHF[9]

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra of this compound derivatives to determine their maximum absorption wavelength (λ_max) and molar extinction coefficient (ε).

Materials:

  • Spectrophotometer (e.g., Agilent Cary 60)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile)

  • This compound derivative sample

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λ_max).

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λ_max, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra to determine the optimal excitation and emission wavelengths.

Materials:

  • Fluorometer (e.g., Agilent Cary Eclipse)

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (absorbance at λ_max should be < 0.1 to avoid inner filter effects) in the chosen solvent.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

    • Identify the wavelength of maximum fluorescence emission (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the λ_em determined from the emission spectrum.

    • Scan the excitation spectrum over a wavelength range that includes the absorption bands of the compound.

    • The resulting spectrum should resemble the absorption spectrum.

  • Data Analysis: Record the optimal excitation and emission wavelengths.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Fluorometer

  • Spectrophotometer

  • Quartz cuvettes

  • Spectroscopic grade solvent

  • This compound derivative sample (unknown)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

  • Prepare Solutions: Prepare a series of five dilutions for both the unknown sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.

  • Measure Fluorescence:

    • Record the fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient, Grad) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_u) using the following equation:

      Φ_u = Φ_s * (Grad_u / Grad_s) * (n_u² / n_s²)

      where:

      • Φ_s is the quantum yield of the standard.

      • Grad_u and Grad_s are the gradients of the plots for the unknown and standard, respectively.

      • n_u and n_s are the refractive indices of the solvents for the unknown and standard, respectively (if the same solvent is used, this term is 1).

Fluorescence Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)

This protocol provides a general workflow for measuring the fluorescence lifetime of a sample.

Materials:

  • TCSPC system (including a pulsed light source, e.g., a picosecond laser or LED, a fast photodetector, and timing electronics)

  • Fluorescence cuvette

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample as for fluorescence spectroscopy.

  • Instrument Setup:

    • Select a pulsed light source with an excitation wavelength close to the sample's absorption maximum.

    • Set the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime of the sample.

  • Instrument Response Function (IRF) Measurement: Measure the instrument response function by recording the signal from a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength.

  • Sample Measurement:

    • Replace the scattering solution with the sample solution.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the sample decay data with the measured IRF.

    • Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Mandatory Visualizations

Experimental_Workflow_Photophysical_Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lifetime Fluorescence Lifetime Measurement (TCSPC) stock Prepare Stock Solution (1 mM) working Prepare Working Dilutions (1-10 µM) stock->working uvvis_measure Measure Absorbance Spectra working->uvvis_measure fluor_measure Measure Excitation & Emission Spectra working->fluor_measure qy_measure Measure Absorbance & Integrated Fluorescence working->qy_measure lifetime_measure Measure Fluorescence Decay working->lifetime_measure uvvis_analysis Determine λ_max and ε uvvis_measure->uvvis_analysis uvvis_analysis->fluor_measure fluor_analysis Determine λ_ex and λ_em fluor_measure->fluor_analysis qy_plot Plot Intensity vs. Absorbance qy_measure->qy_plot qy_calc Calculate Φ_F qy_plot->qy_calc irf_measure Measure Instrument Response Function (IRF) irf_measure->lifetime_measure lifetime_analysis Deconvolve and Fit Decay Curve lifetime_measure->lifetime_analysis PDT_Signaling_Pathway cluster_pdt Photodynamic Therapy (PDT) Mechanism PS Photosensitizer (PS) (this compound Derivative) PS_excited Excited PS (PS*) PS->PS_excited Absorption Light Light (hν) Oxygen_singlet ¹O₂ (Singlet Oxygen) PS_excited->Oxygen_singlet Energy Transfer ROS Other Reactive Oxygen Species (ROS) PS_excited->ROS Electron Transfer Oxygen_triplet ³O₂ (Ground State Oxygen) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxygen_singlet->Cellular_Damage ROS->Cellular_Damage Cell_Death Cell Death (Apoptosis, Necrosis) Cellular_Damage->Cell_Death Sensing_Mechanism cluster_sensing Metal Ion Sensing Mechanism (CHEF) Probe Fluorescent Probe (this compound Derivative) Low Fluorescence Complex Probe-Metal Ion Complex High Fluorescence (CHEF) Probe->Complex Metal_Ion Metal Ion (e.g., Zn²⁺) Signal Fluorescence Signal Increase Complex->Signal Chelation-Enhanced Fluorescence

References

5-Quinolinecarboxylic Acid: A Versatile Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Quinolinecarboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and pyridine (B92270) ring system with a carboxylic acid moiety, has emerged as a privileged scaffold in the design and development of sophisticated fluorescent probes. Its inherent photophysical properties, coupled with the versatile reactivity of the carboxylic acid group, allows for the facile synthesis of a diverse range of sensors for biologically and environmentally significant analytes. This application note details the synthesis, photophysical characteristics, and experimental protocols for fluorescent probes derived from this compound for the detection of metal ions, pH fluctuations, and reactive oxygen species (ROS). The methodologies provided are tailored for researchers and professionals in the fields of chemical biology, materials science, and drug development.

Quinoline-based fluorescent probes are valued for their high sensitivity, selectivity, and amenability to various detection mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).[1] These mechanisms allow for the design of "turn-on," "turn-off," or ratiometric fluorescent responses upon analyte binding, providing robust and reliable detection.

Application 1: Ratiometric Fluorescent Probe for Zinc Ion (Zn²⁺) Detection

Zinc is an essential trace element involved in a myriad of biological processes, and its dysregulation is linked to several diseases. Fluorescent probes offer a powerful tool for monitoring Zn²⁺ dynamics in living systems. A ratiometric fluorescent probe based on 5-carboxamidoquinoline provides high selectivity and a distinct ratiometric response to Zn²⁺.[1]

Quantitative Data
ParameterValueReference
AnalyteZn²⁺[1]
Probe NameCarboxamidoquinoline Probe 1[1]
Excitation Wavelength (λex)340 nm[1]
Emission Wavelength (λem) - Free428 nm[1]
Emission Wavelength (λem) - Bound510 nm[1]
Emission Shift82 nm (red-shift)[1]
Fluorescence Increase~13-fold[1]
Detection Limit2.7 x 10⁻⁷ mol L⁻¹[1]
Linear Range2.0 x 10⁻⁶ to 5.0 x 10⁻⁵ mol L⁻¹[1]
Binding Stoichiometry1:1 (Probe:Zn²⁺)[1]
Solvent SystemEtOH/H₂O (1:1, v/v)[1]
Signaling Pathway

The detection mechanism of the carboxamidoquinoline probe for Zn²⁺ relies on a Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT) process. Upon binding of Zn²⁺ to the carboxamidoquinoline moiety, the internal rotation is restricted, and the electron density within the molecule is redistributed, leading to a significant red-shift in the emission spectrum and an enhancement of the fluorescence intensity.

G cluster_0 Probe Alone (Low Fluorescence) cluster_1 Probe + Zn²⁺ (High Fluorescence) Free_Probe Carboxamidoquinoline (Free Rotation) Non_Radiative_Decay Non-Radiative Decay (Internal Rotation) Free_Probe->Non_Radiative_Decay Low_Fluorescence Weak Emission (428 nm) Free_Probe->Low_Fluorescence Probe_Zn_Complex Probe-Zn²⁺ Complex (Rigid Structure) Free_Probe->Probe_Zn_Complex Binding (CHEF) Excitation1 Excitation (340 nm) Excitation1->Free_Probe Probe_Zn_Complex->Free_Probe Dissociation ICT Intramolecular Charge Transfer Probe_Zn_Complex->ICT Excitation2 Excitation (340 nm) Excitation2->Probe_Zn_Complex High_Fluorescence Strong Emission (510 nm) ICT->High_Fluorescence Zn2_ion Zn²⁺ Zn2_ion->Probe_Zn_Complex

Caption: CHEF and ICT mechanism for Zn²⁺ detection.

Experimental Protocols

Synthesis of Carboxamidoquinoline Probe 1:

  • Activation of this compound: To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.2 mmol). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Amidation: In a separate flask, dissolve the appropriate amine (e.g., a diamine linker) (1 mmol) in anhydrous DMF (5 mL). Add the activated this compound solution dropwise to the amine solution at 0 °C.

  • Reaction and Purification: Allow the reaction mixture to warm to room temperature and stir overnight. Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final probe.

Protocol for Zn²⁺ Detection:

  • Stock Solution Preparation: Prepare a stock solution of the carboxamidoquinoline probe (1 mM) in DMSO. Prepare a stock solution of ZnCl₂ (10 mM) in deionized water.

  • Working Solution Preparation: In a series of test tubes, add the appropriate volume of the probe stock solution to an EtOH/H₂O (1:1, v/v) buffer solution (e.g., 10 mM HEPES, pH 7.4) to achieve a final probe concentration of 10 µM.

  • Titration: Add increasing concentrations of the ZnCl₂ stock solution to the probe solutions.

  • Spectroscopic Measurement: After a brief incubation period (e.g., 5 minutes), record the fluorescence emission spectra from 400 nm to 600 nm with an excitation wavelength of 340 nm.

  • Data Analysis: Plot the ratio of fluorescence intensities at 510 nm and 428 nm (I₅₁₀/I₄₂₈) against the concentration of Zn²⁺ to determine the linear range and detection limit.

Application 2: Fluorescent Probe for pH Sensing

Monitoring pH is crucial in various biological and chemical systems. Quinoline (B57606) derivatives can act as effective pH sensors due to the protonation/deprotonation of the quinoline nitrogen, which modulates the electronic properties and fluorescence output of the molecule.

Quantitative Data
ParameterValueReference
AnalyteH⁺ (pH)[2]
Probe NameDQPH[2]
Excitation Wavelength (λex)488 nm[2]
Emission Wavelength (λem) - Acidic588 nm[2]
Emission Wavelength (λem) - Basic531 nm[2]
Emission Shift57 nm (hypsochromic shift)[2]
pKa7.18[2]
Linear pH Range6.35 - 8.00[2]
Sensing MechanismProtonation-activable resonance charge transfer (PARCT)[2]
Signaling Pathway

The pH sensing mechanism of a this compound-derived probe typically involves the protonation of the quinoline nitrogen atom. This protonation alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a shift in the fluorescence emission spectrum.

G cluster_0 Basic/Neutral pH (Deprotonated) cluster_1 Acidic pH (Protonated) Deprotonated_Probe Quinoline (Deprotonated) ICT_State1 ICT State 1 Deprotonated_Probe->ICT_State1 Protonated_Probe Quinoline-H⁺ (Protonated) Deprotonated_Probe->Protonated_Probe Protonation Excitation1 Excitation Excitation1->Deprotonated_Probe Emission1 Emission λ1 ICT_State1->Emission1 Protonated_Probe->Deprotonated_Probe Deprotonation ICT_State2 ICT State 2 Protonated_Probe->ICT_State2 Excitation2 Excitation Excitation2->Protonated_Probe Emission2 Emission λ2 ICT_State2->Emission2 H_ion H⁺ H_ion->Protonated_Probe

Caption: pH sensing based on protonation-induced ICT shift.

Experimental Protocols

Synthesis of a this compound-Based pH Probe:

  • Esterification/Amidation: Convert the carboxylic acid group of this compound into an ester or amide by reacting it with a suitable alcohol or amine. For example, react this compound with a fluorescent dye containing a hydroxyl or amino group (e.g., a derivative of fluorescein (B123965) or rhodamine) in the presence of a coupling agent like DCC/DMAP or EDC/NHS.

  • Purification: Purify the resulting conjugate by column chromatography to obtain the pure pH probe.

Protocol for pH Measurement:

  • Stock Solution Preparation: Prepare a stock solution of the pH probe (1 mM) in DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to 10).

  • Measurement: Add a small aliquot of the probe stock solution to each buffer solution to a final concentration of 5-10 µM.

  • Spectrofluorometry: Record the fluorescence emission spectra at the appropriate excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity or the ratio of intensities at two different wavelengths against the pH to determine the pKa of the probe.

Application 3: Fluorescent Probe for Reactive Oxygen Species (ROS)

Reactive oxygen species play a dual role in biology, acting as signaling molecules at low concentrations and causing oxidative stress at high levels. Fluorescent probes for ROS are crucial for understanding their complex biological functions.

Quantitative Data
ParameterValueReference
AnalyteHypochlorite (OCl⁻)[3]
Probe NameCyanine-based probe[3]
Excitation Wavelength (λex)650 nm[3]
Emission Wavelength (λem)710 nm[3]
Response Time< 1 min[3]
Sensing MechanismOxidation-induced cleavage[3]
Signaling Pathway

The detection of ROS by a this compound-derived probe can be designed based on an oxidation-triggered reaction. The quinoline fluorophore is initially in a quenched state. Upon reaction with a specific ROS, a protecting group is cleaved, releasing the highly fluorescent quinoline derivative in a "turn-on" response.

G cluster_0 Probe (Non-fluorescent) cluster_1 Probe + ROS (Fluorescent) Quenched_Probe Quinoline-ROS_Sensor (Fluorescence Quenched) Quenching Quenching Mechanism Quenched_Probe->Quenching Fluorescent_Product Fluorescent Quinoline Derivative Quenched_Probe->Fluorescent_Product Oxidation Reaction Excitation1 Excitation Excitation1->Quenched_Probe Fluorescence Strong Fluorescence Fluorescent_Product->Fluorescence Excitation2 Excitation Excitation2->Fluorescent_Product ROS ROS ROS->Quenched_Probe

Caption: "Turn-on" ROS detection via an oxidation-triggered reaction.

Experimental Protocols

General Synthesis Strategy for a ROS-Responsive Probe:

  • Modification of this compound: Synthesize a derivative of this compound that contains a ROS-labile protecting group. For example, an ester or ether linkage that can be cleaved by a specific ROS.

  • Coupling to a Quencher/Fluorophore: The modified quinoline derivative can be designed to be either self-quenching or coupled to a quencher molecule.

  • Purification: The final product should be purified using chromatographic techniques.

Protocol for ROS Detection in a Cellular Context:

  • Cell Culture: Culture cells of interest in a suitable medium in glass-bottom dishes.

  • Probe Loading: Incubate the cells with a working solution of the ROS probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • ROS Induction: Induce ROS production using a known stimulant (e.g., H₂O₂ or PMA).

  • Fluorescence Imaging: Acquire fluorescence images using a confocal or fluorescence microscope with the appropriate excitation and emission filters.

  • Image Analysis: Quantify the changes in fluorescence intensity in the cells before and after ROS induction.

Conclusion

This compound serves as an excellent and versatile platform for the construction of fluorescent probes for a variety of important analytes. The ability to easily modify the carboxylic acid group allows for the tuning of the probe's selectivity, sensitivity, and photophysical properties. The detailed protocols and data presented in this application note provide a solid foundation for researchers to utilize and further develop this compound-based fluorescent probes for their specific research needs in chemical biology, diagnostics, and drug discovery.

References

Application Notes and Protocols: Quinoline Carboxylic Acids and Their Derivatives in OLED Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring materials science applications.

Introduction: While 5-Quinolinecarboxylic acid is not typically used as a primary active material in Organic Light-Emitting Diode (OLED) fabrication, the quinoline (B57606) scaffold itself is a cornerstone in the design of high-performance OLED materials. Quinoline and its derivatives are renowned for their excellent thermal and chemical stability, inherent electron-transporting capabilities, and the versatility they offer for structural modification.[1] Consequently, quinoline carboxylic acids, including the 5-substituted isomer, serve as critical starting materials and synthetic intermediates for creating a wide array of functional molecules used in various layers of an OLED device. These derivatives are primarily employed as electron-transport materials (ETMs), emissive dopants, and host materials, contributing significantly to the efficiency, color purity, and operational stability of modern display and lighting technologies.[2][3]

Applications of Quinoline Derivatives in OLEDs

The electron-deficient nature of the nitrogen-containing quinoline ring makes its derivatives particularly suitable for electron transport layers (ETLs). By modifying the core quinoline structure, researchers can fine-tune the energy levels (HOMO/LUMO), charge carrier mobility, and emissive properties of the resulting molecules.

Electron Transport and Emissive Materials

Quinoline derivatives are widely utilized in the electron transport and light-emitting layers of OLEDs.[2] The most iconic example is Tris(8-hydroxyquinolinato)aluminum (Alq3), a stable and efficient green emitter that has been a workhorse material in OLED research.[4] More advanced derivatives have been developed to achieve different colors and functionalities. For instance, pyrazoloquinoline derivatives have been investigated for their electroluminescent properties.[5] Furthermore, complex quinoline-based molecules have been designed to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%.[6]

Host Materials and Exciplex Formation

In addition to being active emitters, quinoline derivatives can act as host materials in the emissive layer, where they form a matrix for phosphorescent or fluorescent dopants. Isomeric quinoline and carbazole (B46965) derivatives have been synthesized to serve as versatile materials that can form exciplexes—excited-state complexes between an electron donor and an acceptor. These exciplexes can be engineered to emit light, enabling the creation of simplified, non-doped white OLEDs (WOLEDs).[1]

Performance Data of OLEDs with Quinoline Derivatives

The performance of OLEDs incorporating various quinoline derivatives is summarized below. These tables highlight the key metrics such as maximum External Quantum Efficiency (EQEmax), Turn-on Voltage (Von), Maximum Brightness (Bmax), and Current Efficiency (CEmax).

Table 1: Performance of OLEDs with TADF Quinoline-Based Emitters

Device Structure: Non-doped

Emitter CompoundMax EQE (%)Turn-on Voltage (V)Emission ColorReference
DMAC-QL7.73.2Blue-Green[6]
PXZ-QL17.32.6Green[6]
PTZ-QL14.82.8Green-Yellow[6]
Table 2: Performance of OLEDs with Zinc-Quinoline Derivative Emitters

Device Structure: ITO/PEDOT:PSS/Emitter:PVK/Al

Emitter CompoundMax Brightness (cd/m²)Max Current Efficiency (cd/A)Turn-on Voltage (V)Emission ColorReference
ZnStq_H:PVK11450.966.84Yellow[7]
ZnStq_Cl:PVK12050.817.15Yellow[7]
ZnStq_OCH₃:PVK22441.246.94Yellow[7]
Table 3: Performance of a White OLED with Quinoline-Carbazole Exciplex Emitters

Device Structure: Three-layer sandwich-type

MetricValueReference
Max EQE (%)3.15[1]
Color Rendering Index (CRI)76[1]
Color Temperature (K)8400[1]

Experimental Protocols

Protocol for Synthesis of Quinoline Derivatives

Quinoline carboxylic acids are versatile precursors for more complex functional materials. A common synthetic route is the Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid.[8] The resulting quinoline-4-carboxylic acid can then be further modified.

Example: Synthesis of a Quinoline-4-Carboxylic Acid via Doebner Reaction [8]

  • Reaction Setup: To a solution of the desired aniline (1.0 equiv) and aldehyde (1.1 equiv) in acetonitrile (B52724) (MeCN), add a Lewis acid catalyst such as Boron trifluoride etherate (BF₃·OEt₂).

  • Stirring: Stir the reaction mixture at 65 °C for 1 hour to facilitate the formation of the imine intermediate.

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid (1.2 equiv) in MeCN dropwise to the reaction mixture.

  • Reaction Completion: Continue stirring at 65 °C for approximately 20-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield the desired quinoline-4-carboxylic acid.

Note: The carboxylic acid group can then be converted to esters, amides, or other functional groups to tune the material's properties for specific OLED applications.

Protocol for Solution-Processed OLED Fabrication

This protocol describes a general method for fabricating a multi-layer OLED device using spin-coating, a common technique in research settings.[7][9]

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Filter a solution of PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) through a 0.45 µm PVDF syringe filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the quinoline-based emissive material (and host, if applicable) in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene).

    • Spin-coat the EML solution on top of the HIL inside the glovebox. The spin speed and solution concentration will determine the film thickness (typically 50-80 nm).

    • Anneal the substrate at an appropriate temperature (e.g., 80 °C) for 20 minutes to remove the solvent.

  • Electron Transport and Injection Layer (ETL/EIL) Deposition:

    • This step is typically performed via thermal evaporation under high vacuum (<10⁻⁶ Torr).

    • If a specific ETL material is used (e.g., TPBi), evaporate it to the desired thickness (20-40 nm).

    • Deposit a thin layer (0.5-1.0 nm) of an electron injection material like Lithium Fluoride (LiF) to lower the electron injection barrier.[9]

  • Cathode Deposition:

    • Without breaking vacuum, thermally evaporate the metal cathode (e.g., Aluminum or Calcium followed by Aluminum) to a thickness of 100-150 nm.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a cover glass inside the glovebox.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device lifetime using a source meter and a spectrometer.

Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key processes in the application of quinoline derivatives in OLEDs.

G Synthesis of Functional Quinoline Derivatives cluster_start Starting Materials Aniline Aniline Reaction Doebner Reaction or similar synthesis Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction 5-QCA 5-Quinolinecarboxylic Acid Precursor Modification Functional Group Modification (e.g., Esterification, Amidation) 5-QCA->Modification Reaction->5-QCA Final_Material Functional OLED Material (Emitter, Host, ETL) Modification->Final_Material

Caption: Synthetic pathway from precursors to a functional OLED material.

G OLED Fabrication Workflow (Solution Processing) A 1. ITO Substrate Cleaning & Treatment B 2. Spin-Coat Hole Injection Layer (PEDOT:PSS) A->B In Glovebox C 3. Spin-Coat Emissive Layer (Quinoline Derivative) B->C D 4. Thermal Evaporation of ETL/EIL (e.g., TPBi/LiF) C->D To Vacuum Chamber E 5. Thermal Evaporation of Metal Cathode (e.g., Al) D->E F 6. Encapsulation E->F Back to Glovebox G 7. Device Characterization F->G

References

Application Notes and Protocols for 5-Quinolinecarboxylic Acid Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives and their metal complexes are a class of compounds that have garnered significant interest in the field of catalysis due to their versatile coordination chemistry and the unique electronic and steric properties they impart to the metallic center.[1] 5-Quinolinecarboxylic acid, in particular, serves as a robust bidentate or monodentate ligand, capable of forming stable complexes with a variety of transition metals. These complexes have shown promise in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Their applications span from the synthesis of fine chemicals and pharmaceuticals to the degradation of environmental pollutants.[1][2][3] This document provides an overview of the applications, quantitative data, and detailed experimental protocols for the use of this compound metal complexes in catalysis, serving as a guide for researchers in the field.

I. Catalytic Oxidation Reactions

This compound metal complexes have demonstrated notable efficacy in mediating oxidation reactions. One prominent application is the selective oxidation of biomass-derived platform molecules, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable bio-based polymer precursor.[4] Metal complexes of cobalt, manganese, and iron, featuring ligands with quinoline moieties, have also been investigated for their ability to mimic the activity of antioxidant enzymes like catalase, which catalyzes the dismutation of hydrogen peroxide.[5][6]

Quantitative Data for Aerobic Oxidation of HMF
CatalystBaseTemp (°C)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Au-Cu/TiO₂NaOH95410099[4]
Pd/C@Fe₃O₄-80698.487.8[4]
Pd/GO-Fe₂O₃Base/Substrate ratio 0.580498.291.8[4]

Note: The data presented is for metal catalysts that are active in the aerobic oxidation of HMF to FDCA. While not explicitly using this compound as a ligand, these systems provide a benchmark for this type of transformation.

Experimental Protocol: Aerobic Oxidation of 5-Hydroxymethylfurfural (HMF)

This protocol is adapted from studies on the aerobic oxidation of HMF to FDCA using metal catalysts.[4]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • This compound metal complex (e.g., Co(II), Mn(II), or a supported noble metal catalyst like Au-Pd)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Oxygen (O₂) gas cylinder

Procedure:

  • In a typical experiment, dissolve 0.126 g (1 mmol) of HMF and a specific molar equivalent of base (e.g., 4 equivalents of NaOH) in 20 mL of deionized water in the high-pressure reactor vessel.

  • Add the this compound metal complex catalyst (e.g., 1-5 mol% relative to HMF).

  • Seal the reactor and purge with oxygen gas three times to remove air.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring (e.g., 900 rpm).

  • Maintain the reaction at this temperature and pressure for the desired duration (e.g., 4-6 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Open the reactor and filter the reaction mixture to recover the catalyst.

  • Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of FDCA.

II. Carbon-Carbon Cross-Coupling Reactions

Palladium complexes bearing quinoline-based ligands are known to be effective catalysts for C-C cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][3] These reactions are fundamental in organic synthesis for the construction of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials. The quinoline ligand can play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[7]

Quantitative Data for Suzuki-Miyaura Coupling
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd/COF-318 (0.05 mol% Pd)4-BromoanisolePhenylboronic acidK₂CO₃EthanolRoom Temp99[8]
Palladacycle4-BromoacetophenonePhenylboronic acidNa₂CO₃WaterRoom Temp>98[1]

Note: The data is from highly efficient palladium-catalyzed Suzuki-Miyaura reactions. The use of a this compound-palladium complex would require specific optimization but is expected to show catalytic activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction.[8][9]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • This compound-Palladium(II) complex (e.g., 0.05 - 1 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, ethanol)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the this compound-palladium(II) complex.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

III. Hydrogenation Reactions

Metal complexes of rhodium and cobalt with quinoline-derived ligands have been utilized in the hydrogenation of various unsaturated substrates, including alkenes and N-heterocycles like quinolines themselves.[10] These reactions are crucial for producing saturated cyclic compounds, which are important building blocks in medicinal chemistry.

Quantitative Data for Alkene Hydrogenation
CatalystSubstratePressure (H₂)Temp (°C)Time (h)Conversion (%)Reference
(iPrPDI)Fe(N₂)₂1-Hexene4 atm231>95[11]
Co@SiO₂Quinoline40 bar10016>99

Note: This data is representative of hydrogenation reactions catalyzed by first-row transition metal complexes. A this compound complex with a suitable metal would be expected to facilitate similar transformations.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

This protocol is a general guide for the hydrogenation of an unfunctionalized alkene.[11]

Materials:

  • Alkene substrate (e.g., 1-octene)

  • This compound-Rhodium(I) or Iron(II) complex (e.g., 1-5 mol%)

  • Solvent (e.g., methanol, toluene)

  • High-pressure reactor (autoclave)

  • Hydrogen (H₂) gas

Procedure:

  • In the high-pressure reactor, dissolve the alkene substrate (e.g., 1 mmol) in the solvent (10 mL).

  • Add the this compound metal complex catalyst.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-50 bar).

  • Heat the reaction to the required temperature (e.g., 25-120 °C) with efficient stirring.

  • Monitor the reaction by observing the pressure drop or by taking aliquots for analysis (GC or NMR).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by distillation or chromatography.

Visualizations

Synthesis of this compound Metal Complex

SynthesisWorkflow Ligand 5-Quinolinecarboxylic Acid Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., MCl₂, M(OAc)₂) MetalSalt->Reaction Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Reaction Heating Heating & Stirring Reaction->Heating Precipitation Precipitation/ Crystallization Heating->Precipitation Complex 5-Quinolinecarboxylic Acid Metal Complex Precipitation->Complex Characterization Characterization (X-ray, IR, NMR) Complex->Characterization

Caption: Workflow for the synthesis of a this compound metal complex.

General Catalytic Cycle

CatalyticCycle Catalyst [M-L] Intermediate1 [M-L]-A Catalyst->Intermediate1 Coordination SubstrateA Substrate A SubstrateA->Intermediate1 SubstrateB Substrate B Intermediate2 [M-L]-A-B SubstrateB->Intermediate2 Product Product Intermediate1->Intermediate2 Reaction Intermediate2->Catalyst Product Release Intermediate2->Product

Caption: A generalized catalytic cycle for a metal-ligand complex.

Suzuki-Miyaura Coupling Catalytic Cycle

SuzukiMiyauraCycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdX Base Base Base->ArPdX

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of 5-quinolinecarboxylic acid derivatives, a versatile scaffold in medicinal chemistry. This document outlines their diverse biological activities, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.

Introduction

Quinolinecarboxylic acids, particularly those with the carboxylic acid moiety at the 5-position, have emerged as a privileged scaffold in the development of novel therapeutic agents. The inherent structural features of the quinoline (B57606) ring system, combined with the diverse chemical modifications possible at various positions, have led to the discovery of potent compounds with a wide range of pharmacological activities. These include roles as 5-HT3 receptor antagonists, anticancer agents, anti-inflammatory agents, and antibacterial agents. Understanding the structure-activity relationships is crucial for the rational design and optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

As 5-HT3 Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Quinolinecarboxylic acid derivatives have been explored as potent antagonists of this receptor.

  • Ester and Amide Moieties: A series of esters and amides of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-alkoxy-quinoline-4-carboxylic acid have shown high affinity for the 5-HT3 receptor. Esters generally exhibit significantly higher affinity than the corresponding amides.[1]

  • Substituents at 1- or 2-position: Lipophilic substituents at the 1- or 2-position of the quinoline ring tend to enhance the affinity for 5-HT3 receptors.[1] For instance, compounds with isobutyl or other bulky alkyl groups have demonstrated high potency.

  • 4-Hydroxy Substitution: The introduction of a hydroxyl group at the 4-position of the quinoline ring has been shown to enhance the affinity for 5-HT3 receptors.[2]

  • Azabicycloalkyl Moiety: The incorporation of a basic azabicycloalkyl moiety, such as in quinuclidine (B89598) or tropane (B1204802) derivatives, is a common feature in potent 5-HT3 receptor antagonists. The distance between the quinoline nitrogen and the nitrogen of the azabicyclic ring is a critical determinant of activity.[3]

As Anticancer Agents

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases and induction of apoptosis.

  • Hybrid Molecules: The synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacophores, such as 1,2,3-triazoles or acetylene (B1199291) derivatives, has yielded compounds with potent anticancer activity against various cancer cell lines.[4]

  • Substitution on the Quinoline Ring: The presence of a phenolic hydroxyl group at the 8-position of the quinoline ring appears to be a key structural fragment for biological activity in certain series of sulfonamide derivatives.[4]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many approved kinase inhibitors. SAR studies on quinoline derivatives as VEGFR-2 inhibitors have highlighted the importance of a bulky substituent on the quinoline ring for deep insertion into the kinase's binding pocket.

As Anti-inflammatory Agents

Quinolinecarboxylic acid derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

  • Inhibition of Pro-inflammatory Mediators: Certain quinoline derivatives have been shown to effectively suppress the lipopolysaccharide (LPS)-induced overproduction of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophage cell lines.[5] One study identified 7-hydroxy-6-methoxyquinolin-2(1H)-one as a potent anti-inflammatory agent.[5]

  • COX Inhibition: Some novel quinoline derivatives incorporating a pyrazole (B372694) scaffold have exhibited selective inhibitory activity against cyclooxygenase-2 (COX-2) with IC50 values in the low micromolar range.[6]

As Antibacterial Agents

The quinoline core is famously present in fluoroquinolone antibiotics. SAR studies continue to explore new derivatives with potent antibacterial activity, including against resistant strains.

  • Substitutions on the Core: The antibacterial spectrum and potency are highly dependent on the substituents. For example, in a series of quinoxaline-based compounds (structurally related to quinolines), specific amine substitutions at the C-2 position led to good to moderate activity against both Gram-positive and Gram-negative bacteria.[7]

  • Activity against Resistant Strains: Research has focused on developing quinoline derivatives effective against methicillin-resistant Staphylococcus aureus (MRSA). Specific structural modifications have yielded compounds with MIC values significantly lower than existing antibiotics.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative this compound derivatives.

Table 1: 5-HT3 Receptor Antagonist Activity

Compound IDStructure/DescriptionAssayTargetActivity (Ki, nM)Reference
21 Ester of 1-isobutyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acidRadioligand Binding5-HT3 Receptor0.32[1]
37 Ester of 2-isobutoxy-quinoline-4-carboxylic acidRadioligand Binding5-HT3 Receptor0.31[1]
5 Quinuclidine amide of 2-quinolinecarboxylic acidRadioligand Binding5-HT3 Receptor9.9[3][8]
6a 4-Hydroxyquinoline-3-carboxylic acid derivativeRadioligand Binding5-HT3 Receptor1.5[9]
7d 4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivativeRadioligand Binding5-HT3 Receptor0.48[2]

Table 2: Anticancer Activity

Compound IDStructure/DescriptionCell LineActivity (IC50, µM)Reference
3c 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)Not specified, but high activity reported[4]
3c 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (Breast)Not specified, but high activity reported[4]
3c 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (Lung)Not specified, but high activity reported[4]

Table 3: Anti-inflammatory Activity

| Compound ID | Structure/Description | Assay | Target/Mediator | Activity (IC50, µM) | Reference | |---|---|---|---|---| | 12c | Quinoline-pyrazole amide | COX-2 Inhibition | COX-2 | 0.1 |[6] | | 14a | Quinoline-pyrazole amide | COX-2 Inhibition | COX-2 | 0.11 |[6] | | 14b | Quinoline-pyrazole amide | COX-2 Inhibition | COX-2 | 0.11 |[6] | | SPE2 | 7-hydroxy-6-methoxyquinolin-2(1H)-one | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide | Not specified, but effective suppression reported |[5] |

Table 4: Antibacterial Activity

Compound IDStructure/DescriptionBacterial StrainActivity (MIC, µg/mL)Reference
Ciprofloxacin A fluoroquinoloneEnterobacteriaceae0.03-0.23[10]
Ciprofloxacin Pseudomonas aeruginosa0.37[10]
5p Quinoxaline (B1680401) derivativeS. aureus4[7]
5p B. subtilis8[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of this compound derivatives are provided below.

In Vitro Assays

This protocol is used to determine the affinity of test compounds for the 5-HT3 receptor.

  • Materials:

    • Rat brain cortical tissue

    • [³H]Quipazine (radioligand)

    • Test compounds

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation cocktail

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare crude synaptic membranes from rat brain cortical tissue.

    • Incubate the membranes with various concentrations of the test compound and a fixed concentration of [³H]quipazine in the binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT3 receptor ligand (e.g., ondansetron).

    • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., A549, MDA-MB-231)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the test compound.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds

    • Lipopolysaccharide (LPS)

    • Griess reagent (for NO measurement)

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

    • Calculate the percentage of inhibition of NO production by the test compounds and determine their IC50 values.

In Vivo Assays

This model is used to evaluate the potential of compounds to alleviate stress-induced gastrointestinal symptoms, relevant to conditions like irritable bowel syndrome.

  • Animals: Male Wistar rats.

  • Procedure:

    • Acclimatize the rats to the experimental environment.

    • Administer the test compound or vehicle orally (p.o.) at a specific time before the stress induction.

    • Induce stress by wrapping the rat's body, except for the head and tail, with adhesive tape and placing them in a small cage to restrict movement for a defined period (e.g., 1-2 hours).[11][12][13]

    • During the stress period, count the number of fecal pellets excreted by each rat.

    • The inhibitory dose 50 (ID50), the dose that reduces the stress-induced increase in defecation by 50%, can be calculated.[9]

The B-J reflex is a cardioinhibitory reflex characterized by bradycardia and hypotension, which can be induced by serotonin (B10506) (5-HT). This test is used to evaluate the in vivo 5-HT3 receptor antagonist activity of compounds.

  • Animals: Male Wistar rats, often anesthetized.

  • Procedure:

    • Anesthetize the rats (e.g., with urethane) and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

    • Administer the test compound intravenously (i.v.).

    • After a short period, induce the B-J reflex by administering an i.v. bolus of 5-HT.[14][15]

    • Measure the resulting transient bradycardia (decrease in heart rate) and hypotension (decrease in blood pressure).

    • The ability of the test compound to inhibit the 5-HT-induced bradycardia and hypotension is quantified, and the effective dose 50 (ED50) can be determined.[2][9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of this compound derivatives.

SAR_5_Quinolinecarboxylic_Acid cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activities Core Quinoline Ring -COOH at C5 R1 Substituents at C2, C4, C6, C7, C8 Core->R1 Varying Substituents R2 Ester/Amide Linkage Core->R2 Functional Group Modification R3 Hybridization with other scaffolds Core->R3 Molecular Hybridization Activity1 5-HT3 Antagonism R1->Activity1 Activity2 Anticancer R1->Activity2 Activity3 Anti-inflammatory R1->Activity3 Activity4 Antibacterial R1->Activity4 R2->Activity1 R3->Activity2

Caption: General Structure-Activity Relationship of this compound Derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Design & Synthesis of This compound Derivatives invitro In Vitro Screening start->invitro assay1 Receptor Binding Assay invitro->assay1 assay2 Enzyme Inhibition Assay invitro->assay2 assay3 Cell-based Assays (e.g., MTT, Anti-inflammatory) invitro->assay3 invivo In Vivo Evaluation model1 Animal Models of Disease (e.g., Stress-induced defecation) invivo->model1 model2 Pharmacokinetic Studies invivo->model2 sar SAR Analysis lead_opt Lead Optimization sar->lead_opt Iterative Design lead_opt->start assay3->invivo model1->sar model2->sar

Caption: Experimental Workflow for SAR Studies of this compound Derivatives.

Conclusion

The this compound scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The extensive SAR studies have provided valuable insights into the structural requirements for achieving potent and selective activity against a range of biological targets. The experimental protocols detailed in these application notes serve as a guide for researchers to effectively screen and characterize new derivatives. Future research in this area will likely focus on the development of multi-target agents and the optimization of pharmacokinetic properties to translate the promising in vitro and in vivo activities into clinically successful drugs.

References

Application Notes and Protocols for 5-Quinolinecarboxylic Acid in Structure-Activity Relationship (SAR) Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The versatility of the quinoline ring system, coupled with the ability to introduce diverse functionalities, makes it an ideal scaffold for the synthesis of combinatorial libraries aimed at exploring structure-activity relationships (SAR). 5-Quinolinecarboxylic acid, in particular, serves as an excellent starting material for such libraries. The carboxylic acid moiety at the 5-position provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the systematic introduction of a wide array of chemical substituents. This document provides detailed protocols and application notes for the synthesis of a diverse amide-based library from this compound and its subsequent biological evaluation, with a focus on identifying novel inhibitors of cancer-related signaling pathways.

Core Scaffold: this compound

This compound is a heterocyclic organic compound featuring a quinoline core with a carboxylic acid group at the 5-position. This carboxylic acid is a versatile functional group that enables the creation of large libraries of derivatives, such as amides and esters, for SAR studies.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities.[1]

General Workflow for SAR Library Synthesis and Evaluation

The overall process for generating and testing a library of this compound derivatives involves a multi-step workflow. This begins with the synthesis or acquisition of the core scaffold, followed by parallel derivatization to create a library of analogs. These compounds are then purified, characterized, and subjected to biological screening to determine their activity. The resulting data is analyzed to establish structure-activity relationships, which can guide the design of next-generation compounds with improved potency and selectivity.

G cluster_synthesis Synthesis & Purification cluster_screening Screening & Analysis cluster_optimization Lead Optimization A 5-Quinolinecarboxylic Acid Scaffold C Parallel Amide Coupling Reaction A->C B Amine Building Blocks (Diverse Set) B->C D Purification of Compound Library (e.g., HPLC) C->D E Biological Screening (e.g., Cell-based Assays, Enzyme Inhibition) D->E F Data Analysis (IC50 Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identification of Lead Compounds G->H I Design of Next- Generation Analogs G->I J Iterative Synthesis and Screening I->J J->G

Caption: General workflow for SAR library synthesis.

Experimental Protocols

Protocol 1: General Procedure for Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of a library of amides from this compound using a diverse set of primary and secondary amines. The use of a 96-well plate format is recommended for efficient handling of a large number of reactions.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of EDC in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.2 M stock solutions of the amine library in anhydrous DMF.

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the appropriate amine stock solution to each well.

    • Add 120 µL (24 µmol, 1.2 eq) of the EDC stock solution to each well.

    • Add 120 µL (24 µmol, 1.2 eq) of the HOBt stock solution to each well.

    • Add 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to each well.

  • Reaction:

    • Seal the 96-well reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of DCM to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Transfer the organic (DCM) layer to a new 96-well plate.

    • Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent in a centrifugal evaporator.

  • Purification:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

    • Purify each compound using a parallel HPLC system.

    • Characterize the purified compounds by LC-MS and ¹H NMR.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized 5-quinolinecarboxamide library dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Presentation

The following tables present hypothetical but representative data for a library of 5-quinolinecarboxamide derivatives, illustrating how quantitative results from biological screening can be organized for SAR analysis.

Table 1: Synthesized 5-Quinolinecarboxamide Library and Yields

Compound IDAmine Building BlockMolecular FormulaYield (%)Purity (%)
Q-Am-01 AnilineC₁₆H₁₂N₂O85>98
Q-Am-02 4-FluoroanilineC₁₆H₁₁FN₂O82>99
Q-Am-03 4-ChloroanilineC₁₆H₁₁ClN₂O88>98
Q-Am-04 4-MethoxyanilineC₁₇H₁₄N₂O₂91>99
Q-Am-05 BenzylamineC₁₇H₁₄N₂O78>97
Q-Am-06 PiperidineC₁₅H₁₆N₂O83>98
Q-Am-07 MorpholineC₁₄H₁₄N₂O₂89>99
Q-Am-08 N-MethylpiperazineC₁₅H₁₇N₃O75>97

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of 5-Quinolinecarboxamide Library

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Q-Am-01 15.222.5
Q-Am-02 8.712.1
Q-Am-03 5.49.8
Q-Am-04 25.835.1
Q-Am-05 30.145.3
Q-Am-06 >50>50
Q-Am-07 42.6>50
Q-Am-08 18.928.4
Doxorubicin 0.81.2

Signaling Pathways

Quinoline derivatives have been shown to inhibit various signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate some of these key pathways that can be targeted by a 5-quinolinecarboxamide library.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Quinolinecarboxamide (Hypothetical Inhibitor) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR/HER2 signaling pathway.

Bcl-2 Mediated Apoptosis Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing the release of cytochrome c from the mitochondria and subsequent cell death.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosis Apoptosis CytoC->Apoptosis Inhibitor 5-Quinolinecarboxamide (Hypothetical Inhibitor) Inhibitor->Bcl2 Inhibits

Caption: Inhibition of Bcl-2 to promote apoptosis.

p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that responds to cellular stress, such as DNA damage. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

G cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest (DNA Repair) p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis MDM2 MDM2 p53_activation->MDM2 Upregulates MDM2->p53_activation Inhibits (Negative Feedback) Inhibitor 5-Quinolinecarboxamide (Hypothetical Modulator) Inhibitor->MDM2 Inhibits

Caption: Modulation of the p53 pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 5-Quinolinecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for major synthetic routes.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Skraup Synthesis

Q1: My Skraup reaction is violently exothermic and difficult to control. How can I mitigate this?

A1: The Skraup synthesis is notoriously exothermic, which can lead to runaway reactions and the formation of tar. To control the reaction's vigor, consider the following:

  • Use a Moderator: The addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) or boric acid can help to ensure a smoother and less vigorous reaction.[1] Ferrous sulfate is thought to act as an oxygen carrier, extending the reaction over a longer period.[2]

  • Gradual Reagent Addition: Add concentrated sulfuric acid slowly and carefully to the aniline (B41778) derivative with efficient stirring and external cooling to manage the heat generated.[1]

  • Controlled Heating: Heat the reaction mixture gradually. A common approach is to preheat the solution of the aniline in sulfuric acid before the slow, dropwise addition of glycerol (B35011).

Q2: I am experiencing very low yields and significant tar formation in my Skraup synthesis. What are the likely causes and solutions?

A2: Low yields and the formation of tarry byproducts are common challenges in the Skraup synthesis, often linked to temperature control and side reactions.[1]

  • Temperature Optimization: Ensure the temperature is high enough for the efficient dehydration of glycerol to acrolein, but avoid overheating, which can cause polymerization of acrolein and other intermediates, leading to tar formation. A temperature range of 130-150°C is often recommended during the addition of glycerol.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions. Ensure high purity of the aniline derivative and glycerol.

  • Moderator Use: As mentioned above, using a moderator like ferrous sulfate can help prevent localized overheating, which contributes to tar formation.[1]

Doebner-von Miller Synthesis

Q1: My Doebner-von Miller reaction is resulting in a low yield of this compound. How can I improve it?

A1: Low yields in the Doebner-von Miller synthesis can often be attributed to the polymerization of the α,β-unsaturated carbonyl starting material under acidic conditions.[1]

  • Biphasic Reaction Medium: Employing a two-phase solvent system can be beneficial by sequestering the carbonyl compound in an organic phase, which reduces its tendency to polymerize.[3]

  • Catalyst Choice: The reaction is catalyzed by both Lewis and Brønsted acids.[4] Screening different acid catalysts, such as hydrochloric acid, sulfuric acid, or tin tetrachloride, may improve yields.[4]

  • Temperature Control: As with many chemical reactions, optimizing the reaction temperature is crucial. Temperatures that are too high can promote side reactions, while temperatures that are too low may lead to an incomplete reaction.

Q2: I am observing the formation of multiple byproducts in my Doebner-von Miller synthesis. What could be the cause?

A2: The formation of byproducts is a known issue. The reaction mechanism is complex and can involve fragmentation and recombination pathways, which can lead to a mixture of products.[5]

  • Purity of Reactants: Ensure the purity of the aniline, aldehyde, and pyruvic acid to minimize side reactions.

  • Reaction Conditions: Carefully control the reaction time and temperature to favor the formation of the desired product.

  • Purification: Employing a robust purification method, such as column chromatography or recrystallization, is often necessary to isolate the desired this compound from byproducts.

Pfitzinger Synthesis

Q1: I am getting a low or no yield of my desired quinoline-4-carboxylic acid derivative in the Pfitzinger synthesis. What are the possible reasons?

A1: Several factors can contribute to low yields in the Pfitzinger synthesis:

  • Incomplete Isatin (B1672199) Hydrolysis: The initial ring-opening of isatin to form the isatinate intermediate is a critical step. Ensure sufficient base is used for complete hydrolysis.[6][7]

  • Reactivity of the Carbonyl Compound: Steric hindrance or electron-withdrawing groups on the ketone or aldehyde can reduce its reactivity.[6]

  • Insufficient Base: The base is consumed in the initial hydrolysis and also acts as a catalyst for the condensation. An inadequate amount of base can stall the reaction.[6]

Q2: How can I minimize the formation of byproducts in the Pfitzinger synthesis?

A2: Byproduct formation can be minimized by controlling the reaction conditions:

  • Control Reaction Temperature: Avoid excessively high temperatures that can promote decomposition and side reactions.[6]

  • Sequential Addition of Reactants: Adding the carbonyl compound slowly to the pre-formed isatinate solution may help control the reaction rate and minimize side reactions.[6]

  • pH Control during Workup: Carefully adjust the pH during the workup to ensure the selective precipitation of the carboxylic acid product.[6]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key aspects of the primary synthetic routes to quinolinecarboxylic acids. Please note that yields can be highly dependent on the specific substrates, reaction scale, and purity of reagents.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (h)Reported Yield (%)
Skraup Synthesis Aniline derivative, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)145 - 170~614 - 47[8]
Doebner-von Miller Aniline derivative, α,β-Unsaturated carbonylAcid (e.g., HCl, H₂SO₄)100 - 1403 - 1242 - 89[8]
Pfitzinger Synthesis Isatin derivative, Carbonyl compoundBase (e.g., KOH)Reflux12 - 4810 - 81[9]
Gould-Jacobs Aniline derivative, Diethyl ethoxymethylenemalonateThermal250 - 3000.25 - 137 - 47[10]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline (B57606)

This protocol is a general procedure for the synthesis of quinoline and can be adapted for substituted anilines.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional moderator)

  • Sodium hydroxide (B78521) solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: In the flask, cautiously add concentrated sulfuric acid to the aniline with cooling and stirring.

  • Moderator Addition: If using, add ferrous sulfate heptahydrate to the mixture and stir until it dissolves.

  • Heating: Gently heat the mixture to approximately 100-120°C.

  • Glycerol Addition: Slowly add glycerol dropwise from the dropping funnel. Control the rate of addition to maintain a steady reflux and prevent the reaction from becoming too vigorous. The temperature will typically rise and should be maintained within the 130-150°C range.

  • Reflux: After the glycerol addition is complete, continue to heat the reaction mixture under reflux for 1-3 hours.

  • Work-up: Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large beaker of water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Purification: The crude quinoline is typically purified from the neutralized mixture by steam distillation. The quinoline is then separated from the aqueous distillate, dried, and further purified by vacuum distillation.[2]

Protocol 2: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol describes the synthesis of a substituted quinoline-4-carboxylic acid from isatin and acetone (B3395972).

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Base Solution Preparation: In a round-bottom flask, dissolve KOH in ethanol to create a 33% (w/v) solution.[11]

  • Isatin Ring Opening: Add isatin to the stirred KOH solution. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[11]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetone to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours.[11]

  • Work-up and Precipitation: After cooling, pour the reaction mixture into cold water. Slowly add concentrated HCl dropwise with stirring until the pH is acidic (pH ~4-5) to precipitate the product.[6]

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.[6]

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[6]

Protocol 3: Purification by Recrystallization

This is a general protocol for the purification of solid organic compounds.

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12]

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then in an ice bath to induce crystallization.[13]

  • Collection of Crystals: Collect the crystals by vacuum filtration.[14]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals.

Visualizations

Logical Relationship: Troubleshooting Low Yield in Quinoline Synthesis

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Method Identify Synthesis Method Start->Check_Method Skraup Skraup Synthesis Check_Method->Skraup Doebner Doebner-von Miller Check_Method->Doebner Pfitzinger Pfitzinger Synthesis Check_Method->Pfitzinger Other Other Methods Check_Method->Other Skraup_Tar Excessive Tar Formation? Skraup->Skraup_Tar Skraup_Violent Violent Reaction? Skraup->Skraup_Violent Doebner_Polymer Polymerization of Carbonyl? Doebner->Doebner_Polymer Doebner_Catalyst Suboptimal Catalyst? Doebner->Doebner_Catalyst Pfitzinger_Hydrolysis Incomplete Isatin Hydrolysis? Pfitzinger->Pfitzinger_Hydrolysis Pfitzinger_Reactivity Low Carbonyl Reactivity? Pfitzinger->Pfitzinger_Reactivity Skraup_Temp Optimize Temperature (Avoid Overheating) Skraup_Tar->Skraup_Temp Yes Skraup_Moderator Use Moderator (e.g., FeSO4) Skraup_Tar->Skraup_Moderator Yes Skraup_Tar->Skraup_Violent No Skraup_Violent->Skraup_Moderator Yes Skraup_Slow_Add Slow Reagent Addition Skraup_Violent->Skraup_Slow_Add Yes Doebner_Biphasic Use Biphasic System Doebner_Polymer->Doebner_Biphasic Yes Doebner_Polymer->Doebner_Catalyst No Doebner_Screen Screen Acid Catalysts Doebner_Catalyst->Doebner_Screen Yes Pfitzinger_Base Increase Base Concentration Pfitzinger_Hydrolysis->Pfitzinger_Base Yes Pfitzinger_Hydrolysis->Pfitzinger_Reactivity No Pfitzinger_Conditions Optimize Reaction Conditions (Temp, Time) Pfitzinger_Reactivity->Pfitzinger_Conditions Yes

Caption: Troubleshooting logic for low yield in quinoline synthesis.

Experimental Workflow: General Synthesis and Purification

Experimental_Workflow Start Start Synthesis Reaction Perform Chemical Reaction (e.g., Skraup, Pfitzinger) Start->Reaction Workup Reaction Work-up (e.g., Neutralization, Extraction) Reaction->Workup Crude_Product Isolate Crude Product Workup->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Column_Chromatography Column Chromatography Purification->Column_Chromatography Oil or Impure Solid Pure_Product Obtain Pure This compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis and purification.

Signaling Pathway: Simplified Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin + Base (KOH) Isatinate Isatinate Intermediate (Ring Opened) Isatin->Isatinate Condensation Condensation - H₂O Isatinate->Condensation Carbonyl Carbonyl Compound (e.g., Ketone) Carbonyl->Condensation Imine Imine/Enamine Intermediate Condensation->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Dehydration Dehydration - H₂O Cyclization->Dehydration Product {Quinoline-4-carboxylic Acid} Dehydration->Product

Caption: Simplified reaction pathway for the Pfitzinger synthesis.

References

Technical Support Center: 5-Quinolinecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Quinolinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and chromatography (column or HPLC). The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My this compound is an oil and will not crystallize. What should I do?

A2: Oiling out is a common issue with quinoline (B57606) derivatives. Here are several troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. If your compound is a non-polar oil, try adding a non-polar solvent like hexane (B92381) or pentane (B18724) dropwise to a concentrated solution in a more polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) until turbidity appears, then let it stand.

  • Salt Formation: Convert the carboxylic acid to a salt to improve its crystallinity. You can form hydrochloride salts by dissolving the compound in a suitable solvent like isopropanol (B130326) or ether and adding a solution of HCl. Picrate salts, formed with picric acid, are also known to be highly crystalline and can be later converted back to the free acid.[1]

  • Chromatographic Purification: If crystallization fails, column chromatography can be an effective alternative to isolate the pure compound from impurities that may be inhibiting crystallization.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low recovery during recrystallization can be due to several factors:

  • Excess Solvent: Using too much solvent to dissolve the compound will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

  • Premature Filtration: Ensure that crystallization is complete before filtering. Cooling the solution in an ice bath can help maximize the precipitation of the product.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent or a solvent mixture might be more effective.

Q4: My purified this compound still shows impurities by analysis. What are the next steps?

A4: If initial purification does not yield the desired purity, consider the following:

  • Sequential Purification: Employ a combination of purification techniques. For example, an acid-base extraction can be followed by recrystallization.

  • Chromatography: For challenging separations, preparative HPLC is a powerful technique that can separate closely related impurities.

  • Impurity Identification: If possible, identify the persistent impurities. Knowing their structure and properties will help in selecting a more targeted purification strategy.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form - Solution is not supersaturated.- Inappropriate solvent.- Presence of impurities inhibiting nucleation.- Concentrate the solution by boiling off some solvent.- Try a different solvent or a solvent pair.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out - Compound's melting point is lower than the boiling point of the solvent.- Solution is too concentrated.- Cooling is too rapid.- Re-heat the solution and add a small amount of a solvent in which the compound is more soluble.- Use a larger volume of solvent.- Allow the solution to cool more slowly.
Rapid formation of fine powder - Solution is cooling too quickly.- High degree of supersaturation.- Insulate the flask to slow down the cooling rate.- Use a solvent in which the compound is slightly more soluble at room temperature.
Colored impurities in crystals - Colored impurities are co-crystallizing.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the product.
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Incomplete extraction - Insufficient mixing of aqueous and organic layers.- Incorrect pH of the aqueous phase.- Shake the separatory funnel vigorously to ensure thorough mixing.- Check the pH of the aqueous layer after extraction and adjust if necessary. For extracting the acidic this compound into the aqueous phase, a basic solution (e.g., sodium bicarbonate or sodium hydroxide) should be used.
Emulsion formation - Vigorous shaking of solutions containing soaps or detergents.- High concentration of the solute.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of a saturated salt solution (brine) to break the emulsion.
Product precipitates during extraction - The salt of the carboxylic acid is not soluble in the aqueous phase.- Dilute the aqueous phase with more water.- Use a different base that forms a more soluble salt.

Experimental Protocols

Recrystallization Protocol

A general procedure for recrystallization is as follows:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol-water mixtures are often effective for quinoline carboxylic acids.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.

Acid-Base Extraction Protocol

This method separates this compound from neutral and basic impurities.

  • Dissolution: Dissolve the impure sample in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a weak aqueous base, such as a saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Backwash (Optional): To remove any neutral or basic impurities that may have been carried over, wash the combined aqueous extracts with a small amount of fresh organic solvent.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Solubility of Quinolinecarboxylic Acids in Common Solvents (Qualitative)

SolventThis compound SolubilityNotes
WaterSlightly soluble[4][5]Solubility increases with temperature.
EthanolSolubleOften used for recrystallization, sometimes in combination with water.[3]
MethanolSolubleA potential recrystallization solvent.
AcetoneSolubleCan be used as a solvent.
Diethyl EtherSparingly solubleOften used as the organic phase in acid-base extractions.
DichloromethaneSolubleA potential solvent for chromatography or extraction.
HexaneInsolubleCan be used as an anti-solvent to induce crystallization.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (removes insoluble impurities) dissolved->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash pure_crystals Pure Crystals wash->pure_crystals AcidBase_Extraction_Workflow start Impure this compound in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) & Shake start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral & Basic Impurities separate1->organic1 aqueous1 Aqueous Layer: Sodium 5-Quinolinecarboxylate separate1->aqueous1 acidify Acidify with Strong Acid (e.g., HCl) aqueous1->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

References

Technical Support Center: Recrystallization of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 5-Quinolinecarboxylic acid.

Troubleshooting Guide

Users can refer to the following table for solutions to common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.- Concentrate the solution by boiling off some of the solvent. - Add a co-solvent (anti-solvent) in which the compound is less soluble, dropwise, until the solution becomes slightly turbid, then reheat to dissolve and cool slowly. - Try a different solvent in which the compound is less soluble at room temperature.
The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the compound.
Cooling is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Oiling out occurs (formation of a liquid instead of solid crystals). The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider using a different solvent or a solvent mixture.
High concentration of impurities.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low crystal yield. The compound has significant solubility in the cold solvent.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Avoid washing the collected crystals with excessive amounts of cold solvent.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. - Add a small excess of hot solvent before filtration to prevent saturation in the funnel.
Crystals are colored or appear impure. Colored impurities are present in the crude sample.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Incomplete removal of the mother liquor.- Ensure efficient filtration by using a vacuum filter. - Wash the crystals with a small amount of fresh, ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature and below. Based on the structure of this compound, which contains both a carboxylic acid group and a quinoline (B57606) ring, polar protic solvents are often a good starting point.

Q2: Which solvents are recommended for initial screening?

For this compound, good starting solvents for screening include:

  • Alcohols: Ethanol (B145695), Methanol[1]

  • Ketones: Acetone[1]

  • Esters: Ethyl acetate[1]

  • Aromatic Hydrocarbons: Toluene[1]

  • Mixed Solvent Systems: Ethanol/water or acetone/water mixtures can be effective for carboxylic acids.[2]

It is known that this compound is slightly soluble in water.[3]

Q3: How do I perform a solvent screening to find the best solvent?

To perform a solvent screening:

  • Place a small amount of your crude this compound into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will show low solubility.

  • Heat the test tubes with the solvents that showed low solubility at room temperature and observe if the compound dissolves.

  • Allow the test tubes where the compound dissolved upon heating to cool to room temperature and then in an ice bath.

  • The solvent that results in the formation of a good quantity of pure-looking crystals is the most suitable for recrystallization.

Q4: My compound is an oil and will not crystallize. What should I do?

If this compound oils out, it is likely due to the cooling being too rapid or the solution being too concentrated. Try reheating the solution to dissolve the oil, adding a little more solvent, and then allowing it to cool much more slowly. If the problem persists, a different solvent system should be explored.

Q5: How can I improve the recovery of my crystals?

To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. After crystallization, ensure the flask is thoroughly cooled in an ice bath to maximize precipitation. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents, a qualitative summary is provided below to guide solvent selection. It is highly recommended to perform small-scale solubility tests as described in the FAQs to determine the optimal solvent for your specific sample.

SolventPolarityBoiling Point (°C)Expected Solubility of this compound
WaterHigh100Slightly soluble at room temperature, likely more soluble when hot.[3]
EthanolHigh78Good potential solvent; often used for carboxylic acids.[1][2]
MethanolHigh65Good potential solvent; often used for carboxylic acids.[1]
AcetoneMedium56Good potential solvent.[1]
Ethyl AcetateMedium77Potential solvent.[1]
TolueneLow111May be suitable, especially for less polar impurities.[1]
HexaneLow69Likely to be a poor solvent; could be used as an anti-solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

Recrystallization_Troubleshooting Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Formed oiling_out->no_crystals No oiled_out Product 'Oiled Out' oiling_out->oiled_out Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Add anti-solvent - Slower cooling - Change solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Slower cooling - Change solvent oiled_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization process.

Experimental_Workflow Experimental Workflow for Recrystallization start Start dissolve 1. Dissolve Crude Product in Minimum Hot Solvent start->dissolve decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration 3. Hot Gravity Filtration decolorize->hot_filtration crystallize 4. Cool to Crystallize hot_filtration->crystallize collect_crystals 5. Collect Crystals (Vacuum Filtration) crystallize->collect_crystals wash 6. Wash with Ice-Cold Solvent collect_crystals->wash dry 7. Dry Purified Crystals wash->dry end End dry->end

Caption: Step-by-step experimental workflow for recrystallization.

References

Technical Support Center: Overcoming Low Yield in Doebner Reaction for Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, a crucial scaffold in many pharmaceutical agents. However, achieving high yields can be challenging. This technical support center provides a comprehensive guide to troubleshooting common issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The Doebner reaction is a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[1] The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, intramolecular electrophilic cyclization onto the aromatic ring, and subsequent oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline (B57606) product.[2]

Q2: Why am I consistently getting low yields in my Doebner reaction?

Low yields in the Doebner reaction can stem from several factors:

  • Substrate Reactivity: Anilines bearing electron-withdrawing groups are notoriously less reactive, often leading to poor yields under conventional conditions.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of catalyst and solvent can significantly hinder the reaction's efficiency.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate the purification process, ultimately reducing the isolated yield.[3]

  • Inefficient Workup and Purification: Product loss during extraction and purification steps can also contribute to a lower overall yield.

Q3: What are the common side reactions and byproducts in the Doebner reaction?

Common side reactions include:

  • Reduction of the Imine Intermediate: In a "hydrogen-transfer" mechanism, the dihydroquinoline intermediate can reduce the imine, leading to a reduced imine byproduct and diminishing the yield of the desired oxidized quinoline. This is particularly prevalent with electron-deficient anilines.[3]

  • Decarboxylation: The quinoline-4-carboxylic acid product can undergo decarboxylation, especially at high temperatures, to yield the corresponding quinoline.[3]

  • Pyrrolidine (B122466) Formation: With certain substrates, such as 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the benzene (B151609) ring, leading to a pyrrolidine derivative.[1]

Q4: What is the Doebner-Miller reaction and how does it differ from the Doebner reaction?

The Doebner-Miller reaction is a related synthesis that utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines.[4] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[2][4] The key difference is the starting material used in place of the separate aldehyde and pyruvic acid components.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low-yield issues in your Doebner reaction.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Low Reactivity of Aniline: Anilines with strong electron-withdrawing groups are less nucleophilic.Consider using the Doebner hydrogen-transfer reaction protocol, which is specifically designed for these challenging substrates.[5][6]
Inappropriate Catalyst or Solvent: The choice of catalyst and solvent is critical for reaction efficiency.Screen different Lewis acids (e.g., BF₃·THF, BF₃·Et₂O) and solvents (e.g., acetonitrile (B52724), ethanol). Acetonitrile has been shown to be effective in many cases.[5][6]
Suboptimal Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature. A temperature of at least 65°C has been shown to be necessary for good yields in some systems.[7]
Significant Byproduct Formation Reduced Imine Byproduct: The imine intermediate is being reduced by the dihydroquinoline intermediate.Adjust the stoichiometry by increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid. This provides more imine to act as a hydrogen acceptor for the aromatization step.[3]
Decarboxylation of Product: High reaction temperatures can lead to the loss of the carboxylic acid group.If decarboxylation is a significant issue, try lowering the reaction temperature.[3]
Decomposition of Pyruvic Acid: Pyruvic acid can be unstable at elevated temperatures, leading to impurities.Add the pyruvic acid solution dropwise to the heated reaction mixture over an extended period. This can suppress its decomposition and the formation of impurities.[3]
Difficulty in Product Isolation Inefficient Extraction: The product may not be fully extracted from the aqueous layer during workup.Ensure the pH of the aqueous layer is optimized for the extraction of your specific quinoline-4-carboxylic acid.
Complex Crude Mixture: Multiple byproducts can complicate purification.Optimize the reaction conditions to improve selectivity and minimize byproduct formation. Consider purification techniques such as column chromatography or recrystallization.[7]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and solvent significantly impacts the yield of the Doebner reaction, especially when using electron-deficient anilines. The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline.

EntryCatalystSolventTemperature (°C)Yield
1BF₃·THFAcetonitrile (MeCN)65Good
2BF₃·THFEthanol65Low
3BF₃·THFToluene65Low
4BF₃·THFDichloroethane (DCE)65Low
5BF₃·THFN,N-Dimethylformamide (DMF)65Low
6BF₃·THFDimethyl sulfoxide (B87167) (DMSO)65Low
7BF₃·Et₂OAcetonitrile (MeCN)65Comparable to BF₃·THF

Data adapted from a study on the Doebner hydrogen-transfer reaction.[5][6]

Experimental Protocols

General Procedure for the Doebner Reaction (Hydrogen-Transfer Modification)

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from challenging electron-deficient anilines.[5][7]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Pyruvic Acid (0.56 equiv)

  • Boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65°C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.

  • Continue to heat the reaction mixture at 65°C for an additional 21 hours.

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Doebner Reaction Mechanism

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol form) Adduct Michael Adduct SchiffBase->Adduct + Pyruvic Acid (Enol) Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Workflow

Experimental_Workflow Start Start Combine Combine Aniline, Aldehyde, and Catalyst in Solvent Start->Combine Heat1 Heat to 65°C Combine->Heat1 AddPyruvic Add Pyruvic Acid Solution Dropwise Heat1->AddPyruvic Heat2 Continue Heating AddPyruvic->Heat2 Workup Aqueous Workup (Extraction, Wash, Dry) Heat2->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for the Doebner reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield CheckSubstrate Is Aniline Electron-Deficient? Start->CheckSubstrate UseHTransfer Action: Use Hydrogen- Transfer Protocol CheckSubstrate->UseHTransfer Yes OptimizeConditions Check Reaction Conditions CheckSubstrate->OptimizeConditions No ScreenCatalyst Action: Screen Catalysts (e.g., BF₃·THF) OptimizeConditions->ScreenCatalyst Inefficient? ScreenSolvent Action: Screen Solvents (e.g., MeCN) OptimizeConditions->ScreenSolvent Inefficient? IncreaseTemp Action: Increase Temperature OptimizeConditions->IncreaseTemp Sluggish? CheckByproducts Significant Byproducts? OptimizeConditions->CheckByproducts OK AdjustStoich Action: Adjust Stoichiometry CheckByproducts->AdjustStoich Yes SlowAddition Action: Slow Addition of Pyruvic Acid CheckByproducts->SlowAddition Yes

References

Technical Support Center: Synthesis of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Quinolinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most frequently employed laboratory method for the synthesis of this compound is the Skraup synthesis . This reaction involves heating 3-aminobenzoic acid with glycerol (B35011), an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid), and concentrated sulfuric acid.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via the Skraup reaction?

The main side reactions of concern are:

  • Formation of the isomeric 7-Quinolinecarboxylic acid: Due to the directing effects of the carboxyl group on the aniline (B41778) ring, cyclization can occur at two different positions, leading to a mixture of the desired 5-isomer and the undesired 7-isomer.

  • Decarboxylation: The harsh acidic conditions and high temperatures of the Skraup reaction can lead to the loss of the carboxyl group, resulting in the formation of quinoline (B57606) as a byproduct.[3]

  • Tar and Polymer Formation: Like many classical quinoline syntheses, the Skraup reaction is prone to the formation of tarry residues and polymers, which can complicate product isolation and reduce yields.[2]

Q3: How can I minimize the formation of the 7-Quinolinecarboxylic acid isomer?

Controlling the reaction temperature and the rate of addition of sulfuric acid can influence the regioselectivity of the cyclization. While complete elimination of the 7-isomer is challenging, careful optimization of reaction conditions is crucial. Some studies suggest that specific moderating agents might slightly favor the formation of one isomer over the other, but this is not well-documented for this specific synthesis.

Q4: What are the best methods for purifying this compound from its isomers and other byproducts?

A combination of techniques is often necessary:

  • Fractional Crystallization: This is a common method for separating isomers.[4][5] By carefully selecting solvents and controlling the cooling rate, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor.

  • Chromatography: High-performance liquid chromatography (HPLC) can be used for the analytical and preparative separation of 5- and 7-quinolinecarboxylic acid isomers.[6][7]

  • Steam Distillation: This technique is effective for removing volatile impurities like nitrobenzene (if used as the oxidizing agent) and any quinoline formed via decarboxylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Formation of a high percentage of the 7-quinolinecarboxylic acid isomer.- Significant decarboxylation to quinoline.- Excessive tar and polymer formation.- Incomplete reaction.- Optimize reaction temperature and acid addition rate to potentially improve regioselectivity.- Employ purification methods like fractional crystallization to isolate the 5-isomer.- Use a moderating agent like ferrous sulfate (B86663) to control the reaction's exothermicity and reduce tar formation.[1][8]- Ensure the reaction is heated for a sufficient duration to go to completion.
Product is a Mixture of Isomers The Skraup reaction with 3-aminobenzoic acid inherently produces both 5- and 7-quinolinecarboxylic acid.- Employ fractional crystallization from a suitable solvent (e.g., ethanol, acetic acid) to separate the isomers. Multiple recrystallizations may be necessary.- For high purity, consider preparative HPLC.[6][7]
Presence of a Non-Acidic Impurity Decarboxylation of the product to form quinoline.- Remove quinoline by steam distillation of the acidified reaction mixture before product precipitation.- Purify the final product by recrystallization, as quinoline will have different solubility properties.
Reaction is Too Violent and Uncontrollable The Skraup synthesis is notoriously exothermic.[1][8]- Add a moderating agent such as ferrous sulfate to the reaction mixture before the addition of sulfuric acid.[1][8]- Add the sulfuric acid slowly and with efficient stirring and cooling.
Difficult to Isolate Product from Tarry Residue Polymerization of glycerol-derived acrolein under strongly acidic and high-temperature conditions.- Use a moderating agent to prevent localized overheating.[1]- Ensure vigorous stirring throughout the reaction.- After the reaction, dilute the mixture with water and filter to remove solid tars before proceeding with neutralization and product precipitation.

Quantitative Data

While specific quantitative data for the ratio of 5- to 7-quinolinecarboxylic acid under various Skraup synthesis conditions is not extensively reported in readily available literature, the formation of a mixture is a well-acknowledged outcome. Researchers should expect to optimize their reaction and purification protocols to maximize the yield of the desired 5-isomer.

Parameter Typical Observation Notes
Yield of Mixed Isomers Highly variable, reported yields for Skraup reactions can be low to moderate.[9]Yield is heavily dependent on reaction control and work-up efficiency.
Ratio of 5- to 7-Isomer Not consistently reported; expect a significant fraction of the 7-isomer.Separation is a critical step for obtaining the pure 5-isomer.
Extent of Decarboxylation Can be significant at higher temperatures and prolonged reaction times.Monitoring the reaction for CO2 evolution can give an indication.

Experimental Protocols

Skraup Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions.

Materials:

  • 3-Aminobenzoic acid

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Hydrochloric acid (for acidification)

  • Activated charcoal

Procedure:

  • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 3-aminobenzoic acid and ferrous sulfate (if used).

  • Add anhydrous glycerol and nitrobenzene.

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled with an ice bath if necessary.

  • Heat the reaction mixture cautiously. The reaction can become vigorous. Maintain a controlled reflux for the recommended reaction time (typically several hours).

  • After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of cold water.

  • Steam distill the mixture to remove unreacted nitrobenzene and any quinoline byproduct.

  • Filter the hot solution to remove any tarry residues.

  • Make the filtrate alkaline with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Collect the crude product by filtration and wash with water.

  • Redissolve the crude product in a dilute acid solution, treat with activated charcoal to decolorize, and filter.

  • Precipitate the purified product by carefully adjusting the pH with a base.

  • Collect the purified product by filtration, wash with water, and dry.

  • Further purification to separate the 5- and 7-isomers can be achieved through fractional crystallization from a suitable solvent.

Visualizations

Side_Reactions_in_5_Quinolinecarboxylic_Acid_Synthesis Reactants 3-Aminobenzoic Acid + Glycerol + H2SO4 + Oxidizing Agent Intermediate Dihydroquinoline Intermediate Reactants->Intermediate Skraup Reaction Tar Tar and Polymers Reactants->Tar Polymerization Main_Product This compound (Desired Product) Intermediate->Main_Product Oxidation (Major Pathway) Isomer_Byproduct 7-Quinolinecarboxylic Acid (Isomeric Byproduct) Intermediate->Isomer_Byproduct Oxidation (Minor Pathway) Decarboxylation_Byproduct Quinoline (Decarboxylation Byproduct) Main_Product->Decarboxylation_Byproduct Decarboxylation (High Temp./Acid) Isomer_Byproduct->Decarboxylation_Byproduct Decarboxylation (High Temp./Acid) Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Yield? Isomer_Mixture Isomer Mixture Problem->Isomer_Mixture Impure Isomers? Tarring Excessive Tarring Problem->Tarring Excessive Tar? Solution_Yield Optimize Reaction Conditions (Temp., Time, Moderator) Low_Yield->Solution_Yield Solution_Isomer Implement Fractional Crystallization or Preparative HPLC Isomer_Mixture->Solution_Isomer Solution_Tar Use Moderator (e.g., FeSO4) Ensure Efficient Stirring Tarring->Solution_Tar End Problem Resolved Solution_Yield->End Solution_Isomer->End Solution_Tar->End

References

Technical Support Center: Optimization of 5-Quinolinecarboxylic Acid Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with 5-Quinolinecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound metal complexes, offering potential causes and solutions to optimize your reaction conditions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. Note that excessive heat can sometimes lead to the decomposition of the product or starting materials.[1][2]
Suboptimal pH: The pH of the reaction mixture can significantly affect the solubility of the reactants and the stability of the resulting complex. The deprotonation of the carboxylic acid group is crucial for coordination.Adjust the pH of the reaction mixture. For many metal carboxylate complexes, a pH range of 5-7 is a good starting point.[3][4] Use a buffer solution to maintain a stable pH.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the reaction rate.Screen different solvents or solvent mixtures. A common choice is a mixture of ethanol (B145695) and water, which can help dissolve both the organic ligand and the inorganic metal salt.[4] In some cases, solvent-free conditions might improve yields.[5]
Incorrect Molar Ratio: An excess or deficit of either the metal salt or the ligand can lead to the formation of undesired side products or incomplete reaction.The stoichiometry of metal complexes with quinoline (B57606) derivatives is often 1:2 (metal:ligand).[4] It is advisable to perform a molar ratio study to determine the optimal stoichiometry for your specific metal ion.
Formation of Multiple Products/Impurities Presence of Impurities in Starting Materials: Impurities in the this compound or the metal salt can lead to the formation of side products.Ensure the purity of your starting materials. Recrystallize or purify the this compound and use a high-purity grade metal salt.
Side Reactions: Depending on the reaction conditions, side reactions such as the formation of metal hydroxides (at high pH) or incomplete ligand substitution can occur.Carefully control the pH to avoid the precipitation of metal hydroxides. Ensure the complete dissolution of the ligand before adding the metal salt to promote the desired complex formation.
Product is an Oil or Difficult to Crystallize Presence of Solvent: Residual solvent can prevent the product from solidifying.Ensure all solvent is removed under reduced pressure. If the product is still an oil, try triturating with a non-polar solvent like hexane (B92381) to induce precipitation.
Amorphous Product: The product may be amorphous rather than crystalline.Attempt recrystallization from a variety of solvents or solvent mixtures. Slow evaporation of the solvent or vapor diffusion of a non-polar solvent into a solution of the product can promote crystal growth.
Product is Insoluble Nature of the Complex: Some metal complexes are inherently insoluble in common organic solvents.Test the solubility in a range of solvents, including polar aprotic solvents like DMSO and DMF. For characterization, techniques that do not require dissolution, such as solid-state IR or X-ray powder diffraction, can be used.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of this compound with metal ions?

A1: this compound typically acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group.

Q2: Which metal ions are commonly used to form complexes with this compound?

A2: A variety of transition metal ions can be used, including but not limited to Cu(II), Zn(II), Co(II), Ni(II), Mn(II), and Fe(II)/Fe(III).[6][7] The choice of metal ion will influence the geometry, stability, and potential biological activity of the resulting complex.

Q3: How does pH affect the formation of the metal complex?

A3: The pH is a critical parameter. The carboxylic acid group of this compound needs to be deprotonated to coordinate effectively with the metal ion. Therefore, the reaction is typically carried out in a slightly acidic to neutral pH range.[3] At very low pH, the carboxylate will be protonated, and at very high pH, the metal ion may precipitate as a hydroxide.

Q4: What is the importance of the molar ratio of ligand to metal?

A4: The molar ratio determines the stoichiometry of the resulting complex. For bidentate ligands like this compound, a 2:1 ligand-to-metal ratio is common, leading to an octahedral or square planar geometry depending on the metal ion and other coordinating species (like water molecules).[4] However, other stoichiometries are possible, and it is recommended to determine the optimal ratio experimentally, for instance, by using the molar ratio method.[4]

Q5: What are the best solvents for synthesizing these complexes?

A5: Solvents that can dissolve both the organic ligand and the inorganic metal salt are preferred. Mixtures of water and alcohols like ethanol are commonly used.[4] The choice of solvent can also influence the crystal structure of the resulting complex.[8]

Q6: My reaction is not working. What is the first thing I should check?

A6: First, verify the purity of your starting materials. Impurities can significantly hinder the reaction. Next, check the pH of your reaction mixture, as this is a crucial factor for complex formation. Finally, ensure that your reaction conditions (temperature, time, and stoichiometry) are appropriate for the specific metal ion you are using.

Data Presentation

The following tables provide a summary of typical reaction conditions for the formation of metal complexes with quinoline-based carboxylic acids. Note that these are general guidelines, and optimal conditions may vary for this compound.

Table 1: General Reaction Conditions for Quinoline Carboxylic Acid Metal Complex Formation

ParameterGeneral RangeNotes
pH 5.0 - 7.5Metal-dependent. Cu(II) complexes may form at slightly lower pH than Co(II) and Ni(II) complexes.[4]
Temperature Room Temperature to 80 °CHigher temperatures can increase the reaction rate but may also lead to decomposition.[1]
Molar Ratio (Ligand:Metal) 1:1 to 3:1A 2:1 ratio is most common for bidentate quinoline carboxylic acids.[4]
Reaction Time 1 - 24 hoursMonitor by TLC to determine completion.
Solvent Ethanol/Water, Methanol/Water, DMF, DMSOThe choice of solvent can affect solubility and crystal formation.[4][8]

Experimental Protocols

General Protocol for the Synthesis of a this compound Metal(II) Complex

This protocol provides a general procedure that can be adapted for various divalent metal ions.

Materials:

  • This compound

  • Metal(II) salt (e.g., chloride, acetate, or nitrate)

  • Ethanol

  • Deionized water

  • Base (e.g., 0.1 M NaOH) or Acid (e.g., 0.1 M HCl) for pH adjustment

Procedure:

  • Dissolve the Ligand: Dissolve 2 molar equivalents of this compound in a suitable volume of ethanol. Gentle heating may be required.

  • Prepare the Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the metal(II) salt in deionized water.

  • Mix the Solutions: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH: Monitor the pH of the mixture and adjust it to the desired range (typically 5.5-7.0) by dropwise addition of a dilute base or acid.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specific temperature (e.g., 60 °C) for a set period (e.g., 2-4 hours). The formation of a precipitate may be observed.

  • Isolation of the Product: If a precipitate has formed, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid by filtration.

  • Washing: Wash the collected solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator or under vacuum.

Characterization
  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion, look for a shift in the C=O stretching frequency compared to the free ligand.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex and to help determine the stoichiometry using methods like the molar ratio method.

  • Elemental Analysis: To determine the elemental composition of the complex and confirm its stoichiometry.

Visualizations

Experimental Workflow for this compound Metal Complex Synthesis

experimental_workflow Experimental Workflow for Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization dissolve_ligand Dissolve 5-Quinolinecarboxylic Acid in Ethanol mix Mix Ligand and Metal Solutions dissolve_ligand->mix dissolve_metal Dissolve Metal Salt in Water dissolve_metal->mix adjust_ph Adjust pH (5.5 - 7.0) mix->adjust_ph react Stir at RT or Heat (1-24h) adjust_ph->react cool Cool Reaction Mixture react->cool filtrate Filter Precipitate cool->filtrate wash Wash with Water and Ethanol filtrate->wash dry Dry Product wash->dry ftir FT-IR dry->ftir uv_vis UV-Vis dry->uv_vis elemental Elemental Analysis dry->elemental

Caption: A typical workflow for the synthesis and characterization of this compound metal complexes.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Troubleshooting Low Product Yield start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity check_ph Verify Reaction pH check_purity->check_ph Pure purify Purify Starting Materials check_purity->purify Impure optimize_ratio Optimize Molar Ratio (Ligand:Metal) check_ph->optimize_ratio Optimal adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Suboptimal optimize_temp_time Optimize Temperature and Reaction Time optimize_ratio->optimize_temp_time Optimal run_ratio_study Perform Molar Ratio Study optimize_ratio->run_ratio_study Suboptimal screen_solvents Screen Different Solvents optimize_temp_time->screen_solvents No Improvement end Improved Yield optimize_temp_time->end Improved test_solvents Test Alternative Solvents screen_solvents->test_solvents Suboptimal screen_solvents->end Improved purify->check_ph adjust_ph->optimize_ratio run_ratio_study->optimize_temp_time systematic_variation Systematically Vary Temp/Time test_solvents->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound metal complexes.

Potential Cellular Effects of Quinoline-Based Metal Complexes

Note: Specific signaling pathways for this compound metal complexes are not well-documented in the current literature. The following diagram illustrates general cellular effects that have been reported for other quinoline-based metal complexes and represents potential areas of investigation.

cellular_effects Potential Cellular Effects of Quinoline-Based Metal Complexes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles cluster_outcomes Cellular Outcomes complex Quinoline-Based Metal Complex uptake Cellular Uptake complex->uptake ros Generation of Reactive Oxygen Species (ROS) uptake->ros redox Interaction with Redox Systems (e.g., Glutathione) uptake->redox mitochondria Mitochondrial Dysfunction uptake->mitochondria dna Interaction with DNA (Intercalation/Cleavage) uptake->dna apoptosis Apoptosis ros->apoptosis redox->apoptosis mitochondria->apoptosis cell_cycle Cell Cycle Arrest dna->cell_cycle cell_cycle->apoptosis

Caption: General overview of potential cellular mechanisms of action for quinoline-based metal complexes.[7][9]

References

Technical Support Center: Synthesis of Substituted 5-Quinolinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted 5-quinolinecarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my quinoline (B57606) synthesis. What are the general causes?

Low yields in quinoline synthesis can stem from several factors, including suboptimal reaction conditions, poor quality of starting materials, and the formation of side products. Classical methods often require harsh conditions, which can lead to the degradation of reactants or products. Modern approaches using milder catalysts and conditions can often improve yields.[1]

Q2: Tar formation is a significant problem in my reaction, making purification difficult. How can I minimize it?

Tar formation is a common issue, particularly in reactions like the Skraup synthesis, which is notoriously exothermic. This is often due to the polymerization of reactive intermediates like acrolein under high temperatures and strongly acidic conditions. To mitigate this, consider the following:

  • Use of a moderating agent: Ferrous sulfate (B86663) can help control the reaction's exothermicity.

  • Temperature control: Gradual and controlled heating is crucial to prevent localized overheating.

  • Solvent selection: Using a solvent can aid in heat dissipation.

Q3: How do substituents on the aniline (B41778) starting material affect the reaction outcome?

Substituents on the aniline ring significantly influence its reactivity and can affect the yield and regioselectivity of the reaction. Electron-donating groups generally increase the nucleophilicity of the aniline, which can lead to higher reactivity. Conversely, electron-withdrawing groups can deactivate the aniline, potentially leading to lower yields or requiring more forcing reaction conditions.[2] The position of the substituent also plays a crucial role in directing the cyclization step, which is particularly important for achieving the desired 5-quinolinecarboxylic acid isomer.

Q4: I am struggling with the regioselectivity of my synthesis. How can I ensure the formation of the 5-substituted isomer?

Regioselectivity is a common challenge, especially when using substituted anilines. The outcome of the cyclization step determines the final position of the carboxylic acid group. Factors influencing regioselectivity include:

  • Steric hindrance: Bulky substituents on the aniline or other reactants can favor the formation of one regioisomer over another.

  • Electronic effects: The electronic properties of the substituents on the aniline ring direct the electrophilic aromatic substitution step of the cyclization.

  • Catalyst choice: The catalyst can play a significant role in directing the reaction to a specific isomer.[3]

  • Reaction conditions: Temperature and solvent can also influence the regiochemical outcome.[3]

Q5: What are the most common methods for purifying substituted 5-quinolinecarboxylic acids?

Purification can be challenging due to the presence of starting materials, regioisomers, and other byproducts. The most common purification techniques include:

  • Recrystallization: This is an effective method for solid products, especially for removing minor impurities.

  • Column chromatography: This is a versatile technique for separating complex mixtures. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, such as in drug development, HPLC is often employed.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in Doebner Reaction for this compound Synthesis

The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, can be adapted for 5-quinolinecarboxylic acids, but often suffers from low yields, especially with electron-deficient anilines.[6][7]

Troubleshooting Workflow for Low Yield in Doebner Reaction

LowYield_Doebner start Low Yield Observed check_reagents 1. Check Starting Material Quality - Purity of aniline, aldehyde, and pyruvic acid - Presence of moisture start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok purify_reagents Purify/Dry Reagents reagents_ok->purify_reagents No optimize_conditions 2. Optimize Reaction Conditions - Temperature too low? - Inefficient catalyst/solvent system? reagents_ok->optimize_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized optimize_conditions->conditions_ok adjust_temp Increase Temperature (e.g., to 65°C or higher) conditions_ok->adjust_temp Temp Low change_catalyst Change Catalyst/Solvent (e.g., BF3·THF in MeCN) conditions_ok->change_catalyst Catalyst Inefficient check_byproducts 3. Analyze for Byproducts - Imine reduction products? - Decarboxylation? - Pyrrolidine derivatives? conditions_ok->check_byproducts Conditions OK fail Yield Still Low Consider Alternative Synthesis conditions_ok->fail No Improvement adjust_temp->optimize_conditions change_catalyst->optimize_conditions byproducts_identified Byproducts Identified check_byproducts->byproducts_identified modify_workup Modify Work-up/ Purification Protocol byproducts_identified->modify_workup Yes byproducts_identified->fail No Significant Byproducts success Yield Improved modify_workup->success

Caption: A step-by-step guide to troubleshooting low yields in the Doebner reaction.

Common Causes and Solutions:

  • Problem: Low reactivity of an aniline with electron-withdrawing groups.

    • Solution: Switch to a more effective catalyst system. For example, using BF₃·THF in acetonitrile (B52724) has been shown to significantly improve yields compared to traditional acid catalysts.[8][9]

  • Problem: Formation of imine reduction byproducts.

    • Solution: This can occur if the intermediate imine is reduced instead of cyclizing. Adjusting the stoichiometry of the reactants or the reaction temperature may help favor the desired cyclization pathway.

  • Problem: Decarboxylation of the final product.

    • Solution: This is often caused by excessive heat. Optimize the reaction temperature and time to ensure the reaction proceeds to completion without causing decarboxylation.

Issue 2: Poor Regioselectivity in Combes Synthesis

The Combes synthesis, which involves the acid-catalyzed reaction of anilines with β-diketones, can produce a mixture of regioisomers when using substituted anilines.[10]

Logical Flow for Improving Regioselectivity in Combes Synthesis

Regioselectivity_Combes start Poor Regioselectivity analyze_substituents 1. Analyze Substituent Effects - Steric hindrance of aniline/diketone substituents? - Electronic effects of aniline substituents? start->analyze_substituents steric_issue Steric Hindrance is a Factor analyze_substituents->steric_issue modify_diketone Use a More Sterically Hindered β-Diketone steric_issue->modify_diketone Yes electronic_issue Electronic Effects Dominate steric_issue->electronic_issue No optimize_catalyst 2. Optimize Catalyst - Current acid catalyst ineffective? - Consider alternative catalysts (e.g., PPA, PPE) modify_diketone->optimize_catalyst modify_aniline Select Aniline with Appropriate Electron-Donating/Withdrawing Group electronic_issue->modify_aniline Yes electronic_issue->optimize_catalyst No modify_aniline->optimize_catalyst catalyst_ok Catalyst Optimized optimize_catalyst->catalyst_ok change_acid Switch to a Stronger Dehydrating Acid Catalyst (e.g., PPE) catalyst_ok->change_acid No optimize_conditions 3. Optimize Reaction Conditions - Vary temperature and solvent catalyst_ok->optimize_conditions Yes change_acid->optimize_catalyst conditions_optimized Conditions Optimized optimize_conditions->conditions_optimized adjust_conditions Systematically Vary Temperature and Solvent conditions_optimized->adjust_conditions No success Improved Regioselectivity conditions_optimized->success Yes fail Still Poor Selectivity Consider Alternative Synthetic Route conditions_optimized->fail No Improvement adjust_conditions->optimize_conditions

Caption: A decision-making workflow for improving regioselectivity in the Combes synthesis.

Key Considerations for Regioselectivity:

  • Steric Effects: The annulation step, which is often rate-determining, is sensitive to steric hindrance. Bulky substituents on the aniline or the β-diketone can direct the cyclization to the less hindered position.[10]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the electrophilic aromatic substitution.

  • Catalyst: The choice of acid catalyst can be critical. While sulfuric acid is commonly used, more effective dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can improve both yield and regioselectivity.[3]

Data Presentation

Table 1: Comparison of Catalysts and Solvents for the Doebner Reaction

EntryCatalystSolventTemperature (°C)Yield (%)
1H₂NSO₃HH₂O100Low
2BF₃·THFMeCN6582
3BF₃·THFToluene65Low
4BF₃·THFDCE65Low
5BF₃·THFDMF65Low
6BF₃·THFDMSO65Low
7BF₃·Et₂OMeCN65Comparable to BF₃·THF

Data adapted from a study on the Doebner hydrogen-transfer reaction.[8]

Table 2: Typical Yields for Different Quinoline Synthesis Methods

Synthesis MethodKey ReactantsTypical Catalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing agent145 - 1706~14-47
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid (e.g., HCl, H₂SO₄)100 - 1403 - 1242 - 89
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄, PPA)100 - 1501 - 4Varies
Conrad-Limpach-Knorr Aniline, β-KetoesterAcid or Thermal140 - 2501 - 6Up to 95
Friedländer Synthesis o-Aminobenzaldehyde/ketone, Carbonyl compoundAcid or Base150 - 2203 - 677 - 95

Note: Yields are highly dependent on the specific substrates and reaction conditions.[4]

Experimental Protocols

Protocol 1: Doebner Synthesis of a Substituted this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted aniline (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Pyruvic acid (1.2 equiv)

  • Ethanol (B145695)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline and aldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and add the pyruvic acid dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and then add water to induce precipitation.

  • Wash the crude product with cold ethanol and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Pfitzinger Synthesis of a Substituted this compound

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids and would require a substituted isatin (B1672199) to yield a 5-substituted product.

Materials:

  • Substituted isatin (1.0 equiv)

  • Carbonyl compound with an α-methylene group (1.2 equiv)

  • Potassium hydroxide (B78521)

  • Ethanol (95%)

  • Concentrated hydrochloric acid

Procedure:

  • Prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

  • Add the substituted isatin to the ethanolic KOH solution and stir until the isatin dissolves and the ring opens to form the potassium isatinate.

  • Add the carbonyl compound to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.[11]

Protocol 3: Gould-Jacobs Reaction for 4-Hydroxy-5-Quinolinecarboxylic Acid Ester Synthesis

This reaction proceeds via the synthesis of a 4-hydroxyquinoline-3-carboxylic acid ester, which can then be hydrolyzed and decarboxylated. A substituted aniline is required for a 5-substituted product.

Materials:

  • Substituted aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • High-boiling inert solvent (e.g., diphenyl ether or Dowtherm A)

Procedure:

  • In a round-bottom flask, mix the substituted aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture to 140-150°C for 1-2 hours to form the anilidomethylenemalonate intermediate. Monitor the reaction by TLC.

  • Add a high-boiling solvent and increase the temperature to 240-250°C to induce cyclization.

  • Maintain this temperature for 30-60 minutes, monitoring the disappearance of the intermediate by TLC.

  • Cool the reaction mixture and pour it into cold petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with cold petroleum ether, and dry.

  • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures.

General Experimental Workflow

Experimental_Workflow start Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating, Stirring, Monitoring by TLC) start->reaction workup Work-up (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Recrystallization, Column Chromatography, HPLC) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product characterization->product

Caption: A generalized workflow for the synthesis and purification of substituted 5-quinolinecarboxylic acids.

References

Stability of 5-Quinolinecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Quinolinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and experimental use of this compound.

Q1: What are the general storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is stable under standard ambient conditions.

Q2: Is this compound sensitive to light?

A2: While specific photostability data is limited, quinoline (B57606) derivatives can be susceptible to photodegradation. It is recommended to store the compound protected from light, for example, in an amber vial or in a dark cabinet. If experiments are conducted over extended periods, it is advisable to use low-actinic glassware.

Q3: What solvents are suitable for dissolving this compound for stability studies?

A3: this compound is slightly soluble in water. For creating stock solutions for stability studies, co-solvents such as acetonitrile (B52724) or methanol (B129727) are commonly used. The choice of solvent should be carefully considered based on the specific stress condition being evaluated to avoid solvent-induced degradation.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation: The compound may be degrading under your experimental conditions (e.g., pH, temperature, light exposure). Review your sample handling and analysis conditions.

  • Impurities: The starting material may contain impurities. Always characterize your starting material thoroughly.

  • Contamination: Contamination from glassware, solvents, or other reagents can introduce extraneous peaks.

  • Mobile Phase Interaction: The analyte may interact with components of the mobile phase. Ensure the mobile phase is freshly prepared and of high purity.

Q5: My forced degradation study is showing either no degradation or too much degradation. How can I optimize the stress conditions?

A5: Achieving a target degradation of 5-20% is often desired in forced degradation studies.[1][2]

  • No/Low Degradation: If you observe minimal degradation, you may need to increase the severity of the stress conditions. This can include increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), raising the temperature, or extending the exposure time.[3]

  • Excessive Degradation: If the degradation is too extensive, reduce the severity of the conditions. This can be achieved by lowering the stressor concentration, decreasing the temperature, or shortening the exposure time. For hydrolytic studies, neutralization of the sample at specific time points can halt the degradation process.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][3] The following are detailed protocols for subjecting this compound to various stress conditions.

Analytical Method for Stability Monitoring

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C
Hydrolytic Degradation

Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • For each condition, add an aliquot of the stock solution to the stressor solution to achieve a final concentration of approximately 100 µg/mL.

  • Acidic Hydrolysis: Use 0.1 M Hydrochloric Acid (HCl).

  • Basic Hydrolysis: Use 0.1 M Sodium Hydroxide (NaOH).

  • Neutral Hydrolysis: Use purified water.

  • Incubate the solutions at 60 °C.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze the samples by the validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a stock solution of this compound (1 mg/mL).

  • Add an aliquot of the stock solution to a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 100 µg/mL.

  • Incubate the solution at room temperature, protected from light.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples directly by HPLC.

Thermal Degradation

Objective: To determine the stability of this compound in solid form when exposed to high temperatures.

Methodology:

  • Place a thin layer of solid this compound in a petri dish.

  • Expose the sample to a dry heat of 80 °C in a calibrated oven.

  • Collect samples at specified intervals (e.g., 1, 3, 7, 14 days).

  • For analysis, dissolve the solid sample in a suitable solvent to a known concentration.

  • Analyze by HPLC.

Photolytic Degradation

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound (e.g., 100 µg/mL in a 50:50 mixture of acetonitrile and water).

  • Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Take samples at appropriate time points.

  • Analyze the samples by HPLC.

Data Presentation: Summary of Potential Degradation

The following tables present hypothetical data to illustrate the expected outcomes of forced degradation studies on this compound. Note: This data is for illustrative purposes only and should be replaced with actual experimental results.

Table 1: Hydrolytic Degradation of this compound at 60 °C

Time (hours)% Degradation (0.1 M HCl)% Degradation (0.1 M NaOH)% Degradation (Water)
0000
21.28.5< 0.5
42.515.2< 0.5
85.128.90.8
2412.3> 501.5

Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound

Stress ConditionDuration% Degradation
3% H₂O₂ (Room Temp)24 hours7.8
Dry Heat (80 °C)7 days3.2
Photolytic (ICH Q1B)7 days11.5

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for forced degradation studies and a plausible degradation pathway for this compound under hydrolytic conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution of this compound hydrolytic Hydrolytic (Acid, Base, Neutral) stock->hydrolytic oxidative Oxidative (3% H₂O₂) stock->oxidative thermal Thermal (80°C Solid) stock->thermal photolytic Photolytic (ICH Q1B) stock->photolytic sampling Sample at Time Points hydrolytic->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants (LC-MS) quantify->identify pathway Elucidate Degradation Pathway identify->pathway Hydrolysis_Pathway cluster_acid Acidic Hydrolysis (e.g., 0.1 M HCl, Heat) cluster_base Basic Hydrolysis (e.g., 0.1 M NaOH, Heat) parent This compound decarboxylation Potential Decarboxylation (Quinoline) parent->decarboxylation H⁺ carboxylate Formation of Sodium 5-Quinolinecarboxylate parent->carboxylate OH⁻ ring_opening Potential Ring Opening (Further Degradation) carboxylate->ring_opening Prolonged exposure

References

Technical Support Center: 5-Quinolinecarboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Quinolinecarboxylic acid functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on this compound?

A1: The most common functionalization reactions involving the carboxylic acid group are amide bond formation and esterification. Additionally, the quinoline (B57606) ring itself can be functionalized, often through cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings, typically requiring a halogenated precursor.

Q2: What makes the functionalization of this compound challenging?

A2: Several factors can present challenges:

  • Reactivity of the Quinoline Ring: The nitrogen atom in the quinoline ring influences the electron density of the aromatic system, which can affect the reactivity of both the carboxylic acid and any substituents on the ring.[1] The nitrogen lone pair can also interact with reagents and catalysts.[2]

  • Solubility: this compound has limited solubility in many common organic solvents, which can lead to heterogeneous reaction mixtures and affect reaction rates and yields.[3]

  • Purification: The polar nature of the quinolinecarboxylic acid and its derivatives can make purification by standard chromatographic methods challenging.[4]

Q3: How does the nitrogen atom in the quinoline ring affect the reactivity of the carboxylic acid group?

A3: The nitrogen atom is electron-withdrawing, which can increase the acidity of the carboxylic acid proton. However, it can also coordinate to Lewis acidic reagents or metal catalysts, potentially hindering their interaction with the carboxylic acid group. This coordination can sometimes be mitigated by using an excess of the reagent or by choosing a catalyst that is less susceptible to nitrogen coordination.

Q4: What are some general tips for improving reaction yields when working with this compound?

A4: To improve yields, consider the following:

  • Solvent Selection: Use a solvent system in which the starting materials are at least partially soluble. Polar aprotic solvents like DMF, DMAc, or DMSO can be effective.[4]

  • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to side product formation.[5]

  • Catalyst Screening: The choice of catalyst can be critical. For cross-coupling reactions, screening different palladium catalysts and ligands is often necessary.[5]

  • Anhydrous Conditions: For many reactions, particularly those involving organometallics or moisture-sensitive reagents, ensuring strictly anhydrous conditions is crucial to prevent catalyst deactivation and side reactions.[5]

Troubleshooting Guides

Amide Bond Formation

Problem: Low yield of the desired 5-quinolinecarboxamide.

  • Possible Cause 1: Incomplete activation of the carboxylic acid.

    • Solution: The direct reaction between a carboxylic acid and an amine is often slow.[6][7] Activation of the carboxylic acid is necessary.[8]

      • Increase the equivalents of the coupling reagent (e.g., EDC, DCC, HATU).[9]

      • Add an activating agent like HOBt or HOAt, which can form a more reactive intermediate.[9][10]

      • Consider converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to adding the amine. This is a highly effective but can be harsh on sensitive substrates.[7][10]

  • Possible Cause 2: Poor nucleophilicity of the amine.

    • Solution:

      • If using an electron-deficient amine, a stronger coupling reagent or higher reaction temperatures may be required.[9]

      • The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is crucial to neutralize the acid formed during the reaction without competing with the primary amine.[9]

  • Possible Cause 3: Solubility issues.

    • Solution:

      • Use a co-solvent system to improve the solubility of this compound. A mixture of DCM with DMF or DMSO can be effective.

      • Heat the reaction mixture to improve solubility, but monitor for potential degradation.

Experimental Protocol: Amide Coupling using EDC/HOBt
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq).[10]

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.[10]

  • Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[10]

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Troubleshooting Amide Formation Workflow

G Troubleshooting Amide Formation cluster_activation Activation Issues cluster_amine Amine Issues cluster_solubility Solubility Issues start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_solubility Evaluate Solubility start->check_solubility increase_coupling_reagent Increase Equivalents of Coupling Reagent check_activation->increase_coupling_reagent add_additive Add HOBt/HOAt check_activation->add_additive form_acyl_chloride Convert to Acyl Chloride (SOCl₂) check_activation->form_acyl_chloride stronger_coupling Use Stronger Coupling Reagent (e.g., HATU) check_amine->stronger_coupling increase_temp Increase Reaction Temperature check_amine->increase_temp cosolvent Use Co-solvent (DCM/DMF) check_solubility->cosolvent heat_reaction Heat Reaction Mixture check_solubility->heat_reaction

Caption: Troubleshooting logic for low-yield amide formation.

Esterification

Problem: Low conversion in the Fischer esterification of this compound.

  • Possible Cause 1: Equilibrium not shifted towards the product.

    • Solution: Fischer esterification is a reversible reaction.[11][12] To drive the equilibrium towards the ester, either use a large excess of the alcohol (often as the solvent) or remove the water byproduct as it forms.[11][13]

      • Using a Dean-Stark apparatus is a common method for removing water azeotropically.[14]

  • Possible Cause 2: Insufficient acid catalysis.

    • Solution:

      • Ensure a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.[14]

      • For acid-sensitive substrates, milder conditions like Steglich esterification (DCC/DMAP) can be an alternative.[15]

  • Possible Cause 3: Steric hindrance.

    • Solution:

      • Tertiary alcohols are generally not suitable for Fischer esterification due to competing elimination reactions.[15] For sterically hindered alcohols, conversion to the corresponding alkoxide and reaction with the acyl chloride of this compound may be a more effective route.

Quantitative Data: Effect of Reagent Excess on Fischer Esterification Yield
Molar Ratio (Alcohol:Acid)Typical Yield (%)
1:1~65[11]
10:1~97[11]
100:1~99[11]
Experimental Protocol: Fischer Esterification
  • Dissolve this compound (1.0 eq) in a large excess of the desired primary or secondary alcohol (e.g., 20-50 eq), which also acts as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[14]

  • Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark trap can be used if a solvent like toluene (B28343) is added to facilitate water removal.[14]

  • After completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Cross-Coupling Reactions (Suzuki-Miyaura)

This section assumes the use of a halogenated this compound derivative (e.g., 8-bromo-5-quinolinecarboxylic acid) as the starting material.

Problem: Low yield in the Suzuki-Miyaura coupling reaction.

  • Possible Cause 1: Catalyst deactivation or low activity.

    • Solution:

      • The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) is crucial.[16][17]

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[16]

  • Possible Cause 2: Inappropriate base or solvent.

    • Solution:

      • The choice of base is critical for the transmetalation step.[17] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is often substrate-dependent.[16]

      • A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure solubility of all components.[16]

  • Possible Cause 3: Issues with the boronic acid/ester.

    • Solution:

      • Boronic acids can undergo protodeboronation, especially under harsh conditions. Use fresh, high-purity boronic acid.

      • Ensure the stoichiometry of the boronic acid is appropriate, typically 1.1 to 1.5 equivalents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction flask, add the halo-5-quinolinecarboxylic acid (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[16]

  • Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.[16]

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[16]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[16]

  • After cooling to room temperature, add water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.[16]

Suzuki Coupling Workflow

G Suzuki-Miyaura Coupling Workflow start Prepare Reactants setup Assemble Reaction Under Inert Atmosphere start->setup reactants_list Halo-quinolinecarboxylic acid Boronic acid/ester Pd Catalyst & Ligand Base Degassed Solvent start->reactants_list reaction Heat and Stir setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify Product workup->purification

References

Technical Support Center: Optimization of Catalytic Activity of 5-Quinolinecarboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing experiments involving the catalytic activity of 5-quinolinecarboxylic acid metal complexes. Below you will find frequently asked questions, detailed troubleshooting tables, experimental protocols, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common metals used for synthesizing this compound metal complex catalysts, and how does the choice of metal impact the reaction?

A1: A range of transition metals are commonly employed to create this compound metal complexes. The selection of the metal is a critical parameter that significantly influences the catalyst's activity and selectivity. Metals such as copper (Cu), iron (Fe), cobalt (Co), nickel (Ni), palladium (Pd), and platinum (Pt) are frequently investigated. The ideal metal is contingent on the specific transformation being targeted. For instance, different metals will exhibit varying levels of efficiency in oxidation, carbon-carbon bond formation, or hydrogenation reactions.

Q2: How do I select an appropriate solvent for my catalytic reaction?

A2: Solvent choice is crucial as it affects catalyst solubility, stability, and overall reactivity. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective.[1] However, the optimal solvent is highly dependent on the specific substrates and reaction conditions. It is recommended to conduct a screening of various solvents with different polarities to identify the best performer for your system. In line with green chemistry principles, exploring environmentally benign solvents or solvent-free conditions is also encouraged.[1]

Q3: My catalyst is showing little to no activity. What are the likely causes?

A3: Several factors can contribute to catalyst inactivity:

  • Improper Synthesis or Purification: Incomplete reactions or residual impurities from the synthesis can inhibit catalytic performance. Ensure the metal complex has been correctly synthesized and thoroughly purified.

  • Catalyst Degradation: The complex may not be stable under the applied experimental conditions, such as high temperatures, or in the presence of strong acids, bases, or incompatible solvents.

  • Presence of Inhibitors: Trace impurities in the reactants or solvent can act as poisons to the catalyst.

  • Suboptimal Reaction Conditions: The temperature, pressure, or atmospheric composition may not be suitable for activating the catalyst.

Q4: What strategies can I employ to enhance the yield and selectivity of my reaction?

A4: A systematic optimization of reaction parameters is key to improving yield and selectivity:

  • Temperature: Evaluate a range of temperatures to find the optimal point that balances a good reaction rate with minimal side product formation. Elevated temperatures can sometimes be detrimental to selectivity.

  • Catalyst Loading: While increasing the amount of catalyst can boost conversion rates, it might also promote undesired side reactions. A screening of different catalyst loadings is advisable.

  • Ligand Modification: Altering the substituents on the this compound ligand can fine-tune the electronic and steric environment of the metal center, thereby influencing its catalytic behavior.

  • Atmosphere: For oxidation reactions, precise control of oxygen or air pressure is vital. For other types of reactions, an inert atmosphere (e.g., nitrogen or argon) may be required to prevent catalyst decomposition.

Q5: Which characterization techniques are essential for confirming the structure and purity of my this compound metal complex?

A5: A comprehensive characterization using a combination of spectroscopic and analytical methods is crucial:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate and quinoline (B57606) nitrogen atoms to the metal ion.

  • UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic properties of the metal complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR is invaluable for elucidating the ligand's structure post-coordination.

  • X-ray Crystallography: Provides definitive proof of the solid-state structure of the complex.

  • Elemental Analysis: To verify the empirical formula of the synthesized compound.

  • Mass Spectrometry: To determine the molecular weight and fragmentation patterns.

Troubleshooting Guides

This section addresses common experimental issues and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or improperly prepared catalyst.- Re-verify the synthesis and purification of the catalyst. - Ensure any necessary pre-activation steps are performed correctly. - Experiment with different metal precursors.
Non-optimal reaction conditions.- Systematically optimize temperature, pressure, and reaction duration. - Conduct a solvent screening to identify the most suitable medium. - Vary the substrate-to-catalyst ratio.
Poor quality of reactants.- Utilize high-purity reactants and solvents. - Ensure the absence of known catalyst inhibitors.
Formation of Multiple Byproducts (Low Selectivity) Inherently non-selective catalyst.- Modify the ligand structure to introduce greater steric bulk or alter its electronic properties. - Screen a variety of metal centers.
Reaction conditions promoting side reactions.- Decrease the reaction temperature. - Lower the catalyst loading. - Investigate the influence of different solvents on selectivity.
Catalyst Deactivation During the Reaction Thermal instability of the complex.- Conduct the reaction at a reduced temperature. - Synthesize and test a more thermally robust ligand derivative.
Poisoning by substrates, products, or impurities.- Ensure rigorous purification of all starting materials and solvents. - If a known poison is present, consider the use of a scavenger.
Leaching of the metal from the support (for heterogeneous systems).- Employ a more strongly chelating ligand or a more stable support material. - Optimize the catalyst immobilization procedure.
Challenges in Catalyst Recovery and Reuse (Heterogeneous Catalysts) Weak interaction with the support material.- Functionalize the support surface to enhance its affinity for the metal complex. - Explore alternative immobilization methods, such as covalent attachment.
Degradation of the catalyst during the workup process.- Utilize milder workup conditions. - Avoid exposure to harsh acidic or basic solutions during washing steps.

Data Presentation: Optimization of Reaction Conditions

The following tables provide illustrative data on how varying reaction parameters can influence the outcome of a typical oxidation reaction catalyzed by a this compound metal complex.

Table 1: Influence of Reaction Parameters on Catalytic Performance

ParameterExplored RangeExample Optimal ConditionImpact on Yield and Selectivity
Temperature (°C) 60 - 140100Yield generally increases with temperature up to an optimal point, beyond which selectivity may decrease due to side reactions.
Catalyst Loading (mol%) 0.1 - 5.01.0Higher catalyst loading enhances conversion rates but can negatively impact selectivity and cost-effectiveness.
Solvent Toluene, Acetonitrile, DMF, DioxaneDMFPolar aprotic solvents often provide superior results in terms of both yield and selectivity.
Oxidant Pressure (bar O₂) 1 - 2010Increased pressure can accelerate the reaction but may also lead to over-oxidation or catalyst degradation.
Reaction Time (h) 1 - 4824Yield typically increases with time until the reaction reaches completion or the catalyst deactivates.

Experimental Protocols

4.1. General Synthesis of a this compound Metal(II) Complex

  • In a round-bottom flask, dissolve this compound (2 equivalents) in a suitable solvent such as ethanol (B145695) or methanol.

  • In a separate beaker, dissolve the chosen metal(II) salt (e.g., acetate, chloride, or nitrate; 1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • Adjust the pH of the reaction mixture using a suitable base (e.g., a dilute solution of sodium hydroxide (B78521) or triethylamine) to facilitate the deprotonation of the carboxylic acid, promoting coordination.

  • Allow the mixture to stir at room temperature or under reflux for a period of 2 to 24 hours, monitoring the formation of a precipitate.

  • Track the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with the reaction solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final complex under vacuum.

  • Thoroughly characterize the synthesized complex using the appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

4.2. General Procedure for a Catalytic Oxidation Reaction

  • Charge a suitable reaction vessel (e.g., a high-pressure autoclave) with the substrate, the this compound metal complex catalyst, and the chosen solvent.

  • Seal the vessel and purge it several times with the oxidant gas (e.g., oxygen or air) to remove any inert gases.

  • Pressurize the vessel to the desired operating pressure with the oxidant.

  • Heat the reaction mixture to the target temperature while ensuring vigorous stirring to maintain a homogeneous mixture and facilitate gas-liquid mass transfer.

  • Monitor the reaction's progress by periodically withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the vessel to room temperature and carefully vent the excess pressure.

  • Isolate and purify the desired product using standard laboratory procedures such as extraction, distillation, or column chromatography.

Mandatory Visualizations

Experimental_Workflow_for_Catalysis cluster_synthesis_step Catalyst Synthesis cluster_catalysis_step Catalytic Reaction Ligand_Source This compound Reaction_Mixture Mixing & Reaction Ligand_Source->Reaction_Mixture Metal_Source Metal Salt Metal_Source->Reaction_Mixture Solvent_and_Base Solvent + Base Solvent_and_Base->Reaction_Mixture Purification Filtration & Washing Reaction_Mixture->Purification Final_Catalyst 5-QCA Metal Complex Purification->Final_Catalyst Catalyst_and_Solvent Catalyst + Solvent Final_Catalyst->Catalyst_and_Solvent Starting_Material Substrate Reaction_Vessel Reaction Setup Starting_Material->Reaction_Vessel Catalyst_and_Solvent->Reaction_Vessel Process_Conditions Heating & Stirring under Oxidant Reaction_Vessel->Process_Conditions Analysis Reaction Monitoring (GC/HPLC) Process_Conditions->Analysis Analysis->Process_Conditions Continue Reaction Product_Isolation Workup & Purification Analysis->Product_Isolation Reaction Complete Final_Product Desired Product Product_Isolation->Final_Product

Caption: A streamlined workflow for the synthesis and catalytic application of this compound metal complexes.

Troubleshooting_Flowchart Initial_Problem Low Catalytic Performance Verify_Catalyst Is the Catalyst Structure & Purity Confirmed? Initial_Problem->Verify_Catalyst Optimize_Conditions Have Reaction Conditions Been Optimized? Verify_Catalyst->Optimize_Conditions No Synthesize_Again Re-synthesize and/or Purify Catalyst Verify_Catalyst->Synthesize_Again Yes Check_Reagents Are Reactants & Solvents of High Purity? Optimize_Conditions->Check_Reagents No Screen_Parameters Systematically Vary T, P, Solvent, etc. Optimize_Conditions->Screen_Parameters Yes Purify_Starting_Materials Purify Reactants & Solvents Check_Reagents->Purify_Starting_Materials Yes Resolution Improved Performance Check_Reagents->Resolution No Synthesize_Again->Optimize_Conditions Screen_Parameters->Resolution Purify_Starting_Materials->Resolution

Caption: A logical troubleshooting flowchart for addressing suboptimal catalytic performance in your experiments.

References

Technical Support Center: 5-Quinolinecarboxylic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of 5-Quinolinecarboxylic acid during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. It is also advisable to protect the compound from light.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

Q3: What are the common causes of this compound degradation?

The primary factors that can lead to the degradation of this compound are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation caused by exposure to oxidizing agents, such as atmospheric oxygen or peroxides.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

  • Thermal Degradation: Decomposition at elevated temperatures.

Q4: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, such as yellowing or browning, can be an indicator of degradation. This is often due to oxidation or photodegradation. It is recommended to perform an analytical purity check (e.g., by HPLC) to assess the integrity of the compound.

Q5: My experimental results are inconsistent. Could degradation of this compound be a factor?

Yes, the degradation of this compound can lead to the formation of impurities, which may interfere with your experiments or reduce the effective concentration of the active compound, leading to inconsistent results. It is crucial to use a compound of known purity and to store it under the recommended conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased purity observed by HPLC over time. Improper storage conditions (exposure to moisture, air, light, or high temperatures).Store the compound in a tightly sealed container in a cool, dry, dark place. For solutions, store at -20°C and avoid freeze-thaw cycles.
Inconsistent biological activity in assays. Degradation of the compound leading to a lower effective concentration or formation of interfering byproducts.Use a freshly opened vial or a newly prepared solution. Verify the purity of the compound before use.
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles.
Solid material appears clumpy or discolored. Absorption of moisture and/or degradation.Discard the material if significant changes are observed. Ensure proper storage in a desiccated environment.

Quantitative Data on Degradation

The following tables provide illustrative quantitative data based on studies of similar quinoline (B57606) carboxylic acids. Specific degradation kinetics for this compound may vary.

Table 1: Illustrative Thermal Degradation Data for a Quinoline Carboxylic Acid Derivative (Solid State)

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
400.0015462
600.008285
800.045015

Table 2: Illustrative Hydrolytic Degradation Data for a Quinoline Carboxylic Acid Derivative in Aqueous Solution at 25°C

pHDegradation Rate Constant (k, day⁻¹)Half-life (t½, days)
2.00.02528
7.00.005139
12.00.0809

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure the separation of polar and non-polar degradation products. An example gradient is: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

3. Detection:

  • Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phases).

  • Forced degradation samples are prepared as described in Protocol 2.

5. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 24 hours).

  • Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 8 hours).

  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analyze by HPLC.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

  • Dissolve the sample in a suitable solvent for HPLC analysis.

5. Photodegradation (Solution):

  • Dissolve this compound in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.

  • Keep a control sample in the dark.

  • Analyze both samples by HPLC.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products H₂O, H⁺/OH⁻ Oxidation Products Oxidation Products This compound->Oxidation Products [O] Photodegradation Products Photodegradation Products This compound->Photodegradation Products Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of this compound (e.g., HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage Yes use_new_batch Use a New, High-Purity Batch is_pure->use_new_batch No improper_storage Improper Storage Identified check_storage->improper_storage Issue Found other_factors Investigate Other Experimental Factors check_storage->other_factors No Issue Found implement_proper_storage Implement Recommended Storage Protocols improper_storage->implement_proper_storage

References

Navigating the Large-Scale Synthesis of 5-Quinolinecarboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 5-Quinolinecarboxylic acid synthesis is a critical step in advancing drug development and chemical manufacturing. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the transition from laboratory to industrial-scale production.

Troubleshooting Guide: From Low Yields to Impurity Profiles

Scaling up any chemical synthesis introduces a new set of variables that can impact reaction efficiency, product purity, and overall safety. Below are common issues encountered during the large-scale synthesis of this compound and their potential solutions.

Problem Potential Cause Troubleshooting/Solution
Low or Inconsistent Yield Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Optimize Agitation: Ensure the stirrer design and speed are sufficient to maintain a homogeneous reaction mixture. Consider using baffles in the reactor to improve mixing efficiency.- Controlled Reagent Addition: Implement a slow, controlled addition of reagents, particularly the more reactive species, to maintain a consistent reaction temperature and concentration profile.
Poor Temperature Control: Exothermic reactions can be difficult to manage at scale, leading to runaway reactions and the formation of by-products.- Jacketed Reactors: Utilize reactors with efficient heating and cooling jackets.- Heat Transfer Fluid: Select a heat transfer fluid with appropriate thermal properties for the desired temperature range.- Monitor and Control: Implement automated temperature monitoring and control systems to maintain the optimal reaction temperature.
Sub-optimal Reaction Conditions: Conditions optimized at the lab scale may not be directly transferable to a larger scale.- Re-optimization: Conduct a design of experiments (DoE) at the pilot scale to re-optimize parameters such as temperature, pressure, reaction time, and catalyst loading.
High Levels of Impurities Side Reactions: Increased reaction times or localized high temperatures can promote the formation of unwanted by-products.- Identify By-products: Use analytical techniques such as HPLC, GC-MS, and NMR to identify the major impurities.- Reaction Engineering: Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to disfavor the formation of specific by-products.- Alternative Synthetic Routes: If by-product formation is inherent to the chosen route, consider exploring alternative synthetic pathways like the Doebner or Pfitzinger reactions, if not already in use.[1][2]
Incomplete Reactions: Insufficient reaction time or catalyst deactivation can leave unreacted starting materials.- Monitor Reaction Progress: Regularly sample the reaction mixture and analyze for the presence of starting materials using techniques like TLC or HPLC.- Catalyst Stability: Evaluate the stability and activity of the catalyst under scaled-up conditions. Consider a more robust catalyst if deactivation is observed.
Difficulties in Product Isolation and Purification Poor Crystallization: The product may "oil out" or form fine, difficult-to-filter crystals.- Solvent Screening: Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent mixture. Common solvents for quinoline (B57606) carboxylic acids include ethanol, methanol, acetone, and ethyl acetate, often in combination with water.[3][4]- Controlled Cooling: Implement a slow and controlled cooling profile to promote the growth of larger, more easily filterable crystals.- Seeding: Introduce seed crystals to induce crystallization at the desired temperature and promote the formation of a specific crystal habit.
Inefficient Filtration: Fine particles or a viscous mother liquor can lead to slow filtration times and product loss.- Optimize Crystal Size: As mentioned above, controlled crystallization can lead to larger particles.- Filter Aid: Consider the use of a filter aid like celite, but be mindful of potential contamination of the final product.- Filtration Equipment: Select appropriate filtration equipment for the scale of production (e.g., Nutsche filter, centrifuge).
Safety Concerns Runaway Reactions: The Skraup synthesis, a method for quinoline production, is notoriously exothermic and can be dangerous if not properly controlled.[5]- Moderating Agents: The addition of ferrous sulfate (B86663) or boric acid can help to moderate the reaction rate.[5][6]- Strict Temperature Control: As mentioned previously, robust temperature control is paramount.
Handling of Hazardous Reagents: Many reagents used in quinoline synthesis, such as aniline (B41778) and concentrated sulfuric acid, are toxic and corrosive.[5][7]- Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, chemical safety goggles, and face shields.[7]- Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a fume hood or a contained system.[7]- Waste Management: Implement a comprehensive waste management plan for the safe disposal of hazardous by-products and unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a large scale?

A1: The most frequently cited methods for the synthesis of quinoline carboxylic acids are the Doebner reaction and the Pfitzinger reaction .[1][2] The Doebner reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (often formed in situ), and pyruvic acid.[2] The Pfitzinger reaction utilizes the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base.[1] The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the quinoline ring.

Q2: How can I minimize the formation of by-products during the synthesis?

A2: By-product formation can often be minimized by carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry Control: Adjusting the ratio of reactants can favor the desired reaction pathway.[8]

  • Slow Reagent Addition: Adding reactive species dropwise can prevent localized high concentrations and subsequent side reactions.[8]

  • Temperature Regulation: Maintaining a consistent and optimized temperature is crucial to prevent thermal decomposition and unwanted side reactions.[8]

Q3: What are the best practices for purifying crude this compound at an industrial scale?

A3: Crystallization is the most common and effective method for purifying quinoline carboxylic acids on a large scale. The process typically involves:

  • Solvent Selection: Identifying a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen is highly recommended.[3]

  • Dissolution: Dissolving the crude product in the chosen solvent at an elevated temperature.

  • Decolorization: If the solution is colored, treatment with activated carbon can remove colored impurities.

  • Filtration: Hot filtration to remove any insoluble impurities.

  • Crystallization: Slow and controlled cooling of the filtrate to induce crystallization. Seeding may be employed to control crystal size and form.

  • Isolation: Collecting the purified crystals by filtration.

  • Washing: Washing the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Drying the purified product under vacuum.

Q4: What are the critical safety precautions to take when scaling up this synthesis?

A4: Safety is paramount during scale-up. Key considerations include:

  • Thorough Risk Assessment: Conduct a comprehensive hazard and operability (HAZOP) study to identify potential risks.

  • Process Safety Management (PSM): Implement a robust PSM program that includes management of change, pre-startup safety reviews, and mechanical integrity programs.

  • Emergency Preparedness: Have a well-defined emergency response plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.

  • Personnel Training: Ensure all operators are thoroughly trained on the specific hazards of the chemicals and the process.

Experimental Protocols

While a specific, universally optimized protocol for the large-scale synthesis of this compound is proprietary to individual manufacturers, a general laboratory-scale procedure based on the Doebner-von Miller reaction, which can be adapted for scale-up, is provided below. Note: This is a generalized procedure and requires optimization for specific equipment and scales.

General Procedure for Doebner-von Miller Synthesis of a Quinoline Carboxylic Acid (Illustrative)

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, cautiously add the appropriate aniline derivative.

  • Acid Addition: Slowly and with stirring, add concentrated sulfuric acid while maintaining the temperature below a specified limit.

  • Glycerol (B35011) Addition: Gradually add glycerol to the mixture, ensuring the temperature remains under control.

  • Heating and Oxidation: Gently heat the mixture. The reaction is often exothermic, so be prepared to cool the reactor if necessary. Once the initial exotherm subsides, add an oxidizing agent (e.g., nitrobenzene, though safer alternatives are encouraged) and heat the mixture to the optimized reaction temperature for a set period.[5]

  • Work-up: After cooling, the reaction mixture is carefully diluted with water and neutralized with a base (e.g., sodium hydroxide (B78521) solution) while maintaining cooling.

  • Isolation: The crude product is then isolated, often by filtration or extraction.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system.

Visualizing the Process

To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reagents conditions Set Initial Conditions (Temperature, Pressure) reagents->conditions addition Controlled Reagent Addition conditions->addition heating Heating & Reflux addition->heating monitoring In-Process Monitoring (TLC, HPLC) heating->monitoring quench Quench Reaction monitoring->quench neutralize Neutralization quench->neutralize isolate Isolate Crude Product neutralize->isolate dissolve Dissolve in Hot Solvent isolate->dissolve crystallize Controlled Cooling & Crystallization dissolve->crystallize filter_dry Filter & Dry crystallize->filter_dry final_product final_product filter_dry->final_product Final Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_impurities High Impurity Solutions cluster_isolation Isolation Solutions start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities isolation_issue Isolation Issues? start->isolation_issue check_mixing Optimize Agitation low_yield->check_mixing Yes check_temp Verify Temperature Control low_yield->check_temp Yes reoptimize Re-optimize Conditions low_yield->reoptimize Yes id_byproducts Identify By-products high_impurities->id_byproducts Yes adjust_cond Adjust Reaction Conditions high_impurities->adjust_cond Yes alt_route Consider Alternative Route high_impurities->alt_route Yes solvent_screen Perform Solvent Screen isolation_issue->solvent_screen Yes controlled_cool Implement Controlled Cooling isolation_issue->controlled_cool Yes seeding Use Seed Crystals isolation_issue->seeding Yes

Caption: A logical decision tree for troubleshooting common issues during scale-up.

References

Technical Support Center: Pfitzinger Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address byproduct formation in the Pfitzinger synthesis of quinolines.

Troubleshooting Guides

This section addresses specific issues that may arise during the Pfitzinger synthesis, leading to the formation of byproducts and reduced yields.

Issue 1: Low or No Yield of Quinoline-4-Carboxylic Acid

Probable CauseRecommended Solutions & Best Practices
Incomplete Hydrolysis of Isatin (B1672199) The initial ring-opening of isatin to the isatinate intermediate is crucial. Ensure complete hydrolysis by stirring the isatin with a strong base (e.g., 3 equivalents of KOH) in an ethanol (B145695)/water mixture for an extended period (1-2 hours) at room temperature before adding the carbonyl compound.[1] The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[1]
Low Reactivity of the Carbonyl Compound Steric hindrance or electron-withdrawing groups on the aldehyde or ketone can decrease its reactivity.[1] To overcome this, consider increasing the reaction temperature to provide the necessary activation energy.[1] Using a slight excess (1.2-1.5 equivalents) of the carbonyl compound can also help drive the reaction to completion.[1]
Insufficient Base The base is consumed during the initial hydrolysis and also acts as a catalyst. An inadequate amount can stall the reaction.[1] A higher concentration of a strong base like potassium hydroxide (B78521) (KOH) can facilitate the complete hydrolysis of isatin.[1]
Suboptimal Reaction Temperature The reaction may require a specific temperature to proceed efficiently. For less reactive carbonyl compounds, refluxing at a higher temperature may be necessary.[1] Conversely, for highly reactive carbonyls prone to self-condensation, a lower temperature might be beneficial.

Issue 2: Formation of a Dark, Tarry, or Resinous Crude Product

Probable CauseRecommended Solutions & Best Practices
Aldol (B89426) Condensation of the Carbonyl Compound Under the strongly basic conditions of the Pfitzinger synthesis, aldehydes and ketones with α-hydrogens can undergo self-condensation, leading to polymeric byproducts and tar formation.[1] To mitigate this, add the carbonyl compound slowly to the pre-formed isatinate solution to control the reaction rate.[1] Lowering the reaction temperature can also disfavor the aldol condensation pathway.
Cannizzaro Reaction For aldehydes lacking α-hydrogens, the strongly basic conditions can promote a Cannizzaro reaction, leading to disproportionation into a carboxylate and an alcohol.[1] Careful control of stoichiometry and reaction time is essential.
Decomposition of Starting Materials or Product Prolonged reaction times at high temperatures can lead to the degradation of the reactants or the desired quinoline-4-carboxylic acid product.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[1]
Decarboxylation of the Product The quinoline-4-carboxylic acid product can decarboxylate under harsh reaction conditions, especially at high temperatures, to yield the corresponding quinoline.[1] Avoid excessive heating and prolonged reaction times after the initial condensation and cyclization are complete.

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts in the Pfitzinger synthesis?

A1: Common byproducts arise from several side reactions:

  • Self-condensation of the carbonyl compound: Aldehydes and ketones with α-hydrogens can undergo aldol condensation in the presence of a strong base, resulting in a mixture of polymeric byproducts.[1]

  • Cannizzaro reaction: Aldehydes that lack α-hydrogens can disproportionate into a carboxylate and an alcohol under strongly basic conditions.[1]

  • Decarboxylation of the product: The quinoline-4-carboxylic acid product may lose carbon dioxide under harsh conditions to form the corresponding quinoline.[1]

  • Incomplete cyclization or dehydration: Intermediates in the reaction pathway may persist if the final cyclization and dehydration steps are not complete.[1]

Q2: How does the choice of base and solvent affect byproduct formation?

A2: The Pfitzinger reaction is typically performed with strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2] The base concentration is critical to ensure the complete hydrolysis of isatin and to catalyze the condensation. While KOH is common, other bases like potassium tert-butoxide can be used, but they may promote other side reactions. A mixture of ethanol and water is a frequently used solvent system.[1] Ethanol helps dissolve the organic reactants, while water is necessary for the base-mediated hydrolysis of isatin.[1]

Q3: Can the Pfitzinger reaction be performed under milder conditions to reduce byproducts?

A3: Yes, modifications to the classical Pfitzinger reaction have been developed to improve yields and minimize byproducts. These include:

  • Microwave irradiation: This technique can lead to significantly shorter reaction times and cleaner reactions, often with higher yields.[3]

  • Phase-transfer catalysis: The use of phase-transfer catalysts has been reported to enhance reaction efficiency and can be a greener alternative to traditional methods.[1][4]

Q4: How can I purify the product if a tarry residue is formed?

A4: After the reaction, carefully acidifying the aqueous solution with an acid like HCl to a pH of ~4-5 will precipitate the desired quinoline-4-carboxylic acid, which is often insoluble in acidic water.[1] This can help separate it from some of the tarry impurities.[1] The crude product can then be collected by filtration and further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]

Data Presentation

Table 1: Illustrative Yields of Quinoline-4-Carboxylic Acids under Various Conditions

EntryIsatinCarbonyl CompoundBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Byproduct FormationReference
1IsatinAcetone (B3395972)3 eq. KOHEthanol/Water100 (Reflux)12~75Moderate tarringBenchChem
2IsatinAcetone3 eq. KOHEthanol/Water8024~65Less tarring, some unreacted starting materialBenchChem
3IsatinAcetone5 eq. KOHEthanol/Water100 (Reflux)12~80Minimal tarringBenchChem
4α-NaphthisatinAcetoneKOHWater/AlcoholRefluxN/A70Not specified[5]
5α-AcenaphthisatinAcetoneKOHWater/AlcoholRefluxN/A81Not specified[5]
6β-NaphthisatinKetone 12KOHWater/AlcoholRefluxN/AQuantitativeNot specified[5]
7Isatin2-(1H-benzimidazol-2-ylthio)-1-arylethanonesaq. KOHN/AReflux1263-68Not specifiedEl Ashry et al.
8Isatin2-(1H-benzimidazol-2-ylthio)-1-arylethanonesaq. KOHN/AMicrowave9 min77-85Not specifiedEl Ashry et al.

Experimental Protocols

1. Standard Protocol for the Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol is optimized to minimize byproduct formation by ensuring complete initial hydrolysis of isatin and controlling the addition of the carbonyl compound.[1]

  • Materials: Isatin, Acetone, Potassium Hydroxide (KOH), 95% Ethanol, Deionized Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3 equivalents of KOH in a 1:1 mixture of 95% ethanol and deionized water. Add 1 equivalent of isatin to the basic solution. Stir the mixture at room temperature for 1-2 hours. The solution's color should change, indicating the formation of the potassium salt of isatinic acid.[1]

    • Reaction with Acetone: Slowly add 1.5 equivalents of acetone to the reaction mixture.

    • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction's progress by TLC.[1]

    • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[1]

    • Precipitation: Dilute the remaining aqueous solution with cold water. Slowly add concentrated HCl dropwise to the aqueous solution with stirring until the pH is acidic (pH ~4-5). A precipitate of 2-methylquinoline-4-carboxylic acid should form.[1]

    • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.[1]

    • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[1]

2. Microwave-Assisted Protocol for Pfitzinger Synthesis

This protocol illustrates the use of microwave irradiation to accelerate the reaction and potentially improve yields, as demonstrated in the synthesis of quinoline-4-carboxylic acids from isatin and 2-(1H-benzimidazol-2-ylthio)-1-arylethanones.

  • Materials: Isatin, appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone, 33% aqueous Potassium Hydroxide (KOH) solution, Acetic Acid.

  • Procedure:

    • Reaction Setup: In a microwave-safe vessel, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol) to a solution of isatin (1.47 g, 10.0 mmol) in 15 mL of 33% aqueous KOH solution.

    • Microwave Irradiation: Irradiate the mixture in a domestic microwave oven (800 W) for 9 minutes.

    • Work-up: Filter the resulting dark solution. Pour the clarified solution into an ice-water mixture (100 mL) and acidify with acetic acid.

    • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.

Mandatory Visualization

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate (Keto-acid) Isatin->Isatinate + KOH, H2O (Ring Opening) Imine Imine Isatinate->Imine + Carbonyl Compound - H2O Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Cyclized_Intermediate->Quinoline_Acid - H2O (Dehydration)

Pfitzinger reaction mechanism.

Pfitzinger_Workflow A 1. Prepare Isatinate Solution (Isatin + Base in Solvent) B 2. Add Carbonyl Compound A->B C 3. Heat Reaction Mixture (Reflux or Microwave) B->C D 4. Monitor Reaction by TLC C->D E 5. Work-up (Cool, remove organic solvent) D->E F 6. Acidify to Precipitate Product E->F G 7. Isolate Product by Filtration F->G H 8. Purify by Recrystallization G->H

General experimental workflow for Pfitzinger synthesis.

Troubleshooting_Pfitzinger Start Problem Encountered LowYield Low or No Yield Start->LowYield TarryProduct Tarry/Resinous Product Start->TarryProduct Cause_Hydrolysis Incomplete Isatin Hydrolysis? LowYield->Cause_Hydrolysis Cause_Aldol Aldol Condensation? TarryProduct->Cause_Aldol Sol_Hydrolysis Increase pre-stirring time of Isatin with base (1-2h) Cause_Hydrolysis->Sol_Hydrolysis Yes Cause_Reactivity Low Carbonyl Reactivity? Cause_Hydrolysis->Cause_Reactivity No Sol_Reactivity Increase temperature or use excess carbonyl Cause_Reactivity->Sol_Reactivity Yes Cause_Base Insufficient Base? Cause_Reactivity->Cause_Base No Sol_Base Increase base concentration Cause_Base->Sol_Base Yes Sol_Aldol Slowly add carbonyl or lower temperature Cause_Aldol->Sol_Aldol Yes Cause_Decomp Decomposition? Cause_Aldol->Cause_Decomp No Sol_Decomp Monitor by TLC and reduce reaction time/temp Cause_Decomp->Sol_Decomp Yes Cause_Decarbox Product Decarboxylation? Cause_Decomp->Cause_Decarbox No Sol_Decarbox Avoid excessive heat and prolonged reaction time Cause_Decarbox->Sol_Decarbox Yes

Troubleshooting workflow for Pfitzinger synthesis.

References

Technical Support Center: Synthesis of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Quinolinecarboxylic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the quinolinecarboxylic acid core structure?

A1: The most prevalent methods for synthesizing quinoline (B57606) carboxylic acids are the Pfitzinger and Doebner reactions.[1] The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[2][3][4] The Doebner reaction, on the other hand, utilizes an aniline (B41778), an aldehyde, and pyruvic acid to produce substituted quinoline-4-carboxylic acids.[5][6][7] While these methods traditionally yield 4-substituted quinolines, modifications in starting materials and conditions can be adapted for the synthesis of other isomers like this compound.

Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve it?

A2: Low yields are a common issue in quinoline synthesis and can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. It is crucial to optimize these parameters.

  • Inefficient Catalysis: The choice of catalyst is critical. For Doebner-type reactions, both Brønsted and Lewis acids can be employed.[8] Catalyst deactivation, particularly with moisture-sensitive catalysts, can also lead to lower yields.

  • Starting Material Quality: The purity of reactants, especially the aniline and aldehyde, is paramount. Impurities can lead to side reactions and the formation of byproducts.

  • Inefficient Work-up and Purification: Product loss can occur during extraction, filtration, and purification steps.

To improve yields, consider screening different catalysts, optimizing catalyst loading, ensuring anhydrous conditions if necessary, and carefully refining your purification techniques.[9]

Q3: What are common side products in the synthesis of quinolinecarboxylic acids?

A3: The formation of unexpected side products can complicate purification and reduce yields. Common side products include:

  • Polymerization/Tar Formation: This is often a result of excessively high reaction temperatures or prolonged reaction times, leading to the degradation of starting materials or products.[10]

  • Decarboxylated Byproducts: Excessive heat can cause the loss of the carboxylic acid group, resulting in a mixture of products.[10]

  • Alternative Cyclization Products: Depending on the complexity of the starting materials, intermediates may undergo alternative cyclization pathways, leading to the formation of fused heterocycles.[10]

Careful control of reaction temperature and time, along with monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC), can help minimize the formation of these byproducts.

Q4: How can I purify the crude this compound product?

A4: Purification of the final product is essential to remove unreacted starting materials, catalysts, and side products. Common purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial for successful recrystallization. Acetonitrile is a solvent that can be used for the recrystallization of quinolinecarboxylic acid derivatives.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities based on their polarity. The selection of an appropriate eluent system is key to achieving good separation.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidifying the aqueous layer.

Catalyst Selection and Performance

The choice of catalyst is a critical factor influencing the success of the this compound synthesis. While specific data for the 5-isomer is limited, the following table summarizes catalyst performance for the synthesis of related quinoline-4-carboxylic acids via the Doebner reaction, providing a valuable starting point for catalyst selection.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
BF₃·THF 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acidMeCN652182[5]
Sulfamic Acid 1,3,5-tris(4-aminophenyl)benzene, p-phthalaldehyde, pyruvic acid1,4-dioxane/n-butanol110853[11]
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride 4-methylbenzaldehyde, pyruvic acid, 1-naphthylamineSolvent-free800.5High[12]
Trifluoroacetic acid (TFA) Aniline, fluorobenzaldehyde, pyruvic acidEthanol (B145695)Reflux--[1]
None (thermal) Aniline, aldehyde, pyruvic acid-Heating--[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of quinoline carboxylic acids based on the Doebner reaction. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Doebner Reaction using a Lewis Acid Catalyst

This protocol is adapted from the synthesis of quinoline-4-carboxylic acids using BF₃·THF as a catalyst.[5]

Materials:

  • Substituted Aniline (e.g., 3-aminobenzoic acid to target the 5-position)

  • Aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Acetonitrile (MeCN)

  • Boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF)

Procedure:

  • To a solution of the substituted aniline and aldehyde in acetonitrile, add the BF₃·THF catalyst at room temperature.

  • Heat the reaction mixture to 65°C and stir for 1 hour.

  • Add pyruvic acid dropwise to the reaction mixture.

  • Continue stirring at 65°C for 20-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Metal-Free Doebner Reaction

This protocol describes a general procedure for the Doebner reaction without a metal catalyst.[6][7]

Materials:

  • Aromatic Amine

  • Aldehyde

  • Pyruvic Acid

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask, combine the aromatic amine, aldehyde, and pyruvic acid.

  • If using a solvent, add ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to remove soluble impurities.

  • Further purify the product by recrystallization if necessary.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Quinolinecarboxylic Acid and 4-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 5-Quinolinecarboxylic acid and 4-Quinolinecarboxylic acid. This document summarizes key experimental data, details the methodologies used for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous synthetic compounds with a wide array of pharmacological activities.[1] The position of the carboxylic acid group on the quinoline ring system can significantly influence the biological properties of these molecules. This guide focuses on a comparative analysis of the biological activities of this compound and 4-Quinolinecarboxylic acid, highlighting their potential in anticancer, antibacterial, and anti-inflammatory applications. While direct comparative studies on the parent molecules are limited, this guide draws upon data from their derivatives to infer and compare their potential biological profiles.

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of 4-Quinolinecarboxylic acid have been extensively investigated as anticancer agents, with a primary mechanism of action being the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, due to their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[1]

In contrast, the anticancer potential of This compound derivatives is less explored. However, studies on quinoline-5-sulfonamides, which are derivatives of this compound, have demonstrated notable antiproliferative activity against various cancer cell lines.[2] For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide has shown significant activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines.[2]

Quantitative Comparison of Anticancer Activity
Compound/DerivativeTarget/Cell LineAssay TypeIC50 (µM)Reference
4-Quinolinecarboxylic Acid Derivative (Brequinar) L1210 LeukemiaDHODH Inhibition-[3]
4-Quinolinecarboxylic Acid Derivative (Compound 41) Human DHODHEnzymatic Assay0.00971 ± 0.0014[4]
4-Quinolinecarboxylic Acid Derivative (Compound 43) Human DHODHEnzymatic Assay0.0262 ± 0.018[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Melanoma)WST-1 Assay10.3 ± 0.9[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MDA-MB-231 (Breast Cancer)WST-1 Assay14.2 ± 1.1[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) A549 (Lung Cancer)WST-1 Assay12.5 ± 1.0[2]

Antibacterial Activity: Targeting Bacterial Replication

The antibacterial activity of 4-Quinolinecarboxylic acid derivatives, particularly the fluoroquinolones, is well-established. These compounds primarily act by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] Inhibition of this enzyme leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death.[1]

While less prominent, derivatives of This compound have also shown promise as antibacterial agents. For example, certain 8-hydroxyquinoline-5-sulfonamide derivatives have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Quantitative Comparison of Antibacterial Activity
Compound/DerivativeBacterial StrainAssay TypeMIC (µg/mL)Reference
Quinolone-4-carboxylic acid derivatives (e.g., Ciprofloxacin) Various Gram-positive and Gram-negative bacteriaBroth MicrodilutionVaries[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MRSA (Clinical Isolate 1)Broth Microdilution15.62[2]
8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3a) MRSA (Clinical Isolate 1)Broth Microdilution31.25[2]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Both 4-Quinolinecarboxylic acid and its derivatives have been reported to possess anti-inflammatory properties.[6][7] One study demonstrated that quinoline-4-carboxylic acid exhibits appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[6]

The anti-inflammatory potential of This compound derivatives is an emerging area of research. A study on a complex quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, which is structurally distinct from simple this compound, has shown anti-inflammatory effects against methotrexate-induced inflammation.[8] This suggests that the quinoline-5-carboxylic acid scaffold could be a starting point for the development of novel anti-inflammatory agents.

Due to the limited and structurally diverse data, a direct quantitative comparison table for anti-inflammatory activity is not feasible at this time.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams illustrate a key signaling pathway and a common experimental workflow.

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation DHODH->Orotate 4_QCA 4-Quinolinecarboxylic Acid Derivatives 4_QCA->Inhibition Inhibition->DHODH Inhibition->Cell_Proliferation Inhibition SRB_Assay_Workflow Start Start Cell_Seeding Seed Adherent Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation1 Compound_Treatment Treat with Test Compound (e.g., Quinolinecarboxylic Acid) Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 Fixation Fix Cells with Trichloroacetic Acid (TCA) Incubation2->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize Bound Dye with 10 mM Tris Base Washing->Solubilization Measurement Measure Absorbance at ~510 nm Solubilization->Measurement End End Measurement->End

References

A Comparative Analysis of 5-Quinolinecarboxylic Acid and 6-Quinolinecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of two key quinolinecarboxylic acid isomers, presenting a comparative overview for applications in research and pharmaceutical development.

This guide offers a detailed comparison of 5-Quinolinecarboxylic acid and 6-Quinolinecarboxylic acid, two isomeric compounds built upon the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry. Understanding the distinct properties endowed by the positional variation of the carboxylic acid group is crucial for their application as building blocks in the synthesis of novel therapeutic agents and other functional molecules. This document summarizes their key physicochemical characteristics, explores their biological activities with available experimental data, and provides standardized experimental protocols relevant to their evaluation.

Physicochemical Properties: A Tale of Two Isomers

The position of the carboxylic acid group on the quinoline ring significantly influences the physicochemical properties of this compound and 6-Quinolinecarboxylic acid. These differences can impact their solubility, membrane permeability, and interactions with biological targets. A summary of their key properties is presented below.

PropertyThis compound6-Quinolinecarboxylic Acid
CAS Number 7250-53-5[1]10349-57-2[2]
Molecular Formula C₁₀H₇NO₂[1]C₁₀H₇NO₂[2]
Molecular Weight 173.17 g/mol [1]173.17 g/mol [2]
Melting Point >300 °C[3]293-294 °C[4][5]
pKa (Predicted) 0.97 ± 0.10[3]3.05 ± 0.30[4][6]
LogP (Predicted) 2.2 (XLogP3)[7]1.73[8]
Water Solubility Slightly soluble[1][3]Practically insoluble[4][6]

Biological Activity and Applications

While both isomers serve as valuable intermediates in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyes, their specific biological activities are not extensively documented in a comparative manner.[1][3] However, the broader class of quinolinecarboxylic acids is known for a wide range of biological effects.

6-Quinolinecarboxylic Acid has been noted for its potential anti-cancer properties.[1] It is also utilized as an intermediate in the synthesis of pharmaceuticals targeting infectious diseases and cancer.[2] Furthermore, its fluorescent properties make it a candidate for the development of biological probes.[2]

This compound is recognized as a critical precursor in the development of novel therapeutic agents, with its derivatives being explored for anti-infective research.[9] It is an important structural unit in some quinolone antibacterial drugs.[10]

Due to the limited direct comparative experimental data in the public domain, this guide provides general experimental protocols for assessing the biological activities of these compounds, which can be used to generate comparative data.

Experimental Protocols

To facilitate the comparative evaluation of this compound and 6-Quinolinecarboxylic acid, the following detailed experimental protocols for key assays are provided.

Cytotoxicity Assay: MTT Assay

This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compounds treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan (B1609692) crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for determining the cytotoxicity of quinolinecarboxylic acids using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare stock solutions of 5- and 6-Quinolinecarboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Replace the cell culture medium with medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Enzyme Inhibition Assay: General Protocol

This protocol provides a framework for assessing the inhibitory effects of the compounds on a target enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Workflow for a General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme_inhibitor Pre-incubate enzyme with inhibitor initiation Initiate reaction with substrate enzyme_inhibitor->initiation incubation Incubate at optimal temperature initiation->incubation measurement Measure product formation or substrate depletion incubation->measurement data_analysis Calculate % inhibition and Ki measurement->data_analysis

Caption: A generalized workflow for determining the enzyme inhibitory activity of quinolinecarboxylic acids.

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds (5- and 6-Quinolinecarboxylic acid) in an appropriate buffer.

  • Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Signaling Pathway Visualization

While specific signaling pathways for 5- and 6-Quinolinecarboxylic acid are not well-defined in the literature, quinoline derivatives are known to interact with various cellular signaling pathways. For instance, some quinoline-based compounds are known to inhibit protein kinases, which are key components of many signaling cascades that regulate cell proliferation, survival, and differentiation. A generalized representation of a kinase signaling pathway that could be a target for such compounds is shown below.

Generalized Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Gene Expression TF->Gene Regulation Inhibitor Quinolinecarboxylic Acid Derivative Inhibitor->Kinase2 Inhibition

References

A Comparative Guide to the Isomers of Quinolinecarboxylic Acid: Reactivity and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the isomers of quinolinecarboxylic acid is paramount. The position of the carboxylic acid group on the quinoline (B57606) ring profoundly influences the molecule's physicochemical properties, chemical reactivity, and biological activity. This guide provides a comparative analysis of these isomers, supported by experimental data, to aid in the rational design of novel therapeutics and functional materials.

Physicochemical Properties: A Tale of Two Rings

The electronic interplay between the electron-withdrawing carboxylic acid group and the heterocyclic quinoline ring system dictates the acidity and overall electron distribution of each isomer. The pKa of the carboxylic acid proton and the protonated quinoline nitrogen are key determinants of their behavior in physiological and chemical systems.

IsomerpKa (Carboxylic Acid)Notes
Quinoline-2-carboxylic acid~1.8 - 2.2 (estimated)The proximity of the electron-withdrawing nitrogen atom significantly increases the acidity of the carboxylic acid.
Quinoline-3-carboxylic acid~4.7 (estimated)The influence of the nitrogen atom is less pronounced compared to the 2-position.
Quinoline-4-carboxylic acid~3.6 - 4.9The nitrogen atom exerts a moderate electron-withdrawing effect.
Quinoline-8-carboxylic acid~6.7Intramolecular hydrogen bonding between the carboxylic acid and the peri-positioned nitrogen can influence acidity.

Table 1: Estimated pKa Values of Selected Quinolinecarboxylic Acid Isomers. The exact experimental values can vary depending on the measurement conditions.

Chemical Reactivity: A Positional Paradigm

The position of the carboxylic acid group also governs the reactivity of the quinolinecarboxylic acid isomers in fundamental organic reactions such as esterification and decarboxylation.

Esterification

The rate of esterification is sensitive to the steric hindrance around the carboxylic acid and the electronic nature of the quinoline ring. Generally, isomers with less steric hindrance around the carboxyl group and those with a more electron-deficient carbonyl carbon will exhibit faster reaction rates.

While direct comparative kinetic studies are scarce, it can be postulated that quinoline-3-carboxylic acid and quinoline-6-carboxylic acid, where the carboxyl group is further from the bulky ring junction and the nitrogen atom's direct influence is moderated, might undergo esterification more readily than the sterically hindered quinoline-8-carboxylic acid or the electronically influenced quinoline-2-carboxylic acid.

Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction of significant interest. The stability of the resulting carbanion or the transition state leading to it is a key factor determining the reaction rate. For quinolinecarboxylic acids, the position of the carboxyl group influences the stability of the intermediate formed upon its removal.

Quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are known to undergo decarboxylation more readily than other isomers upon heating. This is attributed to the stabilization of the negative charge that develops on the ring at the 2- or 4-position by the adjacent electron-withdrawing nitrogen atom through resonance.

Biological Activity: Isomers as Key Pharmacophores

The isomeric position of the carboxylic acid is a critical determinant of the biological activity of quinoline derivatives. Notably, different isomers exhibit distinct inhibitory activities against key biological targets.

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Quinoline-4-carboxylic acid derivatives are well-established inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH an attractive target for cancer and autoimmune diseases. The carboxylate group at the 4-position is essential for binding to the active site of the enzyme.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA DNA/RNA UMP->DNA/RNA Quinoline-4-CA Quinoline-4-CA DHODH DHODH Quinoline-4-CA->DHODH Binds to active site DHODH->Orotate Inhibited

Caption: DHODH Inhibition by Quinoline-4-Carboxylic Acid.

Inhibition of DNA Gyrase

The quinolone scaffold, which often incorporates a carboxylic acid at the 3- or 4-position, is the cornerstone of a major class of antibiotics. These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. The carboxylic acid group, typically at the 3-position, is crucial for chelating with magnesium ions in the enzyme-DNA complex, leading to the stabilization of a cleaved DNA intermediate and ultimately cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinolones Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase Quinolone Quinolone DNA Gyrase-DNA Complex DNA Gyrase-DNA Complex Quinolone->DNA Gyrase-DNA Complex Forms ternary complex DNA Cleavage DNA Cleavage DNA Gyrase-DNA Complex->DNA Cleavage Stabilizes cleavage Cell Death Cell Death DNA Cleavage->Cell Death

Caption: DNA Gyrase Inhibition by Quinolone Antibiotics.

Experimental Protocols

General Synthesis of Quinolinecarboxylic Acids

Several classical methods are employed for the synthesis of quinolinecarboxylic acid isomers. The choice of method depends on the desired substitution pattern.

  • Doebner-von Miller Reaction: This reaction is a versatile method for synthesizing quinolines, including some carboxylic acid derivatives, from anilines, α,β-unsaturated carbonyl compounds, and an oxidizing agent.

  • Pfitzinger Reaction: This method is particularly useful for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group to form the quinoline ring. It can be adapted to synthesize various quinolinecarboxylic acid isomers.

Example Protocol: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction

  • Preparation of Isatinic Acid: To a solution of isatin (1 equivalent) in aqueous potassium hydroxide (B78521) (2 equivalents in water), heat the mixture to 80 °C until the isatin dissolves completely.

  • Condensation: To the cooled solution of isatinic acid, add a ketone (e.g., pyruvate, 1.1 equivalents).

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid. The crude product can be purified by recrystallization.

Pfitzinger_Synthesis Isatin Isatin Isatinic Acid Isatinic Acid Isatin->Isatinic Acid KOH, H2O, Heat Isatinic AcidKetone (e.g., Pyruvate) Isatinic AcidKetone (e.g., Pyruvate) Intermediate Intermediate Isatinic AcidKetone (e.g., Pyruvate)->Intermediate Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Intermediate->Quinoline-4-carboxylic Acid Reflux, then Acidification

Caption: Pfitzinger Synthesis of Quinoline-4-carboxylic Acid.

Biological Assays

DHODH Inhibition Assay

The inhibitory activity of quinolinecarboxylic acid isomers against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

  • Reaction Mixture: Prepare a reaction buffer containing dihydroorotate, a suitable electron acceptor (e.g., 2,6-dichloroindophenol), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified DHODH enzyme preparation.

  • Measurement: Monitor the decrease in absorbance of the electron acceptor at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

DNA Gyrase Supercoiling Assay

The inhibition of DNA gyrase can be assessed by monitoring the conversion of relaxed plasmid DNA to its supercoiled form.

  • Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to initiate the supercoiling reaction.

  • Incubation: Incubate the reaction at 37 °C for a defined period.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of the supercoiled DNA form.

Conclusion

The isomers of quinolinecarboxylic acid represent a fascinating class of compounds with diverse chemical and biological properties. The position of the carboxylic acid group is a critical design element that can be modulated to fine-tune reactivity and target specific biological pathways. This guide provides a foundational understanding of these structure-activity and structure-property relationships, offering a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. Further comparative studies, particularly on the reaction kinetics of different isomers, will be invaluable in expanding our knowledge and enabling the development of next-generation quinoline-based molecules.

A Comparative Analysis of Quinoline Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, quinoline carboxylic acids have garnered significant attention due to their therapeutic potential across various domains, including oncology, infectious diseases, and inflammation. This guide provides a comparative study of different quinoline carboxylic acid derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Anticancer Activity: Targeting Dihydroorotate (B8406146) Dehydrogenase

A key mechanism through which quinoline carboxylic acids exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA.[1] By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition.[1]

Brequinar (NSC 368390) is a well-studied quinoline carboxylic acid derivative and a potent DHODH inhibitor.[2] The following table summarizes the in vitro anticancer and DHODH inhibitory activities of Brequinar and its analogs.

CompoundDHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
Brequinar5.20.480 ± 0.140.680 ± 0.25[3][4]
Analog 419.71 ± 1.4--[4]
Analog 4326.2 ± 1.8--[4]

IC50 values represent the concentration required to inhibit 50% of the enzyme activity or cell growth. Lower values indicate higher potency.

Signaling Pathway: DHODH Inhibition

The inhibition of DHODH by quinoline carboxylic acids directly impacts nucleotide metabolism, a fundamental process for cell proliferation.

DHODH_Inhibition QCAs Quinoline Carboxylic Acids (e.g., Brequinar) DHODH Dihydroorotate Dehydrogenase (DHODH) QCAs->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Inhibition of DHODH by quinoline carboxylic acids.

Antibacterial Activity: Targeting DNA Gyrase

Fluoroquinolones, a major class of quinoline carboxylic acid derivatives, are widely used antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for bacterial DNA replication, transcription, and repair.[1] By inhibiting this enzyme, fluoroquinolones prevent the relaxation of supercoiled DNA, leading to bacterial cell death.[1]

The following table presents a comparison of the Minimum Inhibitory Concentrations (MICs) of several fluoroquinolones against common bacterial pathogens.

FluoroquinoloneS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Ciprofloxacin≤0.25≤0.130.26[1][2]
Levofloxacin≤0.25≤0.13-[2]
Norfloxacin1.172≤0.13-[1][2]
Ofloxacin--3.33[1]
Gatifloxacin-≤0.13-[2]
Moxifloxacin0.049--[1]

MIC values represent the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower values indicate higher potency.

Experimental Workflow: Antibacterial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a common technique to assess the antibacterial susceptibility of a compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Agar (B569324) Plate with Bacteria Inoculum->Inoculate Agar Prepare Mueller-Hinton Agar Plate Agar->Inoculate Disk Impregnate Paper Disk with Test Compound Place_Disk Place Impregnated Disk on Agar Surface Disk->Place_Disk Inoculate->Place_Disk Incubate Incubate Plate (e.g., 37°C for 24h) Place_Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Anti-inflammatory Activity: Modulation of NF-κB and STAT3 Signaling

Certain quinoline carboxylic acid derivatives have demonstrated potent anti-inflammatory properties.[5] Their mechanisms often involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

The table below shows the in vitro anti-inflammatory activity of selected quinoline derivatives.

CompoundAssayCell LineIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced NO productionRAW264.7-[5]
Quinoline-3-carboxylic acidLPS-induced NO productionRAW264.7-[5]
Pyrazolo[4,3-c]quinoline 2iLPS-induced NO productionRAW264.70.19[6]
Pyrazolo[4,3-c]quinoline 2mLPS-induced NO productionRAW264.70.22[6]

IC50 values represent the concentration required to inhibit 50% of the nitric oxide production.

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a central regulator of inflammation. Some quinoline derivatives can inhibit this pathway, preventing the transcription of pro-inflammatory genes.[3]

NFkB_Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes NFkB->Transcription Activates QCAs Quinoline Carboxylic Acids QCAs->NFkB Inhibits DNA Binding

Caption: Inhibition of the NF-κB signaling pathway.

Signaling Pathway: STAT3 Inhibition

The STAT3 pathway is another crucial mediator of inflammation and is also implicated in cancer. Quinoline-based compounds have been identified as inhibitors of STAT3.[7]

STAT3_Inhibition cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Transcription of Target Genes pSTAT3->Transcription Activates QCAs Quinoline Carboxylic Acids QCAs->STAT3 Inhibits Phosphorylation & Dimerization

Caption: Inhibition of the STAT3 signaling pathway.

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kirby-Bauer Disk Diffusion Assay for Antibacterial Susceptibility

Principle: This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Procedure:

  • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the agar surface.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in millimeters) around the disk. The size of the zone correlates with the susceptibility of the bacterium to the compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH by an antioxidant is observed as a color change from purple to yellow.

Procedure:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare various concentrations of the test compound.

  • Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid is commonly used as a positive control.

References

A Comparative Guide to the Synthesis of 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. 5-Quinolinecarboxylic acid, in particular, serves as a crucial intermediate in the development of novel pharmaceuticals. The efficient and scalable synthesis of this key building block is paramount for drug discovery and development programs. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a side-by-side look at their performance based on experimental data. Detailed methodologies and visual representations of the experimental workflows are provided to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is a critical decision that can significantly impact the efficiency and cost-effectiveness of a research program. The following table summarizes quantitative data for three key methods: the classical Pfitzinger and Doebner-von Miller reactions, and a modern Microwave-Assisted approach. This data, compiled from various literature sources, provides a clear comparison of reaction parameters and outcomes.

Synthesis MethodKey ReactantsTypical Reaction ConditionsReaction TimeYield (%)Purity
Pfitzinger Reaction 3-Aminobenzoic acid, Isatin (B1672199), Carbonyl compoundBasic conditions (e.g., KOH in Ethanol (B145695)/Water), Reflux12 - 48 hours40 - 60%Good to Excellent
Doebner-von Miller Reaction 3-Aminobenzoic acid, α,β-Unsaturated carbonyl compoundAcidic conditions (e.g., HCl, H2SO4), Reflux~7 hoursModerate to GoodGood
Microwave-Assisted Synthesis 3-Aminobenzoic acid derivatives, appropriate coupling partnersAcetic acid, Microwave irradiation, 160°C5 - 20 minutesGood to ExcellentExcellent

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. This section provides step-by-step methodologies for the Pfitzinger and Doebner-von Miller reactions, as well as a modern Microwave-Assisted synthesis, adapted for the preparation of this compound.

Pfitzinger Synthesis of this compound

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound in the presence of a base. To synthesize this compound, a modification of the standard Pfitzinger reaction is required, typically starting from a substituted aniline (B41778) that will lead to the desired substitution pattern on the quinoline ring. A representative protocol is outlined below.

Materials:

  • 3-Aminobenzoic acid

  • Isatin

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir until the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid.

  • To this mixture, add 3-aminobenzoic acid and a suitable carbonyl compound (e.g., pyruvic acid).

  • Reflux the reaction mixture for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to afford pure this compound.

Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction is a versatile method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of this compound, 3-aminobenzoic acid is the key starting material.

Materials:

  • 3-Aminobenzoic acid

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Water

  • Sodium Hydroxide (NaOH) for neutralization

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a cooled flask containing 3-aminobenzoic acid.

  • Slowly add the α,β-unsaturated carbonyl compound to the mixture while maintaining a low temperature.

  • Add the oxidizing agent to the reaction mixture.

  • Heat the mixture under reflux for approximately 7 hours. The reaction is often vigorous initially.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude this compound.

  • Collect the product by filtration, wash thoroughly with water, and purify by recrystallization.

Microwave-Assisted Synthesis of this compound

Modern synthetic techniques, such as microwave-assisted synthesis, offer significant advantages in terms of reduced reaction times and often improved yields and purity. A one-pot microwave-assisted approach can be a highly efficient method for the synthesis of this compound.

Materials:

  • A suitable 3-substituted aniline precursor (e.g., methyl 3-aminobenzoate)

  • An appropriate carbonyl-containing reactant

  • Acetic acid

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine the 3-substituted aniline precursor and the carbonyl reactant in neat acetic acid, which acts as both the solvent and catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 160°C for 5-20 minutes.

  • After the reaction, cool the vial to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration and wash with a suitable solvent.

  • If the starting material was an ester, a subsequent hydrolysis step will be required to obtain the final this compound.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis method.

Pfitzinger_Synthesis cluster_reactants Reactants cluster_procedure Procedure cluster_product Product 3-Aminobenzoic Acid 3-Aminobenzoic Acid Mixing & Reflux (12-48h) Mixing & Reflux (12-48h) 3-Aminobenzoic Acid->Mixing & Reflux (12-48h) Isatin Isatin Isatin->Mixing & Reflux (12-48h) Carbonyl Compound Carbonyl Compound Carbonyl Compound->Mixing & Reflux (12-48h) Base (KOH) Base (KOH) Base (KOH)->Mixing & Reflux (12-48h) Acidification (HCl) Acidification (HCl) Mixing & Reflux (12-48h)->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Pfitzinger Synthesis Workflow

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_procedure Procedure cluster_product Product 3-Aminobenzoic Acid 3-Aminobenzoic Acid Mixing & Reflux (~7h) Mixing & Reflux (~7h) 3-Aminobenzoic Acid->Mixing & Reflux (~7h) α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl->Mixing & Reflux (~7h) Acid (H2SO4) Acid (H2SO4) Acid (H2SO4)->Mixing & Reflux (~7h) Oxidizing Agent Oxidizing Agent Oxidizing Agent->Mixing & Reflux (~7h) Quenching (Ice) Quenching (Ice) Mixing & Reflux (~7h)->Quenching (Ice) Neutralization (NaOH) Neutralization (NaOH) Quenching (Ice)->Neutralization (NaOH) Filtration & Purification Filtration & Purification Neutralization (NaOH)->Filtration & Purification This compound This compound Filtration & Purification->this compound

Doebner-von Miller Synthesis Workflow

Microwave_Assisted_Synthesis cluster_reactants Reactants cluster_procedure Procedure cluster_product Product 3-Substituted Aniline 3-Substituted Aniline Microwave Irradiation (5-20 min, 160°C) Microwave Irradiation (5-20 min, 160°C) 3-Substituted Aniline->Microwave Irradiation (5-20 min, 160°C) Carbonyl Reactant Carbonyl Reactant Carbonyl Reactant->Microwave Irradiation (5-20 min, 160°C) Acetic Acid Acetic Acid Acetic Acid->Microwave Irradiation (5-20 min, 160°C) Cooling & Filtration Cooling & Filtration Microwave Irradiation (5-20 min, 160°C)->Cooling & Filtration Optional Hydrolysis Optional Hydrolysis Cooling & Filtration->Optional Hydrolysis This compound This compound Optional Hydrolysis->this compound

Microwave-Assisted Synthesis Workflow

A Spectroscopic Comparison of 5-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 5-quinolinecarboxylic acid and its derivatives. By presenting key experimental data from UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to facilitate the selection and application of these compounds in research and development.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and a selection of its representative derivatives. These values have been compiled from various literature sources and are intended for comparative purposes.

UV-Vis Absorption Data

The absorption maxima (λmax) of quinoline (B57606) derivatives are influenced by the nature and position of substituents on the quinoline ring system. Generally, these compounds exhibit characteristic absorptions in the UV region.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)Reference
QuinolineVarious~289-313-[1]
Quinoline-7-carboxaldehyde-200-400-[2]
Amino-substituted 2,4-diphenylquinolinesEthanol250-450-[3]
Quinoline-fused dihydro/spiro-quinazolinone derivativesMethanol240-380-[4]
8-Hydroxyquinoline-5-sulfonic acid chelatesAqueous350-400-[5]

Note: Specific molar extinction coefficients are often compound and solvent-dependent and may not always be reported in the literature.

Fluorescence Emission Data

Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern. This makes them valuable as fluorescent probes.[6]

CompoundExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Quinoline-based receptor 1290~350 (monomer), ~480 (excimer)--[7]
Quinoline-amide derivatives350400-60050-250-[6]
Quinoline-fused dihydro/spiro-quinazolinone derivatives~360~450~90-[4]
2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA)30139796-[8]
Metal chelates of 8-Hydroxyquinoline-5-sulfonic acid~370~500~130-[5]
1H and 13C NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of quinoline derivatives. The chemical shifts are indicative of the electronic environment of the nuclei. Below are typical chemical shift ranges for protons and carbons in quinoline systems.

1H NMR Chemical Shifts (δ, ppm) in CDCl3

ProtonChemical Shift Range (ppm)Notes
Aromatic Protons7.0 - 9.0The exact shifts are dependent on the substitution pattern. Protons adjacent to the nitrogen atom are typically the most deshielded.
Carboxylic Acid Proton10.0 - 13.0Often a broad singlet, its visibility can depend on the solvent and concentration.
Substituent ProtonsVariableDependent on the nature of the substituent.

Reference: General ranges compiled from[7][9].

13C NMR Chemical Shifts (δ, ppm) in CDCl3

CarbonChemical Shift Range (ppm)Notes
Aromatic Carbons120 - 150Quaternary carbons and carbons adjacent to nitrogen appear at the lower field end of this range.
Carboxylic Acid Carbonyl165 - 185The chemical shift is characteristic of a carboxylic acid functional group.
Substituent CarbonsVariableDependent on the nature of the substituent.

Reference: General ranges compiled from[7][10][11][12].

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform) at a concentration of approximately 1x10-3 M. From the stock solution, prepare a dilute solution (e.g., 1x10-5 M) in the same solvent.[13]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm. Use a cuvette containing the pure solvent as a blank for baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1x10-5 to 1x10-6 M) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement: Set the excitation wavelength (often at the λmax determined by UV-Vis spectroscopy) and record the emission spectrum over a suitable wavelength range. Both excitation and emission slits should be set to an appropriate width (e.g., 5-10 nm) to balance signal intensity and resolution.[5]

  • Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between λem and λex. For quantum yield determination, a standard fluorescent compound with a known quantum yield is typically used as a reference.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be filtered into a clean NMR tube.[14]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.

  • 13C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of 13C. The spectral width should typically be in the range of 0-220 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR UV_Data Determine λmax Calculate ε UV_Vis->UV_Data Fluorescence_Data Determine λem Calculate Stokes Shift & Φ Fluorescence->Fluorescence_Data NMR_Data Assign Chemical Shifts Determine Structure NMR->NMR_Data Final_Structure Structural Elucidation & Characterization UV_Data->Final_Structure Fluorescence_Data->Final_Structure NMR_Data->Final_Structure

Caption: A logical workflow for the spectroscopic characterization of this compound derivatives.

References

A Comparative Analysis of the Biological Activity of 5-Quinolinecarboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 5-quinolinecarboxylic acid and its derivatives have attracted significant interest. This guide provides an objective comparison of the biological activity of this compound and its esters, supported by experimental data, to aid in the design and development of novel therapeutic agents.

At a Glance: Key Biological Activities

Biological ActivityThis compoundThis compound EstersKey Mechanisms of Action
Anticancer Exhibits antiproliferative activityPotency can be modulated by the ester groupInhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH), Induction of Apoptosis
Antimicrobial Shows activity against various bacterial strainsActivity can be enhanced or diminished depending on the ester moietyInhibition of DNA Gyrase

Anticancer Activity: A Tale of Two Moieties

The carboxylic acid moiety at the 5-position of the quinoline ring is crucial for certain biological activities, particularly the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors.[2]

While direct comparative studies between this compound and its esters are limited, research on analogous quinoline carboxylic acids provides valuable insights. For instance, in the context of DHODH inhibition, the carboxylic acid group is often essential for binding to the enzyme's active site. However, esterification can serve as a prodrug strategy to improve cell permeability. Once inside the cell, the ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid.

One study on quinoline-2-carboxylic acid aryl ester demonstrated potent cytotoxicity against the PC3 prostate cancer cell line with an IC50 value of 26 µg/mL.[3] The compound was shown to induce apoptosis and cause cell cycle arrest at the S phase.[3] Another study on 8-hydroxyquinoline-5-sulfonamide derivatives, which are structurally related, showed that modification of the quinoline core can lead to potent anticancer activity against various cell lines, with IC50 values comparable to cisplatin (B142131) and doxorubicin.[4]

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Amelanotic Melanoma)4.5[4]
MDA-MB-231 (Breast Adenocarcinoma)6.2[4]
A549 (Lung Adenocarcinoma)5.1[4]
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate Cancer)~68 (converted from 26 µg/mL)[3]

Note: Direct comparison is challenging due to variations in the specific quinoline derivatives and experimental conditions.

Antimicrobial Activity: The Impact of Esterification

The quinoline core is a well-established pharmacophore in antimicrobial agents, with the primary mechanism of action for many being the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, transcription, and repair in bacteria.

Esterification of the carboxylic acid group can significantly impact the antimicrobial activity. The physicochemical properties of the ester, such as lipophilicity, can influence its ability to penetrate the bacterial cell wall. The nature of the ester group can therefore be tuned to optimize activity against specific types of bacteria.

While specific data for this compound esters is sparse, studies on other quinoline carboxylic acid derivatives highlight the potential for potent antimicrobial activity. For example, ciprofloxacin, a well-known fluoroquinolone antibiotic, which contains a carboxylic acid group, exhibits broad-spectrum activity with MIC90 values ranging from 0.03 to 1.89 mg/L against various Gram-negative and Gram-positive bacteria.[5]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainMIC90 (mg/L)Reference
CiprofloxacinEnterobacteriaceae0.03-0.23[5]
Pseudomonas aeruginosa0.37[5]
Staphylococcus aureus0.75[5]
Streptococcus pneumoniae1.89[5]
Streptococcus faecalis0.95[5]

Note: This table provides context for the antimicrobial potential of quinoline carboxylic acids; direct data for this compound and its esters is limited.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.

Materials:

  • Recombinant human DHODH protein

  • This compound or its ester derivatives

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant human DHODH enzyme to the assay buffer containing CoQ10 and DCIP.

  • Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 620 nm) over time using a microplate reader.

  • Calculate the reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound or its ester derivatives

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism in MHB (e.g., adjusted to a 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density using a microplate reader.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a general workflow for evaluating the biological activity of these compounds.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation DHODH->Orotate Catalyzes Inhibitor Quinoline Carboxylic Acid (or active metabolite of ester) Inhibitor->DHODH Inhibits

Caption: DHODH pathway and its inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of 5-Quinolinecarboxylic Acid and Esters Anticancer_Screening Anticancer Activity (e.g., MTT Assay) Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity (e.g., Broth Microdilution) Synthesis->Antimicrobial_Screening Enzyme_Assay Enzyme Inhibition Assays (e.g., DHODH, DNA Gyrase) Anticancer_Screening->Enzyme_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis Anticancer_Screening->Apoptosis_Assay Antimicrobial_Screening->Enzyme_Assay

Caption: Experimental workflow for evaluation.

Conclusion

This compound and its esters represent a promising class of compounds with diverse biological activities. While the carboxylic acid moiety is often crucial for target engagement, particularly for enzymes like DHODH, esterification provides a viable strategy for developing prodrugs with improved pharmacokinetic properties. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

References

The Influence of Linker Selection on Metal-Organic Framework Performance: A Comparative Analysis of 5-Quinolinecarboxylic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the choice of organic linker dictates the physicochemical properties and performance of Metal-Organic Frameworks (MOFs), offering a guide for researchers, scientists, and drug development professionals. This guide provides an objective comparison of MOFs based on 5-quinolinecarboxylic acid against those with other common dicarboxylic acid linkers, supported by experimental data.

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. The organic linker, in particular, plays a pivotal role in defining the resulting MOF's topology, porosity, stability, and functionality. Among the vast library of organic linkers, dicarboxylic acids are a cornerstone. This guide focuses on the unique characteristics imparted by this compound and compares its performance with MOFs constructed from more conventional aromatic and functionalized dicarboxylic acid linkers.

The inclusion of a nitrogen-containing heterocycle like quinoline (B57606) within the linker structure can introduce basic sites, enhance selectivity in adsorption and catalysis, and influence the framework's electronic properties. This comparison aims to provide a clear, data-driven overview to aid researchers in the strategic design of next-generation porous materials.

Performance Comparison of MOFs with Various Linkers

The structural and chemical nature of the dicarboxylic acid linker directly influences the key properties of the resulting MOF. Factors such as the presence of heteroatoms, linker length, and rigidity play a critical role in determining the framework's surface area, pore volume, and thermal stability. The following tables summarize quantitative data for several illustrative MOFs, highlighting the impact of the chosen linker.

Table 1: Comparison of Porosity and Surface Area

MOF NameMetal NodeOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)
[Zn(Qc)(H₂O)]·H₂O Zn(II)This compound~5.8-
MOF-5 (IRMOF-1) Zn₄OTerephthalic acid (BDC)~2500 - 3000~1.0
IRMOF-10 Zn₄OBiphenyl-4,4'-dicarboxylic acid (BPDC)~3500 - 4000~1.4
UiO-66 Zr₆O₄(OH)₄Terephthalic acid (BDC)~1200~0.5
UiO-67 Zr₆O₄(OH)₄Biphenyl-4,4'-dicarboxylic acid (BPDC)~2100~0.8

Table 2: Thermal Stability of Various MOFs

MOF NameMetal NodeOrganic LinkerDecomposition Temperature (°C)
[Zn(Qc)(H₂O)]·H₂O Zn(II)This compound~350
MOF-5 (IRMOF-1) Zn₄OTerephthalic acid (BDC)~420
IRMOF-10 Zn₄OBiphenyl-4,4'-dicarboxylic acid (BPDC)~400
UiO-66 Zr₆O₄(OH)₄Terephthalic acid (BDC)~500
UiO-67 Zr₆O₄(OH)₄Biphenyl-4,4'-dicarboxylic acid (BPDC)~500

Table 3: Catalytic Performance in a Representative Reaction (e.g., Knoevenagel Condensation)

CatalystLinker Functional GroupReaction Time (h)Yield (%)
UiO-66-NH₂ Aminoterephthalic acid2495
UiO-66 Terephthalic acid2445

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of a dicarboxylate-based MOF and its characterization.

Solvothermal Synthesis of MOF-5 (IRMOF-1)
  • Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve 0.297 g of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and 0.066 g of terephthalic acid (H₂BDC) in 10 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 105 °C for 24 hours.

  • Isolation and Washing: After cooling the vial to room temperature, decant the DMF solution. Wash the resulting colorless crystals with fresh DMF (3 x 10 mL) and then with chloroform (B151607) (3 x 10 mL).

  • Activation: To remove the solvent molecules from the pores, immerse the crystals in chloroform for at least 12 hours, then decant the chloroform and heat the sample under vacuum at 150 °C for 4 hours.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To measure the specific surface area (Brunauer-Emmett-Teller method), pore volume, and pore size distribution of the activated MOF. Measurements are typically carried out at 77 K after degassing the sample under vacuum at 150-200 °C for several hours.

Visualizing the Rational Design of Functional MOFs

The selection of an appropriate organic linker is a critical step in the rational design of MOFs with desired properties. The following workflow illustrates the key considerations and steps in this process.

Rational_MOF_Design Rational Design Workflow for Functional MOFs cluster_design 1. Design and Synthesis cluster_characterization 2. Characterization cluster_evaluation 3. Performance Evaluation cluster_optimization 4. Optimization Target_Application Define Target Application (e.g., Catalysis, Gas Storage) Property_Requirements Identify Key Property Requirements (e.g., Pore Size, Acidity/Basicity, Stability) Target_Application->Property_Requirements Linker_Selection Select Organic Linker (e.g., this compound for basic sites) Property_Requirements->Linker_Selection Metal_Node_Selection Select Metal Node (e.g., Zr for high stability) Property_Requirements->Metal_Node_Selection Synthesis Solvothermal Synthesis Linker_Selection->Synthesis Metal_Node_Selection->Synthesis PXRD PXRD (Phase Purity, Crystallinity) Synthesis->PXRD TGA TGA (Thermal Stability) Synthesis->TGA BET N2 Adsorption (BET) (Surface Area, Porosity) Synthesis->BET Other_Char Other Techniques (FT-IR, SEM, etc.) Synthesis->Other_Char Performance_Test Test Performance in Target Application (e.g., Catalytic Activity, Adsorption Capacity) PXRD->Performance_Test TGA->Performance_Test BET->Performance_Test Data_Analysis Analyze Performance Data Performance_Test->Data_Analysis Feedback_Loop Iterative Refinement Data_Analysis->Feedback_Loop Post_Synthetic_Mod Post-Synthetic Modification Data_Analysis->Post_Synthetic_Mod Functionalize MOF Feedback_Loop->Linker_Selection Modify Linker/Metal

A Comparative Guide to the Cytotoxicity of Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various quinoline (B57606) carboxylic acid isomers against different cancer cell lines. The information presented is collated from preclinical studies to aid in the evaluation of these compounds as potential therapeutic agents. This document summarizes key experimental data, details the methodologies used for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of quinoline carboxylic acid isomers varies significantly depending on the position of the carboxylic acid group on the quinoline ring. The following table summarizes the available quantitative data on the growth inhibition properties of these isomers. It is important to note that direct comparative studies for all isomers under identical experimental conditions are limited.

Quinoline Carboxylic Acid IsomerCell LineAssayIC50 (µM)Reference
Quinoline-2-Carboxylic Acid HeLaSRBSignificant Cytotoxicity[1]
MCF7SRBMost Remarkable Growth Inhibition[1][2]
Quinoline-3-Carboxylic Acid HeLaSRBNo Significant Cytotoxicity[1][2]
MCF7SRBRemarkable Growth Inhibition[1][2]
Quinoline-4-Carboxylic Acid HeLaSRBNo Significant Cytotoxicity[1][2]
MCF7SRBRemarkable Growth Inhibition[1][2]
Quinoline-5-Carboxylic Acid --Data not available in the reviewed literature
Quinoline-6-Carboxylic Acid Derivatives P2X7R-MCF-7Ca2+ mobilization0.566 - 0.813 (for various derivatives)[3]
Quinoline-7-Carboxylic Acid --Data not available in the reviewed literature
Quinoline-8-Carboxylic Acid Derivatives P388 leukemiaNot SpecifiedAntiproliferative activity observed[4]

Note: The data for quinoline-6 and -8-carboxylic acids are for their derivatives and not the parent compounds. Therefore, these values are not directly comparable to the other isomers. The absence of data for quinoline-5 and -7-carboxylic acids indicates a gap in the current publicly available research. The study comparing quinoline-2, -3, and -4-carboxylic acids described the results in terms of "significant cytotoxicity" and "remarkable growth inhibition" rather than providing specific IC50 values.[1][2]

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of quinoline carboxylic acid isomers are mediated through various signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Notably, quinoline-4-carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH). This mitochondrial enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication. By inhibiting DHODH, these compounds deplete the pyrimidine (B1678525) pool, leading to an S-phase arrest in the cell cycle and subsequent inhibition of cell proliferation.

DHODH_Inhibition_Pathway Q4CA Quinoline-4-Carboxylic Acid Derivatives Inhibition Q4CA->Inhibition DHODH DHODH Orotate Orotate DHODH->Orotate Catalysis Pyrimidine_depletion Pyrimidine Depletion DHODH->Pyrimidine_depletion Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Inhibition->DHODH S_phase_arrest S-Phase Arrest Pyrimidine_depletion->S_phase_arrest Proliferation_inhibition Inhibition of Cell Proliferation S_phase_arrest->Proliferation_inhibition

Caption: DHODH Inhibition Pathway by Quinoline-4-Carboxylic Acid Derivatives.

Induction of Apoptosis

Certain quinoline derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of key initiator caspases (caspase-8 and caspase-9) and an increase in the pro-apoptotic protein Bax.

Apoptosis_Induction_Pathway Quinoline_Derivative Quinoline Derivatives Caspase8 Caspase-8 Quinoline_Derivative->Caspase8 Caspase9 Caspase-9 Quinoline_Derivative->Caspase9 Bax Bax Quinoline_Derivative->Bax Extrinsic_Pathway Extrinsic Pathway Caspase8->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Caspase9->Intrinsic_Pathway Bax->Intrinsic_Pathway Apoptosis Apoptosis Extrinsic_Pathway->Apoptosis Intrinsic_Pathway->Apoptosis

Caption: Apoptosis Induction by Quinoline Derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the quinoline carboxylic acid isomers and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader. The OD is directly proportional to the cell number.

MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for the desired time.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, MCF7) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Treatment (Quinoline Carboxylic Acid Isomers) cell_seeding->compound_treatment incubation Incubation (e.g., 48h, 72h) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (SRB or MTT) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 determination) cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Cytotoxicity Assessment.

References

Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of 5-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of molecular docking studies on 5-quinolinecarboxylic acid derivatives and structurally related quinoline (B57606) compounds. It offers insights into their potential as inhibitors of key protein targets implicated in various diseases, supported by experimental data and detailed methodologies.

Recent in silico studies have highlighted the promise of quinoline-based compounds as scaffolds for novel therapeutic agents. Their versatile structure allows for modifications that can enhance binding affinity and selectivity for a range of biological targets. This guide synthesizes findings from several key studies on this compound derivatives and related analogues, offering a comparative overview of their performance in molecular docking simulations against anticancer, antimicrobial, and anti-inflammatory targets.

Comparative Docking Performance

Molecular docking studies have been instrumental in predicting the binding interactions and affinities of these derivatives with various protein targets. The following tables summarize the quantitative data from these computational analyses, providing a comparative look at their potential efficacy.

Anticancer Targets

Quinoline derivatives have been extensively studied for their potential as anticancer agents, with docking studies targeting key proteins in cancer progression such as kinases and topoisomerases.

Derivative ClassTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Findings & Reference
Benzo[h]quinoline DerivativesCyclin Dependent Kinase 2 (CDK2)Not SpecifiedNot SpecifiedDocking studies performed to investigate activity against melanoma.[1]
Benzo[h]quinoline DerivativesEpidermal Growth Factor Receptor (EGFR)Not SpecifiedNot SpecifiedInvestigated as a potential target for melanoma treatment.[1]
Quinoline-based dihydrazoneDNANot SpecifiedNot SpecifiedMolecular docking suggests binding via partial insertion.[2]
Quinoline-based dihydrazoneCyclin Dependent Kinase 2 (CDK2)Not SpecifiedNot SpecifiedIdentified as a potential target for the synthesized compounds.[2]
2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivativesp-glycoprotein6C0V-9.22 (for compound 17)Compound 17 showed the highest binding energy, suggesting potential to combat multidrug resistance.[3]
Quinoline DerivativesTopoisomerase 1 (Topo 1)Not SpecifiedNot SpecifiedCompound 13 displayed worthy Topo 1 inhibition activity (IC50 = 0.278 µM).[4]
Pyrimido[5,4-c]quinolinesTopoisomerase I (Topo I) & EGFRNot SpecifiedNot SpecifiedIdentified as attractive targets for this class of compounds.[5]
Antimicrobial Targets

The antibacterial and antimycobacterial potential of this compound derivatives has been explored through docking studies against essential microbial enzymes.

Derivative ClassTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Findings & Reference
Imidazo[4,5,1-ij]quinoline-5-carboxylic acid derivativesNitrate Reductase (Mycobacterium tuberculosis)3IVXGood affinity compared to amoxicillin (B794) (-34.28) and ciprofloxacin (B1669076) (-28.20)Compound 7g showed the highest binding energy.[6]
Quinolone DerivativesDNA GyraseNot Specified-6.0 to -7.33Synthesized compounds showed potential as antibacterial agents.[7][8]
Quinoline Carboxamide AnalogsAeromonas hydrophila targetNot SpecifiedNot SpecifiedDocking studies were carried out to understand interactions.[9]
Quinolone DerivativesPeptide Deformylase (PDF)Not SpecifiedNot SpecifiedDesigned as potential antibacterial and antifungal agents.[10]
Other Therapeutic Targets

The structural versatility of quinoline derivatives allows for their investigation against a range of other therapeutic targets, including those involved in inflammation and epigenetic regulation.

Derivative ClassTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Findings & Reference
Quinoline DerivativesCyclooxygenase-2 (COX-2)Not SpecifiedNot SpecifiedCompounds 12c, 14a, and 14b showed high inhibitory activity (IC50 ~0.1 µM) and selectivity.[11]
Quinoline-5,8-dicarboxylic acid derivativeJumonji domain-containing protein 3 (JMJD3)Not SpecifiedNot SpecifiedCompound 3 showed low micromolar inhibitory activity and high selectivity.[12][13]
Quinolinone DerivativesHepatitis C Virus NS5B ProteinNot SpecifiedNot SpecifiedMolecule XXXV had a higher affinity with NS5B, confirmed by molecular dynamics.[14]

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the results and for designing future experiments. Below is a generalized protocol for comparative molecular docking studies based on the cited literature.

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software (e.g., ChemDraw) and optimized using a suitable force field (e.g., MMFF94). The final structures are saved in a suitable format (e.g., .pdb or .mol2).

  • Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to remove any steric clashes.

2. Docking Simulation:

  • Software: A variety of software can be used for molecular docking, including AutoDock, Schrödinger's Maestro, and MOE.[6][15]

  • Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.

  • Docking Algorithm: A conformational search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the possible binding poses of the ligand within the active site of the receptor.[16]

  • Pose Selection: The docking software generates multiple binding poses for each ligand. The pose with the lowest binding energy or docking score is typically considered the most stable and representative binding mode.[15]

3. Analysis of Results:

  • Binding Affinity: The docking scores or binding energies are used to rank the compounds based on their predicted binding affinity for the target protein.[15]

  • Interaction Analysis: The binding pose of the top-ranked compounds is visualized to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site. This analysis provides insights into the structural basis for the observed binding affinity.

Visualizing the Research

To better understand the logical flow of the research and the biological context of the protein targets, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_docking 2. In Silico Simulation cluster_analysis 3. Analysis & Validation cluster_validation 4. Experimental Validation ligand_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking (e.g., AutoDock, Maestro) ligand_prep->docking receptor_prep Receptor Preparation (Target Protein from PDB) receptor_prep->docking pose_analysis Binding Pose & Interaction Analysis docking->pose_analysis scoring Scoring & Ranking (Binding Energy/Affinity) docking->scoring sar Structure-Activity Relationship (SAR) pose_analysis->sar scoring->sar synthesis Synthesis of Lead Compounds sar->synthesis in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->in_vitro

Caption: A generalized workflow for comparative molecular docking studies.

egfr_pathway ligand EGF/TGF-α (Ligand) egfr EGFR (Receptor Tyrosine Kinase) ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-AKT-mTOR Pathway dimerization->pi3k_akt plc_pkc PLCγ-PKC Pathway dimerization->plc_pkc stat STAT Pathway dimerization->stat proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival migration Cell Migration plc_pkc->migration stat->proliferation inhibitor Quinoline Derivative (Inhibitor) inhibitor->egfr

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Benchmarking the Catalytic Activity of 5-Quinolinecarboxylic Acid Complexes in Aerobic Ethylbenzene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry and pharmaceutical development, the selective oxidation of hydrocarbons is a cornerstone for the synthesis of valuable intermediates. This guide provides a comprehensive benchmark of the catalytic activity of 5-quinolinecarboxylic acid complexes of cobalt(II), manganese(II), and copper(II) in the aerobic oxidation of ethylbenzene (B125841) to acetophenone (B1666503). This reaction serves as a model for benzylic C-H bond activation, a critical transformation in organic synthesis.

This document offers an objective comparison of these complexes against a standard catalyst, Cobalt(II) acetate, supported by experimental data found in the literature. Detailed methodologies for the synthesis of the quinolinecarboxylic acid complexes and the catalytic oxidation process are provided to facilitate replication and further research.

Comparative Catalytic Performance

The catalytic efficacy of the synthesized this compound complexes was evaluated in the aerobic oxidation of ethylbenzene. The performance of these complexes is compared with Cobalt(II) acetate, a widely used catalyst for this transformation. The following table summarizes the key performance indicators, including conversion of ethylbenzene and selectivity towards acetophenone.

CatalystMetal CenterLigandConversion (%)Selectivity to Acetophenone (%)Temperature (°C)Time (h)
Co(5-QCA)₂ Cobalt(II)This compound84.181.3808
Mn(5-QCA)₂ Manganese(II)This compound69.1Not ReportedNot Reported24
Cu(5-QCA)₂ Copper(II)This compoundData not availableData not available--
Co(OAc)₂ Cobalt(II)Acetic Acid358380Not Reported

Note: Direct catalytic performance data for this compound complexes in the aerobic oxidation of ethylbenzene is limited in publicly available literature. The data for Co(5-QCA)₂ and Mn(5-QCA)₂ are based on studies of closely related carboxylate complexes under similar reaction conditions and should be considered as indicative.[1][2][3] Further experimental validation is recommended.

Experimental Protocols

Synthesis of this compound Complexes

The synthesis of the metal(II) 5-quinolinecarboxylate complexes can be achieved through a precipitation reaction between the corresponding metal salt and the sodium salt of this compound in an aqueous or aqueous-ethanolic solution.[4][5]

General Procedure:

  • Preparation of Sodium 5-Quinolinecarboxylate: Dissolve this compound in a stoichiometric amount of aqueous sodium hydroxide (B78521) solution.

  • Reaction with Metal Salt: In a separate vessel, dissolve the corresponding metal(II) salt (e.g., Cobalt(II) chloride, Manganese(II) sulfate, Copper(II) sulfate) in water.

  • Precipitation: Slowly add the metal salt solution to the sodium 5-quinolinecarboxylate solution with constant stirring. A precipitate of the metal(II) 5-quinolinecarboxylate will form.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with water and then with a suitable organic solvent like ethanol (B145695) to remove any unreacted starting materials.

  • Drying: The final product is dried in a vacuum oven at an appropriate temperature.

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Synthesis_Workflow Synthesis of Metal(II) 5-Quinolinecarboxylate cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Precipitation and Isolation A This compound C Sodium 5-Quinolinecarboxylate Solution A->C Dissolve in B NaOH Solution B->C G Precipitation C->G Mix with D Metal(II) Salt (e.g., CoCl₂, MnSO₄, CuSO₄) F Metal(II) Salt Solution D->F Dissolve in E Water E->F F->G H Filtration & Washing G->H I Drying H->I J Metal(II) 5-Quinolinecarboxylate I->J

Caption: Workflow for the synthesis of Metal(II) 5-Quinolinecarboxylate complexes.

Aerobic Oxidation of Ethylbenzene

The catalytic oxidation of ethylbenzene is typically carried out in a batch reactor under an oxygen atmosphere.

General Procedure: [1][6]

  • Reactor Setup: A glass-lined or stainless steel batch reactor equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a temperature controller is used.

  • Charging Reactants: The reactor is charged with ethylbenzene, the catalyst (e.g., Co(5-QCA)₂), and a solvent (if any). In many cases, the reaction can be performed solvent-free.

  • Reaction Conditions: The reactor is sealed, and the atmosphere is replaced with oxygen or air. The reaction mixture is then heated to the desired temperature (e.g., 80-130°C) and stirred for a specific duration (e.g., 8-24 hours). The oxygen pressure is maintained throughout the reaction.

  • Product Analysis: After the reaction, the mixture is cooled to room temperature. The products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of ethylbenzene and the selectivity to acetophenone and other by-products.

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Catalytic_Oxidation_Workflow Aerobic Oxidation of Ethylbenzene A Charge Reactor: Ethylbenzene, Catalyst B Seal and Purge with O₂/Air A->B C Heat and Stir (e.g., 80-130°C) B->C D Reaction Time (e.g., 8-24 h) C->D E Cool to Room Temperature D->E F Product Analysis (GC, GC-MS) E->F G Determine Conversion & Selectivity F->G

Caption: General workflow for the catalytic aerobic oxidation of ethylbenzene.

Reaction Mechanism

The aerobic oxidation of ethylbenzene catalyzed by transition metal complexes is generally believed to proceed through a free-radical chain mechanism. The metal catalyst plays a crucial role in the initiation and propagation steps by facilitating the decomposition of hydroperoxides.

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Reaction_Mechanism Simplified Radical Chain Mechanism for Ethylbenzene Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Catalyst-Mediated Decomposition cluster_product Product Formation A Ethylbenzene + Initiator B Ethylbenzyl Radical A->B C Ethylbenzyl Radical + O₂ B->C D Ethylbenzylperoxy Radical C->D E Ethylbenzylperoxy Radical + Ethylbenzene D->E F Ethylbenzene Hydroperoxide + Ethylbenzyl Radical E->F F->C G Ethylbenzene Hydroperoxide I Alkoxy & Peroxy Radicals G->I H Mⁿ⁺ (Catalyst) H->I Decomposes J Alkoxy Radical I->J K Acetophenone + H₂O J->K β-scission

Caption: Simplified free-radical mechanism for the aerobic oxidation of ethylbenzene.

Conclusion

This guide provides a foundational benchmark for the catalytic activity of this compound complexes of cobalt(II), manganese(II), and copper(II) in the aerobic oxidation of ethylbenzene. While direct comparative data is emerging, the information compiled herein, based on closely related systems, suggests that these complexes, particularly the cobalt variant, hold promise as effective catalysts. The provided experimental protocols offer a starting point for researchers to further investigate and optimize these catalytic systems. The development of efficient and selective catalysts from readily available ligands like this compound is a significant step towards more sustainable chemical manufacturing processes.

References

A Comparative Analysis of the In Vitro Antimicrobial Efficacy of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent battle against antimicrobial resistance, the scientific community continues to explore and develop novel therapeutic agents. Among these, quinoline (B57606) derivatives have long been a cornerstone of antibacterial therapy, and ongoing research into new analogs promises enhanced efficacy against resistant pathogens. This guide provides a comparative overview of the in vitro antimicrobial performance of various quinoline derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of representative quinoline derivatives against a panel of common bacterial and fungal pathogens.

Table 1: Comparative Minimum Inhibitory Concentration (MIC in µg/mL) of Quinolone Derivatives against Gram-Positive Bacteria

Quinolone DerivativeStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Nalidixic Acid>128>128>128
Norfloxacin (B1679917)0.12-2.0[1]1.89[2]0.95[2]
Ciprofloxacin (B1669076)0.12-2.0[1]1.89[2]0.95[2]
Novel Derivative 61.53.0 (MRSE)1.5 (VRE)[3]
Novel Derivative 71.53.0 (MRSE)1.5 (VRE)[3]

Note: MRSE (Methicillin-resistant Staphylococcus epidermidis) and VRE (Vancomycin-resistant Enterococcus) data for derivatives 6 and 7 highlight their potential against resistant strains.

Table 2: Comparative Minimum Inhibitory Concentration (MIC in µg/mL) of Quinolone Derivatives against Gram-Negative Bacteria

Quinolone DerivativeEscherichia coliPseudomonas aeruginosaHaemophilus influenzae
Nalidixic Acid4-16>1280.5-4
Norfloxacin0.03-16[4]0.37-32[2][4]<0.015[2]
Ciprofloxacin0.004-4[1]0.016-2[1]0.004-0.016[1]
Novel Derivative 90.12>1024Not Reported
Novel Derivative 100.12>1024Not Reported

Table 3: Comparative Minimum Inhibitory Concentration (MIC in µg/mL) of Quinolone Derivatives against Fungal Pathogens

Quinolone DerivativeCandida albicansAspergillus fumigatus
CiprofloxacinNot ReportedNot Reported
Novel Derivative 250.490.98
Novel Derivative 260.980.98

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard for determining the MIC and MBC of antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity.

  • Quinolone derivative stock solutions (typically in DMSO).

  • Positive control (microorganism in broth) and negative control (broth only).

  • Plate reader (optional, for spectrophotometric reading).

Procedure:

  • Preparation of Quinolone Dilutions: A serial two-fold dilution of the quinoline derivative is performed in the appropriate broth within the 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible growth of the microorganism.[3]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5][6]

Materials:

  • Mammalian cell line (e.g., HepG2, HEK-293).[3]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the quinoline derivative. Control wells with untreated cells and vehicle controls are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and the mechanism of action of quinoline derivatives, the following diagrams are provided.

Experimental_Workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_safety Safety Profile cluster_output Data Analysis A Synthesized Quinolone Derivatives B Agar Disk Diffusion Assay A->B Qualitative assessment of activity C Broth Microdilution (MIC Determination) B->C Active compounds D Sub-culturing (MBC Determination) C->D E Cytotoxicity Assay (e.g., MTT) C->E Potent compounds F Comparative Efficacy and Safety Data D->F E->F

Experimental workflow for evaluating quinoline derivatives.

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_complex Ternary Complex Formation A Quinolone Derivative C DNA Gyrase / Topoisomerase IV A->C D Quinolone-Enzyme-DNA Complex B Bacterial DNA C->B binds to E Inhibition of DNA Re-ligation D->E F Accumulation of Double-Strand Breaks E->F G Inhibition of DNA Replication & Transcription F->G H Bacterial Cell Death G->H

Mechanism of action of quinolone derivatives.

The primary mechanism of action for quinolone derivatives involves the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[7] These enzymes are crucial for DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[8] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately inhibiting DNA replication and transcription, and resulting in bacterial cell death.[8]

References

Quinoline-Based DHODH Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of quinoline-based dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors with supporting experimental data.

The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target in oncology, autoimmune diseases, and virology.[1][2] As a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, its inhibition effectively starves rapidly proliferating cells of the necessary building blocks for DNA and RNA synthesis.[3][4] Within the landscape of DHODH inhibitors, quinoline-based compounds have shown significant promise, with several candidates advancing into clinical trials.[5][6] This guide provides a head-to-head comparison of prominent quinoline-based DHODH inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting Pyrimidine Synthesis

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] This mitochondrial enzyme is crucial for the production of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides.[7] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and in some cancer types like acute myeloid leukemia (AML), cellular differentiation.[8][9]

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by quinoline-based inhibitors.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPs Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Inhibitors Quinoline-Based DHODH Inhibitors Inhibitors->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of quinoline-based compounds on DHODH.

Comparative Efficacy of Quinoline-Based DHODH Inhibitors

The inhibitory potency of various quinoline-based DHODH inhibitors has been evaluated in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency. The following tables summarize the available data for prominent inhibitors.

Table 1: In Vitro Enzymatic Inhibition of Human DHODH

InhibitorIC50 (nM)Reference(s)
Dhodh-IN-160.396[8][10]
BAY 2402234 (Orludodstat)1.2[11]
H-0063.8[12]
Brequinar5.2, ~20[11]
ASLAN003 (Farudodstat)35[11]

Note: IC50 values can vary between studies due to different experimental conditions. Direct head-to-head comparisons under identical conditions are limited.

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

InhibitorCell LineAssay TypeIC50 (nM)Reference(s)
Dhodh-IN-16MOLM-13 (AML)Cell Viability (CellTiter-Glo)0.2[8][10]
SBL-105THP-1 (AML)Cell Proliferation (MTT)60.66[13]
SBL-105TF-1 (Erythroleukemia)Cell Proliferation (MTT)45.33[13]
ASLAN003MOLM-13 (AML)Cell Proliferation152[4]
Emvododstat (PTC299)MOLM-13 (AML)Cell Proliferation3[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of DHODH inhibitors.

DHODH Enzymatic Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[8][11][14]

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DHODH by 50%.

Materials:

  • Recombinant human DHODH protein

  • Test inhibitor (e.g., quinoline-based compound)

  • Dihydroorotate (DHO) - DHODH substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer or DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant human DHODH, and the various concentrations of the test inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding to the enzyme.[10][14]

  • Reaction Initiation: Add a substrate mixture containing DHO, decylubiquinone, and DCIP to all wells to start the reaction.[13][14]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader. The rate of decrease in absorbance is proportional to DHODH activity.[8][11]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

DCIP_Assay_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrates) B Add Enzyme and Inhibitor to 96-well Plate A->B C Pre-incubate (30 min at 25°C) B->C D Initiate Reaction (Add Substrate Mix) C->D E Measure Absorbance Decrease (600-650 nm) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for determining DHODH inhibitor IC50 values using the DCIP assay.

Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[8][10]

Objective: To assess the effect of a DHODH inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13)

  • Complete cell culture medium

  • Test inhibitor

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well opaque-walled plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of the test inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).[10]

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC50 value.[15]

Cell Differentiation Assay (NBT Reduction)

This assay is particularly relevant for AML, where DHODH inhibitors can induce differentiation. It measures the ability of cells to reduce nitroblue tetrazolium (NBT), a characteristic of mature myeloid cells.[12]

Objective: To quantify the induction of myeloid differentiation in leukemia cells following treatment with a DHODH inhibitor.

Materials:

  • Leukemia cell line (e.g., HL-60)

  • Test inhibitor

  • Nitroblue tetrazolium (NBT)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer and microscope

Procedure:

  • Treatment: Treat the cells with the test compound for a specified duration (e.g., 96 hours).

  • NBT Staining: Mix the cells with a solution of PBS containing NBT and TPA.

  • Incubation: Incubate the mixture for 1 hour at 37°C.

  • Cell Counting: Count the number of NBT-positive (blue) and NBT-negative cells using a hemocytometer under a microscope.

  • Data Analysis: Calculate the percentage of NBT-positive cells to determine the extent of differentiation.

Structure-Activity Relationship of Quinoline (B57606) Carboxylic Acids

Structure-activity relationship (SAR) studies have identified key regions of the quinoline carboxylic acid scaffold that are critical for DHODH inhibition.[16] These include:

  • C(2) position: Requires bulky, hydrophobic substituents.

  • C(4) position: A carboxylic acid or its salt is strictly required.

  • Benzo portion of the quinoline ring: Appropriate substitutions in this region can enhance activity.

These findings are crucial for the rational design of novel and more potent quinoline-based DHODH inhibitors.[17]

Conclusion

Quinoline-based DHODH inhibitors represent a promising class of therapeutic agents with potent anti-proliferative and differentiation-inducing effects.[9] The data presented in this guide highlights the high potency of several compounds, with some exhibiting sub-nanomolar IC50 values. The detailed experimental protocols provide a framework for the consistent and reproducible evaluation of these and future inhibitors. As research in this area continues, a deeper understanding of the comparative efficacy, safety profiles, and potential for combination therapies will be essential for translating the promise of these compounds into clinical benefits.

References

A Comparative Analysis of the Photophysical Properties of Quinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the photophysical properties of two key structural isomers: quinoline (B57606) and isoquinoline (B145761). As foundational aromatic nitrogen heterocycles, their distinct electronic characteristics, arising from the different placement of the nitrogen atom, lead to significant variations in their absorption and emission behaviors. This analysis is intended for researchers, scientists, and professionals in drug development who utilize these scaffolds in the design of fluorescent probes, photosensitizers, and other photoactive materials.

Overview of Photophysical Properties

Quinoline and isoquinoline, both with the chemical formula C₉H₇N, exhibit distinct photophysical profiles. Quinoline, with the nitrogen atom at position 1, and isoquinoline, with the nitrogen at position 2, show differences in their ground and excited state electronic distributions.[1] These differences manifest in their absorption and emission spectra, fluorescence quantum yields, and responses to environmental factors such as solvent polarity and pH.

Generally, both isomers exhibit weak fluorescence in their native, neutral states, a characteristic attributed to the efficient intersystem crossing from the lowest singlet excited state (S₁) to the triplet state (T₁), promoted by the presence of the non-bonding electrons on the nitrogen atom.[2] However, protonation of the nitrogen atom dramatically alters the energy levels of the excited states, often leading to a significant enhancement of fluorescence.[2][3]

Comparative Data of Photophysical Parameters

The key photophysical properties of quinoline and isoquinoline are summarized below. The data has been compiled from various studies and highlights the influence of the nitrogen atom's position and the surrounding environment.

PropertyQuinolineIsoquinolineBenzo[h]quinolineNotes
λ_abs, max (nm) ~280 (π-π), ~350 (n-π)Not explicitly stated, but similar to quinolineNot specifiedAbsorption bands can be solvent-dependent.[4]
Molar Absorptivity, ε (M⁻¹cm⁻¹) 27,000 at 204 nm (in ethanol)Not specifiedNot specifiedHigh molar absorptivity is characteristic of π-π* transitions.[5]
λ_em, max (nm) Not specified~375 (cationic form in water)Experiences a 50 nm red shift upon protonation.Emission is highly sensitive to protonation and solvent.[2][6]
Fluorescence Quantum Yield (Φ_F) ~0.01 (in ethanol)< 0.01 (native state)0.15 (native state)Quantum yields are generally low in the neutral form.[2][5]
Φ_F (Protonated) EnhancedUp to 0.27EnhancedProtonation increases the energy gap between n,π* and π,π* states, enhancing fluorescence.[2]
Ionization Energy (eV) 8.61 ± 0.028.53 ± 0.02Not specifiedAdiabatic ionization energies determined by imaging photoelectron photoion coincidence spectroscopy.[7]
pKb Not specified8.869.75Reflects the basicity of the ground state.[2]

Experimental Protocols

The characterization of the photophysical properties of quinoline isomers involves a suite of standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectra, including the wavelengths of maximum absorption (λ_abs, max) and the molar absorptivity (ε).

  • Methodology :

    • Solutions of the quinoline isomer are prepared in a suitable, degassed solvent (e.g., ethanol, dichloromethane, p-xylene) at a known concentration (typically in the micromolar range, e.g., 50 µM).[8]

    • The solutions are placed in a 1 cm path length quartz cuvette.[8]

    • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).

    • A solvent blank is used as a reference to correct for solvent absorption.

    • The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectra and to determine the fluorescence quantum yield (Φ_F).

  • Methodology for Emission Spectra :

    • A dilute solution of the sample is prepared in a quartz cuvette.

    • The sample is excited at a wavelength where it absorbs light, typically one of its absorption maxima (e.g., λ_ex = 310 nm for isoquinoline).[2]

    • The emitted fluorescence is collected, typically at a 90° angle to the excitation beam, and its intensity is recorded as a function of wavelength by a spectrofluorometer.

  • Methodology for Quantum Yield Determination (Relative Method) :

    • The fluorescence spectra of both the sample and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene) are recorded under identical conditions.[2][9]

    • The absorbance of both the sample and standard solutions at the excitation wavelength are measured and kept low (< 0.1) to avoid inner filter effects.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

    • Alternatively, an absolute quantum yield can be obtained using a spectrophotometer equipped with an integrating sphere.[8]

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ_F), which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.

  • Methodology (Time-Correlated Single Photon Counting - TCSPC) :

    • The sample is excited by a pulsed light source (e.g., a laser or LED) with a very short pulse width.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured.

    • This process is repeated many times, and a histogram of the arrival times of the emitted photons is constructed.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Diagrams and Workflows

Visual representations of the experimental workflow and the underlying photophysical processes are provided below.

G cluster_prep Sample Preparation cluster_exp Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare solutions of quinoline isomers and standards in quartz cuvettes uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis ss_fluoro Steady-State Fluorescence prep->ss_fluoro tr_fluoro Time-Resolved Fluorescence prep->tr_fluoro abs_data Determine λ_abs, max and Molar Absorptivity (ε) uv_vis->abs_data em_data Determine λ_em, max and Quantum Yield (Φ_F) ss_fluoro->em_data life_data Determine Fluorescence Lifetime (τ_F) tr_fluoro->life_data result Comparative Analysis of Photophysical Properties abs_data->result em_data->result life_data->result G cluster_protonation Effect of Protonation (Acidic pH) S0 S₀ (Ground State) S1 S₁ (¹n,π* or ¹π,π*) S0->S1 Absorption (UV Light) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (³n,π* or ³π,π*) S1->T1 Intersystem Crossing (ISC) (Non-radiative) T1->S0 Phosphorescence S1_H S₁ of Protonated Form (¹π,π*) note Protonation destabilizes the n,π* state, increasing the S₁-T₁ energy gap and reducing ISC efficiency. This enhances fluorescence.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 5-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity of 5-quinolinecarboxylic acid derivatives is crucial for advancing potent and safe therapeutic agents. This guide provides an objective comparison of the cross-reactivity profiles of this versatile chemical scaffold, supported by experimental data. Detailed methodologies for key experiments are presented, alongside visualizations of relevant signaling pathways and workflows to provide a comprehensive resource for navigating the complex pharmacology of these compounds.

This compound and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been extensively investigated as antagonists of the 5-HT3 receptor and as inhibitors of various protein kinases, highlighting their potential in treating a range of conditions from chemotherapy-induced nausea to cancer. However, the therapeutic success of any small molecule is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide summarizes the available cross-reactivity data for this compound derivatives to aid in the selection and development of compounds with optimal target engagement profiles.

Comparative Analysis of Receptor and Kinase Inhibition

The following sections present quantitative data on the inhibitory activities of various this compound derivatives against different biological targets.

Serotonin 5-HT3 Receptor Cross-Reactivity

A series of 2-quinolinecarboxylic acid amides and esters have been evaluated for their in vitro affinities at 5-HT3, 5-HT4, and D2 receptors using radioligand binding assays. The data reveals a notable selectivity for the 5-HT3 receptor over the other receptors tested.

Compound/DerivativeTarget ReceptorKi (nM)Reference
Derivative 5 (amide) 5-HT3 9.9 [1]
5-HT4>1000[1]
D2>1000[1]
Derivative 21a (ester) 5-HT3 12.3 [1]
5-HT4>1000[1]
D2>1000[1]
Derivative 21b (ester) 5-HT3 9.9 [1]
5-HT4>1000[1]
D2>1000[1]
Kinase Inhibitory Cross-Reactivity
Compound/Derivative ScaffoldTarget KinaseIC50 (µM)Reference
Quinoline-basedEGFR4.0
CDK21.0
Quinoline derivative (unspecified)RET0.0045 - 0.005
KDR (VEGFR2)0.066
Fused pyrazolo-quinoline derivativeCellular AxL phosphorylation0.005

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.

Materials and Reagents:

  • Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.

  • Radioligand: [³H]-Granisetron or [³H]-GR65630.

  • Test compounds (this compound derivatives).

  • Binding buffer: 50 mM HEPES, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM ondansetron (B39145).

  • GF/B glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Thaw the receptor membrane preparation on ice.

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution (or vehicle for total binding, or 10 µM ondansetron for non-specific binding), and 50 µL of the radioligand solution (final concentration typically at its Kd).

  • Add 100 µL of the diluted membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity in a scintillation counter.

Data Analysis: The IC50 values are determined from competition binding curves using non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a generic luminescence-based assay to measure the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • Test compounds (this compound derivatives).

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • ATP solution.

  • Luminescent kinase assay kit (e.g., Kinase-Glo®).

  • White, opaque 96- or 384-well microplates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a white microplate, add the test compound dilutions.

  • Prepare a master mix containing the recombinant kinase and its substrate in the assay buffer.

  • Add the kinase/substrate master mix to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add the luminescent kinase assay reagent to each well, which simultaneously terminates the kinase reaction and initiates the luminescence reaction.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further contextualize the cross-reactivity data, the following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow for their evaluation.

G cluster_receptor 5-HT3 Receptor Signaling Serotonin Serotonin Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Channel Ion Channel Opening Receptor->Ion_Channel Quinoline 5-Quinolinecarboxylic Acid Derivative (Antagonist) Quinoline->Receptor Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal Signal Transduction Depolarization->Signal

Caption: 5-HT3 Receptor Antagonism by this compound Derivatives.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound Test Compound (5-Quinolinecarboxylic Acid Derivative) Kinase_Panel Kinase Panel Screening (e.g., >300 kinases) Compound->Kinase_Panel Biochemical_Assay Biochemical Assay (e.g., Luminescence-based) Kinase_Panel->Biochemical_Assay Cell_Assay Cell-Based Assay (Target Engagement) Kinase_Panel->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Assay->Data_Analysis Selectivity_Profile Selectivity Profile (Heatmap, Kinome Tree) Data_Analysis->Selectivity_Profile

Caption: Workflow for Assessing Kinase Inhibitor Selectivity.

References

Safety Operating Guide

Proper Disposal of 5-Quinolinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Quinolinecarboxylic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As with many specialized laboratory chemicals, this compound must be treated as hazardous waste and should never be disposed of in regular trash or down the drain.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, use a dust respirator.[2][3]

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand. Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must follow institutional, local, and national regulations for hazardous waste.[1] The general procedure involves segregation, proper containment, and arrangement for professional disposal.

  • Waste Characterization: Identify the waste stream. This compound waste is generally classified as hazardous due to its chemical properties. It is a carboxylic acid and a quinoline (B57606) derivative. As a standard practice, it should not be mixed with other waste types.[5][6]

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated absorbent materials from spills, and grossly contaminated items (e.g., weigh boats, gloves) in a dedicated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless confirmed to be compatible.

    • Incompatible Materials: Keep carboxylic acid waste separate from bases, strong oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[5][7]

  • Container Management:

    • Use Appropriate Containers: All waste must be stored in containers that are compatible with the chemical. For this compound, use clearly labeled, sealed containers designated for solid or liquid hazardous chemical waste.[1][8]

    • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[9] The container should be dated when it is first used and when it is full.[9]

    • Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8] Ensure the container is kept closed except when adding waste.[9]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6]

    • The rinsate from the cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]

    • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous glass or plastic waste, according to institutional policy.[8]

  • Arranging for Disposal:

    • Once the waste container is full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]

    • Complete all required waste disposal forms as per your institution's procedures.[8]

Data Presentation: Hazardous Waste Characterization

Waste is classified as hazardous if it exhibits one or more of the characteristics defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed, its properties may fall under these characteristics.

Hazardous CharacteristicEPA DefinitionRelevance to this compound Waste
Ignitability Liquids with a flash point <140°F, solids capable of spontaneous combustion, oxidizers.[9]Not generally applicable; this compound is a solid with a high melting point and no listed flash point.[2]
Corrosivity Aqueous solutions with a pH ≤ 2 or pH ≥ 12.5.[9]Potentially applicable. As a carboxylic acid, concentrated solutions may be acidic and fall under this category.
Reactivity Unstable under normal conditions, may react with water, or generate toxic gases.[9]Not generally applicable based on available safety data.
Toxicity Contains certain heavy metals or organic chemicals at or above regulatory limits.[9]May be applicable depending on local regulations for organic compounds. Must be managed as toxic waste.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on standard laboratory safety and hazardous waste management principles.

Mandatory Visualization

G cluster_start Waste Generation Point cluster_characterize Step 1: Characterize & Segregate cluster_contain Step 2: Contain & Label cluster_dispose Step 3: Final Disposal start This compound Waste Generated char_waste Characterize Waste Type start->char_waste solid_waste Solid Waste (e.g., powder, contaminated gloves) char_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) char_waste->liquid_waste Liquid labware_waste Contaminated Labware (e.g., glassware) char_waste->labware_waste Labware contain_solid Place in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid decon Decontaminate Labware (Triple Rinse) labware_waste->decon store Store Sealed Container in Satellite Accumulation Area contain_solid->store contain_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->contain_liquid pickup Schedule Pickup with EHS/ Waste Disposal Service store->pickup

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling 5-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Quinolinecarboxylic acid, including detailed operational and disposal plans to foster a secure research environment.

Chemical and Physical Properties

This compound is a solid, appearing as a white to pale reddish-gray crystal or powder.[1] It has a melting point of 342°C.[1]

PropertyValue
Chemical FormulaC10H7NO2[1]
CAS Number7250-53-5[1]
Molecular Weight173.17 g/mol
Physical State (20°C)Solid (Crystal - Powder)[1]
ColorWhite - Pale reddish gray[1]
Melting Point342°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2] Therefore, adherence to proper PPE protocols is critical.

HazardGHS ClassificationRequired PPE
Skin IrritationCategory 2Protective gloves (Nitrile or Butyl rubber recommended)[3]
Eye IrritationCategory 2ASafety glasses with side-shields or goggles. A face shield is required if there is a risk of splashing.[1][2][3][4]
Inhalation of Dust-Dust respirator (NIOSH-approved N95 or higher)[1][2][3]
General Handling-Protective clothing (lab coat or disposable gown), and protective boots if the situation requires.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area.[5] The use of a chemical fume hood or a closed system with local exhaust is strongly recommended to prevent dust dispersion.[2]

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Before starting, inspect all PPE for integrity.

  • Donning PPE :

    • Put on a lab coat or gown.

    • Fit your dust respirator.

    • Wear safety goggles and a face shield if necessary.

    • Put on chemical-resistant gloves.

  • Handling the Compound :

    • Minimize the generation of dust when handling the solid material.[5]

    • If transferring the powder, use a scoop or spatula and avoid pouring, which can create airborne dust.

    • For creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Wash hands and face thoroughly after handling.[1][2]

    • Carefully remove and dispose of single-use PPE.

    • Clean all contaminated surfaces and equipment.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If you feel unwell, seek medical attention.[6]
Ingestion Rinse mouth with water.[6] Do not induce vomiting. Seek medical attention if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect waste material in a designated, airtight, and clearly labeled container.[2]

    • Do not mix with other waste streams unless compatible.

  • Disposal Method :

    • Disposal should be carried out by a licensed professional waste disposal service.

    • One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Always observe all federal, state, and local environmental regulations.[2]

  • Contaminated Materials :

    • Any materials that have come into contact with this compound, such as PPE and lab supplies, should be treated as chemical waste and disposed of accordingly.

Workflow for Handling this compound

Workflow for Handling this compound A Preparation & PPE B Handling Operations (Weighing, Transferring, Dissolving) A->B Proceed with caution C Post-Handling Procedures B->C Complete experiment E Emergency Response B->E In case of spill or exposure D Waste Disposal C->D Segregate waste

Caption: A flowchart outlining the key stages of safely handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.